molecular formula C14H10ClN3O5 B1614588 N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide CAS No. 73544-80-6

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

カタログ番号: B1614588
CAS番号: 73544-80-6
分子量: 335.7 g/mol
InChIキー: FPWRPEFGPVSSDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide is a chemical compound with the CAS Registry Number 73544-80-6 . It has a molecular formula of C14H10ClN3O5 and a molecular weight of 335.70 g/mol . This benzamide derivative is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. While specific biological activity data for this exact compound is not available in the current search results, related benzamide and salicylanilide derivatives are known to be investigated for a range of biological activities in scientific research. Studies on similar compounds have highlighted potential antibacterial and antifungal properties . Some complex halogenated benzamide analogues have also been reported in literature for their anthelmintic efficacy and are being explored in other research areas . Researchers are interested in this class of compounds for developing novel pharmacological tools. The structure features a benzamide core substituted with chloro and methyl groups on one phenyl ring and two nitro groups on the other. Researchers can handle this material according to general safety procedures for laboratory chemicals. For further technical details, please contact us.

特性

IUPAC Name

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O5/c1-8-2-3-10(6-13(8)15)16-14(19)9-4-11(17(20)21)7-12(5-9)18(22)23/h2-7H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWRPEFGPVSSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308459
Record name N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide
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Molecular Weight

335.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73544-80-6
Record name Benzamide,5-dinitro-
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Record name N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide
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Record name 3'-CHLORO-3,5-DINITRO-4'-METHYLBENZANILIDE
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Foundational & Exploratory

Synthesis and Characterization of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel compound, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide. This molecule incorporates key structural motifs—a substituted aniline and a dinitrophenyl ring—that are of significant interest in medicinal chemistry and materials science. We present a robust, step-by-step protocol for its synthesis via nucleophilic acyl substitution. The guide further establishes a self-validating system for structural confirmation through a multi-pronged analytical approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Each experimental choice is rationalized, providing field-proven insights into the underlying chemical principles. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex organic molecules.

Introduction and Rationale

The amide bond is a cornerstone of chemical biology and pharmacology, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. The target molecule, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, combines this critical linkage with two other electronically distinct aromatic systems. The 3-chloro-4-methylaniline moiety provides a halogenated and alkylated ring, features known to modulate lipophilicity and metabolic stability in drug candidates. Conversely, the 3,5-dinitrobenzamide portion introduces strong electron-withdrawing groups, which can confer specific reactivity, potential antimicrobial properties, or serve as a useful chemical handle for further derivatization.

The synthesis of such a molecule, while based on classical reactions, requires careful control of conditions to ensure high yield and purity. This guide provides an optimized pathway for its preparation and establishes a rigorous analytical workflow to unequivocally confirm its identity and integrity, addressing the critical need for reproducibility and reliability in scientific research.

Synthesis Methodology

Principle of the Reaction: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established amidation reaction, a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The strong electron-withdrawing effect of the two nitro groups on the benzoyl chloride ring significantly enhances the electrophilicity of the carbonyl carbon, making the reaction efficient. The reaction releases hydrochloric acid (HCl) as a byproduct, which is neutralized by a non-nucleophilic base (e.g., pyridine or triethylamine) to drive the reaction to completion and prevent protonation of the starting aniline.

Overall Synthesis Workflow

The following diagram outlines the complete workflow, from starting materials to the purified final product.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Amidation Reaction cluster_workup Isolation & Purification reagent1 3,5-Dinitrobenzoic Acid acid_chloride 3,5-Dinitrobenzoyl Chloride reagent1->acid_chloride Reflux reagent2 Thionyl Chloride (SOCl₂) reagent2->acid_chloride reaction_vessel Reaction Mixture @ 0°C to RT acid_chloride->reaction_vessel Slow Addition aniline 3-Chloro-4-methylaniline aniline->reaction_vessel solvent Anhydrous Solvent (e.g., THF, Pyridine) solvent->reaction_vessel quench Quench with H₂O reaction_vessel->quench Post-reaction filtration Vacuum Filtration quench->filtration wash Wash with Dilute HCl & H₂O filtration->wash recrystallize Recrystallization (e.g., Ethanol/Water) wash->recrystallize product Pure N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide recrystallize->product charac1 IR product->charac1 Characterization charac2 NMR product->charac2 Characterization charac3 MS product->charac3 Characterization

Caption: Workflow for the synthesis and characterization of the target compound.

Experimental Protocol

Materials & Reagents

Reagent/MaterialFormulaCAS No.Notes
3,5-Dinitrobenzoic acidC₇H₄N₂O₆99-34-3Starting material for acid chloride.
Thionyl chloride (SOCl₂)SOCl₂7719-09-7Corrosive, handle in a fume hood.
3-Chloro-4-methylanilineC₇H₈ClN95-74-9Nucleophile.
Pyridine (Anhydrous)C₅H₅N110-86-1Solvent and acid scavenger.
Ethanol (EtOH)C₂H₅OH64-17-5For recrystallization.
Hydrochloric acid (HCl)HCl7647-01-0For washing (1M solution).
Diethyl ether(C₂H₅)₂O60-29-7For extraction/washing.

Step-by-Step Synthesis:

  • Preparation of 3,5-Dinitrobenzoyl Chloride:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3,5-dinitrobenzoic acid (1.0 eq).

    • In a fume hood, carefully add thionyl chloride (2.0-3.0 eq). The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][2]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid has completely dissolved.

    • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude yellow solid, 3,5-dinitrobenzoyl chloride, can often be used in the next step without further purification.

  • Amidation Reaction:

    • Dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous pyridine (acting as both solvent and base) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3,5-dinitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine or another dry, inert solvent like THF.

    • Add the acid chloride solution dropwise to the cooled aniline solution with vigorous stirring over 30 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure completion.

  • Product Isolation and Purification:

    • Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Wash the solid sequentially with cold 1M HCl (to remove residual pyridine), cold water, and finally a small amount of cold diethyl ether to aid in drying.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Structural Characterization

Unequivocal characterization is essential for validating the synthesis. The following techniques provide orthogonal data to confirm the structure of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

Physical Properties
PropertyObservation
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₁₄H₁₀ClN₃O₅
Molecular Weight 335.70 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in acetone, ethyl acetate; insoluble in water.
Spectroscopic Analysis

The diagram below shows the molecular structure with key atoms labeled for spectroscopic assignment.

Caption: Structure of the target molecule with atom labels for NMR assignment.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the amide and nitro groups.

Expected IR Absorption Bands

Frequency Range (cm⁻¹)Vibration ModeFunctional GroupSignificance
~3300N-H StretchSecondary AmideConfirms the presence of the amide N-H bond.[3][4]
~1680-1660C=O Stretch (Amide I)AmideIndicates the carbonyl of the amide linkage. Its position suggests conjugation.[3]
~1550-1530Asymmetric N=O StretchNitro Group (-NO₂)Strong absorption, characteristic of nitroaromatics.
~1540-1515N-H Bend (Amide II)AmideA combination of N-H bending and C-N stretching, confirming the secondary amide.[3]
~1350-1330Symmetric N=O StretchNitro Group (-NO₂)Very strong absorption, paired with the asymmetric stretch, confirms the nitro groups.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Predicted Data (in DMSO-d₆, 400 MHz)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-e (N-H) ~11.0Singlet (broad)1HThe amide proton is acidic and deshielded, often appearing as a broad singlet.
H-f ~9.2Triplet (t)1HProton on the dinitro ring, deshielded by two adjacent nitro groups.
H-g ~9.0Doublet (d)2HEquivalent protons on the dinitro ring, deshielded by adjacent nitro groups and the carbonyl.
H-c ~7.8Doublet (d)1HAromatic proton ortho to the amide nitrogen.
H-d ~7.6Doublet of Doublets (dd)1HAromatic proton ortho to the chlorine and meta to the amide.
H-b ~7.4Doublet (d)1HAromatic proton ortho to the methyl group.
H-a (CH₃) ~2.3Singlet (s)3HMethyl group protons on the aromatic ring.

¹³C NMR Predicted Data (in DMSO-d₆, 100 MHz)

AssignmentPredicted Shift (δ, ppm)Rationale
C-8 (C=O) ~163Carbonyl carbon of the amide, deshielded.
C-12, C-14 ~148Aromatic carbons directly attached to the nitro groups.
C-9, C-1, C-4 ~138-135Quaternary aromatic carbons.
C-10 ~130Quaternary aromatic carbon bearing the chlorine atom.
C-11, C-15, C-13 ~128-120Aromatic CH carbons of both rings. The exact shifts depend on the combined electronic effects.
C-7 (CH₃) ~18Methyl carbon, in the typical aliphatic range.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electron Impact (EI) is a common ionization method for such molecules.

Expected Mass Spectrometry Data

m/z ValueInterpretationSignificance
335 / 337 [M]⁺ / [M+2]⁺ Molecular Ion Peak. The presence of a peak at m/z 337 with ~1/3 the intensity of the m/z 335 peak is a definitive confirmation of the presence of one chlorine atom due to its isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1).
211[C₇H₃N₂O₅]⁺Fragmentation at the amide bond, yielding the 3,5-dinitrobenzoyl cation.
141 / 143[C₇H₇ClN]⁺Fragmentation at the amide bond, yielding the 3-chloro-4-methylphenyl isocyanate cation radical.
124 / 126[C₇H₇Cl]⁺Loss of the amide group to give the chlorotoluene cation.

Characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion and fragment ions are also expected for nitroaromatic compounds.[5][6]

Safety and Handling

  • 3,5-Dinitrobenzoyl chloride and Thionyl chloride: These reagents are highly corrosive and moisture-sensitive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Pyridine and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: The final product's toxicological properties are unknown. It should be handled with care, assuming it is potentially hazardous.

Conclusion

This guide details a reliable and verifiable pathway for the synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce and validate this compound for further investigation. The combination of IR, NMR, and MS provides a robust, self-validating dataset that confirms the molecular structure with a high degree of certainty, adhering to the rigorous standards required in modern chemical research.

References

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  • M.A. Palafox, V.K. Rastogi, R.M.P. Jaiswal, L. Sharma. The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides. ResearchGate. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

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  • A. Ghaffar, S. Ali, M.I. Choudhary, A. Shah. N-Methyl-3,5-dinitrobenzamide. Acta Crystallographica Section E. Available at: [Link]

  • H.O.M. Al-Howsaway, M.F. Fathalla, A.A. El-Bardan, E.A. Hamed. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. Available at: [Link]

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  • PubChemLite. 3-chloro-n-(4-methylphenyl)benzamide (C14H12ClNO). Available at: [Link]

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Sources

Comprehensive Physicochemical Profiling and Synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, highly substituted dinitrobenzamides have garnered significant attention due to their potent biological activities, acting as anti-tubercular agents (e.g., DprE1 inhibitors), anti-fungal compounds, and hypoxia-selective prodrugs .

This technical guide provides an in-depth analysis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide . By dissecting its physicochemical properties, structural causality, and synthetic pathways, this whitepaper serves as a definitive resource for researchers looking to incorporate this specific chemical entity—or its structural analogues—into high-throughput screening libraries or lead optimization pipelines.

Structural and Physicochemical Profile

The behavior of a molecule in biological and analytical systems is entirely dictated by its structural features. For N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, the combination of a highly electron-deficient benzoyl ring and a lipophilic, sterically hindered aniline ring creates a unique physicochemical profile.

Causality of Molecular Features
  • 3,5-Dinitrobenzoyl Moiety: Nitro groups are strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This severe depletion of electron density lowers the pKa of the adjacent amide nitrogen, rendering it weakly acidic. Furthermore, the planar, electron-deficient aromatic system is highly prone to strong π-π stacking and charge-transfer interactions, which dramatically increases the crystal lattice energy .

  • 3-Chloro-4-methylphenyl Moiety: The addition of a chlorine atom and a methyl group introduces significant hydrophobic bulk. This drives the partition coefficient (LogP) upward, enhancing lipid membrane permeability but severely penalizing aqueous solubility.

  • Amide Linker: Acts as the central conformational pivot. While it provides the sole hydrogen-bond donor (NH), its participation in intermolecular hydrogen bonding is partially sterically hindered by the ortho-substituents of the adjacent rings.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, cross-referenced with predictive models for dinitrobenzamide analogues .

Physicochemical PropertyValueMechanistic Implication / Causality
Molecular Formula C₁₄H₁₀ClN₃O₅Standard organic framework; high heteroatom ratio.
Molecular Weight 335.70 g/mol Falls well within Lipinski's Rule of 5; favorable for oral absorption.
Predicted LogP 3.40 – 3.60High lipophilicity ensures rapid partitioning into lipid bilayers (high permeability).
TPSA ~118 ŲDominated by the nitro groups; restricts blood-brain barrier (BBB) penetration.
H-Bond Donors 1The amide NH is the sole donor, limiting non-specific aqueous solvation.
H-Bond Acceptors 5Provided by nitro and carbonyl oxygens; facilitates specific target-protein binding.
Aqueous Solubility <10 µg/mLPoor hydration due to high crystal lattice energy and dominant hydrophobic effects.

Logical Relationship: Structure to Properties

To visualize how the distinct structural domains of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide translate into its macroscopic physicochemical properties, review the logical relationship diagram below.

G Mol N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Dinitro 3,5-Dinitrobenzoyl Group Mol->Dinitro Amide Amide Linker Mol->Amide Aniline 3-Chloro-4-methylphenyl Group Mol->Aniline PiStack Strong π-π Stacking & Charge Transfer Dinitro->PiStack Lipo High Lipophilicity (LogP ~3.5) Dinitro->Lipo Hbond H-Bond Donor/Acceptor Amide->Hbond Aniline->Lipo Solub Poor Aqueous Solubility (<10 µg/mL) PiStack->Solub Increases crystal lattice energy Hbond->Solub Intermolecular network Lipo->Solub Hydrophobic effect Perm High Membrane Permeability Lipo->Perm Favorable partitioning

Fig 1: Logical mapping of structural moieties to macroscopic physicochemical properties.

Experimental Workflows: Synthesis & Purification

The synthesis of highly substituted benzamides typically relies on the nucleophilic acyl substitution of an acid chloride by an aniline derivative. For this compound, a modified Schotten-Baumann reaction in an aprotic organic solvent is the optimal choice .

Step-by-Step Synthetic Protocol

Objective: Synthesize N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide via the coupling of 3,5-dinitrobenzoyl chloride and 3-chloro-4-methylaniline.

  • Preparation of the Amine Solution:

    • Dissolve 1.0 equivalent of 3-chloro-4-methylaniline in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: DCM is chosen because it easily solubilizes the highly lipophilic amine while remaining inert to the highly reactive acid chloride.

  • Addition of the Base:

    • Add 1.5 equivalents of Triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the aniline (which would otherwise deactivate it and halt the reaction). Cooling to 0 °C controls the exothermic nature of the reaction and suppresses side-product formation.

  • Acylation:

    • Dissolve 1.1 equivalents of 3,5-dinitrobenzoyl chloride in anhydrous DCM and add it dropwise to the stirring amine solution over 30 minutes.

    • Causality: Dropwise addition ensures the amine is always in excess relative to the unreacted acid chloride, minimizing the formation of di-acylated byproducts.

  • Reaction Maturation & Quenching:

    • Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃.

  • Self-Validating Purification System:

    • Extract the organic layer, wash with 1M HCl (to remove unreacted amine), and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield the crude product.

    • Validation Checkpoint: Perform a rapid melting point (MP) analysis on the crude. A broad or depressed MP indicates trapped solvent or residual amine. Proceed to recrystallize the crude solid from a hot Ethanol/Water mixture to yield pure crystalline product.

Workflow Start Synthesis & Characterization Workflow Syn Step 1: Amidation (Modified Schotten-Baumann) Start->Syn Pur Step 2: Purification (Recrystallization in EtOH/H2O) Syn->Pur Char Step 3: Analytical Characterization (HPLC, NMR, LC-MS) Pur->Char HPLC HPLC-UV (Purity >98%) Char->HPLC NMR 1H/13C NMR (Structural ID) Char->NMR MS ESI-MS (MW Confirmation) Char->MS

Fig 2: Sequential workflow for the synthesis, purification, and analytical validation of the target compound.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization must be performed. The highly electron-deficient nature of the dinitrobenzamide requires specific analytical adjustments.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Dissolve the purified compound in LC-MS grade Acetonitrile. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Mechanistic Insight: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-) .

  • Causality: Dinitrobenzamides ionize poorly in positive mode. However, the strongly electron-withdrawing 3,5-dinitro groups stabilize the deprotonated amide nitrogen, yielding a highly robust [M-H]⁻ signal at m/z 334.0 .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: The compound's high lipophilicity and strong lattice energy make it poorly soluble in standard NMR solvents like CDCl₃. DMSO-d₆ disrupts the intermolecular hydrogen bonding, ensuring a sharp, well-resolved spectrum.

  • Self-Validation: The ¹H-NMR spectrum must show a highly deshielded singlet integrating to 1H (the amide NH) typically appearing downfield (>10.5 ppm) due to the combined anisotropic effect of the carbonyl and the severe electron withdrawal from the dinitroaromatic ring.

References

  • Duarte, A. B. S., et al. "3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies." Journal of Chemistry, 2022.[Link]

  • US Environmental Protection Agency. "Substance Registry Services: Benzamide, N-(5-chloro-2-methylphenyl)-3,5-dinitro-." EPA SRS Database.[Link]

  • PubChemLite. "N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide (Structural Analogue LC-MS profile)." University of Luxembourg / PubChem, 2026. [Link]

Comprehensive Spectral Analysis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide: A Technical Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzamide derivatives, particularly those bearing electron-withdrawing nitro groups and halogenated aromatic rings, are highly valued in drug discovery for their potent antimicrobial, antifungal, and anticancer properties[1]. The compound N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (Chemical Formula: C₁₄H₁₀ClN₃O₅) represents a structurally complex pharmacophore. Accurate structural elucidation of such compounds is critical to ensure batch-to-batch consistency, validate synthetic pathways, and satisfy regulatory requirements for investigational new drugs.

This whitepaper provides an in-depth, causality-driven guide to the spectral characterization of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Synthesis and Characterization Workflow

The target compound is typically synthesized via a straightforward nucleophilic acyl substitution. The amidation reaction occurs between 3-chloro-4-methylaniline and 3,5-dinitrobenzoyl chloride in the presence of an inorganic base (e.g., K₃PO₄) or an organic base (e.g., Triethylamine) to neutralize the HCl byproduct[2][3].

Understanding the synthetic route is the first step in spectral analysis, as it dictates the potential impurities (e.g., unreacted starting materials, hydrolyzed 3,5-dinitrobenzoic acid) that must be ruled out during data interpretation.

Workflow A 3-Chloro-4-methylaniline + 3,5-Dinitrobenzoyl chloride B Amidation Reaction (Base catalyzed, e.g., K3PO4) A->B C Crude N-(3-chloro-4-methylphenyl) -3,5-dinitrobenzamide B->C D Recrystallization (Hot EtOAc / EtOH) C->D E Pure Compound D->E F NMR Spectroscopy (1H & 13C in DMSO-d6) E->F G FT-IR Spectroscopy (ATR or KBr Pellet) E->G H Mass Spectrometry (ESI-MS, Positive Ion) E->H

Figure 1: End-to-end workflow from chemical synthesis to multi-modal spectral characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of molecular connectivity. For this compound, DMSO-d₆ is the preferred solvent due to the compound's rigid, planar structure and strong intermolecular hydrogen bonding, which limits solubility in less polar solvents like CDCl₃.

¹H NMR Causality and Spin Systems

The ¹H NMR spectrum of this molecule is defined by three distinct regions:

  • The Amide Proton (N-H): Appears as a highly deshielded broad singlet at ~10.8 ppm . This extreme downfield shift is caused by the strong electron-withdrawing nature of the adjacent 3,5-dinitrobenzoyl group, which strips electron density from the nitrogen, coupled with the hydrogen-bonding environment of DMSO-d₆.

  • The 3,5-Dinitrobenzoyl Ring (AX₂ System): The two nitro groups at the meta positions exert a powerful inductive and resonance deshielding effect. The two equivalent protons (H-2, H-6) appear as a doublet at ~9.1 ppm (J ≈ 2.0 Hz), while the single proton between the nitro groups (H-4) appears as a triplet at ~8.9 ppm (J ≈ 2.0 Hz).

  • The 3-Chloro-4-methylphenyl Ring (AMX System): The substituents dictate a classic AMX splitting pattern. H-2 (ortho to Cl and NH) appears as a doublet at ~7.9 ppm (J ≈ 2.0 Hz). H-5 (ortho to the methyl group) appears as a doublet at ~7.3 ppm (J ≈ 8.0 Hz). H-6 appears as a doublet of doublets at ~7.6 ppm (J ≈ 8.0, 2.0 Hz).

  • The Aliphatic Region: The methyl group attached to the aromatic ring appears as a sharp singlet at ~2.3 ppm .

¹³C NMR Assignments

The ¹³C NMR spectrum will yield 12 distinct carbon signals (due to the symmetry of the dinitro ring). The carbonyl carbon is the most deshielded (~162 ppm ). The carbons bearing the nitro groups (C-NO₂) are shifted to ~148 ppm due to the strong electron-withdrawing effect[1].

Table 1: Summary of Expected NMR Data (400 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Causality)
¹H 10.85Singlet (br)1HN-H (Deshielded by C=O and NO₂ groups)
¹H 9.12Doublet (J = 2.0 Hz)2HAr-H (Dinitro ring: H-2, H-6)
¹H 8.95Triplet (J = 2.0 Hz)1HAr-H (Dinitro ring: H-4)
¹H 7.92Doublet (J = 2.0 Hz)1HAr-H (Chloro-methyl ring: H-2)
¹H 7.61Doublet of Doublets (J = 8.0, 2.0 Hz)1HAr-H (Chloro-methyl ring: H-6)
¹H 7.35Doublet (J = 8.0 Hz)1HAr-H (Chloro-methyl ring: H-5)
¹H 2.32Singlet3H-CH₃ (Aliphatic methyl)
¹³C 162.5--C=O (Amide carbonyl)
¹³C 148.2--Ar-C (C-NO₂ on dinitro ring)
¹³C 138.5 - 118.0--Ar-C (Remaining aromatic carbons)
¹³C 19.5---CH₃ (Aliphatic methyl carbon)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of specific functional groups, acting as an orthogonal validation to NMR. For benzamides, the diagnostic regions are the Amide I and Amide II bands, alongside the distinct nitro group stretching frequencies[4].

  • Amide I (C=O stretch): Typically observed at 1650–1670 cm⁻¹ . The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic amides.

  • Nitro Group (NO₂): The asymmetric stretch is highly intense and appears at 1530–1550 cm⁻¹ , often overlapping with the Amide II (N-H bend) band. The symmetric stretch appears as a sharp, strong peak at 1340–1350 cm⁻¹ .

  • Carbon-Halogen (C-Cl): The C-Cl stretch is found in the fingerprint region at 1040–1060 cm⁻¹ .

Table 2: FT-IR Peak Assignments (ATR Mode)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3300 - 3250Medium, SharpN-H StretchSecondary amide
3100 - 3050WeakC-H Stretch (sp²)Aromatic rings
1665StrongC=O Stretch (Amide I)Carbonyl group
1545Strong, BroadNO₂ Asymmetric Stretch + N-H Bend (Amide II)Dinitro ring + Amide
1345Strong, SharpNO₂ Symmetric StretchDinitro ring
1055MediumC-Cl StretchChloro-methyl ring

Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for this compound. The exact monoisotopic mass of C₁₄H₁₀ClN₃O₅ is 335.03 Da .

Isotopic Signatures

Because the molecule contains a single chlorine atom, the mass spectrum will exhibit a characteristic 3:1 isotopic cluster for the molecular ion [M+H]⁺.

  • The ³⁵Cl isotope yields a peak at m/z 336.04 .

  • The ³⁷Cl isotope yields a peak at m/z 338.04 at approximately 32% of the intensity of the base molecular ion.

Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS, benzamides predictably fragment at the amide bond. The most abundant fragment is typically the acylium ion. For this compound, cleavage of the C-N bond yields the 3,5-dinitrobenzoyl cation (m/z 195.00) . The alternative cleavage yields the 3-chloro-4-methylaniline cation (m/z 142.04) [5].

MS_Frag M [M+H]+ Molecular Ion m/z 336.04 (35Cl) F1 3,5-Dinitrobenzoyl Cation m/z 195.00 M->F1 Cleavage of C-N bond (-141 Da) F2 3-Chloro-4-methylaniline Cation m/z 142.04 M->F2 Cleavage of C-N bond (-194 Da)

Figure 2: Primary MS/MS fragmentation pathways of the [M+H]⁺ molecular ion under CID.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. Each step contains internal quality control checks.

Protocol A: Sample Preparation & NMR Acquisition
  • Preparation: Weigh 5.0–10.0 mg of the purified N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

  • Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Causality: DMSO-d₆ prevents peak broadening of the N-H proton that would occur in protic solvents due to rapid deuterium exchange.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the spectrum at 0.00 ppm.

  • Acquisition: Run ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

Protocol B: FT-IR Acquisition (ATR Method)
  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Loading: Place 1-2 mg of the dry, powdered compound directly onto the crystal. Apply the pressure anvil until the torque clicks. Causality: Intimate contact with the crystal is required to prevent spectral distortion and ensure total internal reflection.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion in positive ESI mode.

  • Calibration: Calibrate the TOF/Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Acquisition: Inject 5 µL into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 250°C.

References

  • Duarte, A. B. S., et al. "3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies." ResearchGate, Sep. 2022. 1

  • "Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues." ChemRxiv. 2

  • "Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes." MDPI, Jan. 2025. 3

  • "SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES." TSI Journals, Nov. 2012. 4

  • "New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity." ACS Omega, Sep. 2020. 5

Sources

Technical Guide: Biological Potentials of Dinitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological landscape of dinitrobenzamide derivatives , a class of nitroaromatic compounds that has emerged as a critical scaffold in the development of next-generation antimycobacterial agents.[1] While historically viewed with caution due to potential mutagenicity associated with nitro groups, recent medicinal chemistry campaigns have validated 3,5-dinitrobenzamides (DNBs) as potent, selective suicide inhibitors of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).

This document serves as a blueprint for researchers investigating DNBs, detailing their unique "prodrug-within-a-drug" mechanism, Structure-Activity Relationships (SAR), and validated experimental protocols for synthesis and biological evaluation.

Mechanistic Core: DprE1 Suicide Inhibition

The primary biological activity of 3,5-dinitrobenzamide derivatives lies in their ability to inhibit Mycobacterium tuberculosis (Mtb) cell wall synthesis. Unlike competitive inhibitors, DNBs act as covalent suicide inhibitors .

The "Trojan Horse" Activation

The dinitrobenzamide moiety is not the active species per se. It requires bio-activation within the bacterial cell.

  • Recognition: The DNB molecule binds to the active site of DprE1, an essential enzyme involved in the synthesis of lipoarabinomannan (LAM) and arabinogalactan.

  • Redox Activation: The FAD cofactor within DprE1 reduces one of the nitro groups (

    
    ) to a nitroso group (
    
    
    
    ).
  • Covalent Trapping: The highly electrophilic nitroso intermediate is immediately attacked by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis).[1]

  • Irreversible Inhibition: This forms a stable semimercaptal covalent adduct, permanently disabling the enzyme and leading to bacterial cell lysis.

Pathway Visualization

The following diagram illustrates the specific molecular events leading to DprE1 inactivation.

DprE1_Inhibition DNB Dinitrobenzamide (Prodrug Form) DprE1_FAD DprE1 Active Site (FAD Cofactor) DNB->DprE1_FAD Binding (Kd) Nitroso Nitroso-Intermediate (Electrophilic Warhead) DprE1_FAD->Nitroso FAD-mediated Reduction (-NO2 to -NO) Adduct Covalent Adduct (Irreversible Inhibition) Nitroso->Adduct Nucleophilic Attack by Cys387 Cys387 Cys387 Residue (Nucleophile) Cys387->Adduct Sulfur bond formation CellDeath Lysis & Cell Death Adduct->CellDeath Arabinan synthesis halt

Figure 1: Mechanism of Action for DprE1 inhibition by Dinitrobenzamides. The compound acts as a suicide substrate, utilizing the enzyme's own cofactor for activation.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, modifications must balance the electronic requirements for reduction (the "Warhead") with the steric requirements for binding (the "Tail").

Structural RegionFunctionOptimization Logic
3,5-Dinitro Core The Warhead Critical. The presence of two nitro groups increases the electron deficiency of the ring, facilitating reduction by FAD. Replacing one nitro group with

(e.g., in benzothiazinones) retains activity but alters redox potential.
Amide Linker Stability The amide bond provides chemical stability. N-methylation can modulate solubility but may introduce steric clashes.
N-Substituent (Tail) Binding/PK Highly Variable. Lipophilic groups (e.g., alkyl chains C6-C10, benzyl, or phenoxyethyl) enhance cell wall penetration and binding affinity within the hydrophobic pocket of DprE1.
Comparative Potency Data

Data synthesized from recent high-impact studies (e.g., compounds DNB1, PBTZ169 analogs).

Compound ClassR-Group (N-Substituent)MIC (µg/mL) vs M. tb H37RvNotes
DNB1 N-octyl~0.06Classic reference compound.
N-Benzyl DNB N-benzyl0.03 - 0.06Enhanced potency due to π-stacking interactions.
DNB-Thiazolidinone Thiazolidin-4-one linked6.25 - 50.0Lower potency; bulky tail may hinder active site access.
Mononitro Analog 3-nitro-benzamide> 10.0Inactive. Loss of electron-withdrawing synergy required for reduction.

Secondary Biological Activities

While antitubercular activity is paramount, dinitrobenzamides exhibit a spectrum of secondary activities driven by their electrophilic nature.

Antifungal Activity[2][3][4][5]
  • Target: Candida albicans, Candida krusei.[2][3]

  • Mechanism: Unlike the specific DprE1 mechanism in mycobacteria, antifungal activity appears to be multi-targeted, involving interference with ergosterol biosynthesis and general membrane disruption.

  • Key Insight: Short-chain alkyl esters of 3,5-dinitrobenzoic acid often outperform their amide counterparts in fungal assays, suggesting hydrolysis might be involved.

Anticancer Potential (Hypoxia Selectivity)
  • Concept: Solid tumors often contain hypoxic regions with elevated levels of nitroreductases.

  • Application: Dinitrobenzamides can function as hypoxia-activated prodrugs (HAPs) . In low-oxygen environments, the nitro group is reduced to a cytotoxic hydroxylamine or amine species that damages DNA.

  • Status: Preclinical. While 4-nitrobenzamides (mononitro) are more commonly explored for PARP/HDAC inhibition, 3,5-dinitro derivatives are being investigated for their ability to generate high levels of reactive oxygen species (ROS) upon reduction in tumor cells.

Experimental Protocols

Synthesis of N-Substituted-3,5-Dinitrobenzamides

Standard operating procedure for generating a library of derivatives.

Reagents: 3,5-Dinitrobenzoic acid, Thionyl Chloride (


), Primary Amine (

), Triethylamine (

), Dichloromethane (DCM).
  • Activation:

    • Reflux 3,5-dinitrobenzoic acid (1.0 eq) in excess

      
       (5.0 eq) with a catalytic drop of DMF for 3 hours.
      
    • Evaporate excess

      
       under reduced pressure to obtain the crude acid chloride.
      
  • Coupling:

    • Dissolve the acid chloride in anhydrous DCM (

      
      ).
      
    • Cool to

      
       in an ice bath.
      
    • Add the appropriate amine (1.1 eq) and

      
       (1.5 eq) dropwise.
      
    • Stir at room temperature for 4–12 hours (monitor by TLC).

  • Workup:

    • Wash reaction mixture with

      
       (removes unreacted amine), saturated 
      
      
      
      (removes unreacted acid), and brine.
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).

Resazurin Microtiter Assay (REMA) for MIC Determination

A self-validating colorimetric assay for antitubercular efficacy.

Principle: Viable bacteria reduce blue resazurin to pink resorufin. Drug-inhibited bacteria remain blue.

  • Preparation:

    • Prepare stock solutions of DNB derivatives in DMSO (

      
      ).
      
    • Dilute in Middlebrook 7H9 broth to achieve a final testing range (e.g.,

      
       to 
      
      
      
      ).
  • Inoculation:

    • Add

      
       of M. tuberculosis H37Rv suspension (
      
      
      
      ) to 96-well plates containing drug dilutions.
    • Controls: Include Drug-free growth control (Positive) and Sterile media control (Negative).

  • Incubation:

    • Incubate plates at

      
       for 7 days.
      
  • Readout:

    • Add

      
       of Resazurin solution (
      
      
      
      ).
    • Incubate for an additional 24 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth.

    • Validation: The Z-factor for the assay should be

      
       using Isoniazid as a reference standard.
      

Workflow Visualization

Experimental_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_biology Phase 2: Biological Validation Start 3,5-Dinitrobenzoic Acid Activation Activation (SOCl2) -> Acid Chloride Start->Activation Coupling Amide Coupling (R-NH2, Et3N) Activation->Coupling Purification Purification (Recrystallization/Column) Coupling->Purification Library DNB Library Purification->Library Assay REMA Assay (M. tb H37Rv) Library->Assay Analysis MIC Determination (Blue vs Pink) Assay->Analysis HitSelect Hit Selection (MIC < 1.0 µg/mL) Analysis->HitSelect

Figure 2: Integrated workflow from chemical synthesis to biological hit identification.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Molecules (MDPI). [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Preprints.org. [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link][4]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm (RSC). [Link]

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Journal of Chemistry. [Link]

Sources

The Unseen War Within: An In-depth Technical Guide to the Mechanism of Action of N-substituted Dinitrobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration into the molecular mechanisms underpinning the biological activity of N-substituted dinitrobenzamides. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of facts to offer a narrative built on scientific integrity, causality, and field-proven insights. We will dissect the intricate dance between these compounds and their biological targets, illuminating the pathways to their therapeutic effects.

Part 1: The Dinitrobenzamide Scaffold: A Versatile Tool in Medicinal Chemistry

N-substituted dinitrobenzamides are a class of organic compounds characterized by a central benzamide core bearing two nitro groups. The strategic placement of these nitro groups, typically at the 3 and 5 positions of the benzene ring, is often crucial for their biological activity. The "N-substituent" is a variable region, allowing for a wide range of chemical diversity and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural versatility has positioned dinitrobenzamides as promising scaffolds in the development of novel therapeutics, particularly in the fields of infectious diseases and oncology.

Part 2: The Primary Mechanism of Action: Covalent Inhibition of a Key Mycobacterial Enzyme

A significant body of research has elucidated the primary mechanism of action for a large number of N-substituted dinitrobenzamides as potent antitubercular agents. Their target is a critical enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, known as decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1).[1][2][3][4][5]

The DprE1-DprE2 Pathway: A Vulnerable Target in Mtb Cell Wall Synthesis

DprE1 is a key component of the DprE1-DprE2 heterodimeric complex, which is essential for the biosynthesis of the mycobacterial cell wall.[1][3] Specifically, this complex catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[1][3] DPA is the sole precursor for the arabinan domains of two major cell wall components: arabinogalactan and lipoarabinomannan.[1][3] The integrity of the mycobacterial cell wall is paramount for the survival of the bacterium, making the DprE1-DprE2 pathway an attractive and vulnerable target for therapeutic intervention.[2][4]

A Tale of Covalent Inhibition: The Suicide Substrate Mechanism

N-substituted dinitrobenzamides act as "suicide substrates" for DprE1, meaning they are chemically altered by the enzyme's catalytic mechanism, leading to its irreversible inactivation. This process can be broken down into two key steps:

  • Reductive Activation: The dinitrobenzamide compound enters the active site of DprE1. The flavin adenine dinucleotide (FAD) cofactor within DprE1 reduces one of the nitro groups on the benzamide ring to a nitroso intermediate.[2][4] This activation step is critical for the subsequent covalent modification.

  • Covalent Adduct Formation: The highly reactive nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387) within the DprE1 active site.[1][2][4] This attack results in the formation of a stable, covalent bond between the dinitrobenzamide and the enzyme, effectively and irreversibly inhibiting its function.[2][4]

The following diagram illustrates this intricate mechanism of covalent inhibition:

DprE1_Inhibition DNB Dinitrobenzamide (Prodrug) DprE1_Active DprE1 Active Site (with FAD & Cys387) DNB->DprE1_Active Enters Active Site Nitroso Nitroso Intermediate (Activated Drug) DprE1_Active->Nitroso FAD-mediated Reduction DprE1_Inactive Inactive DprE1 (Covalently Modified) Nitroso->DprE1_Inactive Nucleophilic attack by Cys387

Caption: Covalent inhibition of DprE1 by N-substituted dinitrobenzamides.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed key structural features that govern the antitubercular activity of N-substituted dinitrobenzamides.[6][7]

  • The Dinitro Core: The presence of two nitro groups, particularly in a 3,5-substitution pattern, is often critical for potent DprE1 inhibition.[1][2] One nitro group acts as the substrate for reduction, while the second, strongly electron-withdrawing group, facilitates this process.

  • The N-substituent: The nature of the substituent on the amide nitrogen significantly influences the compound's lipophilicity, solubility, and overall pharmacokinetic profile.[3] Both linear alkyl chains and more complex cyclic and aromatic moieties have been explored, with optimal activity often found in compounds with intermediate lipophilicity.[3][6][7]

  • Linker and Terminal Groups: For more complex analogs, the linker between the benzamide core and a terminal group plays a crucial role. Aromatic terminal groups and linear linkers have been shown to be favorable for high antitubercular activity.[2][4]

Part 3: Experimental Workflows for Elucidating the Mechanism of Action

The confirmation of DprE1 as the target of N-substituted dinitrobenzamides relies on a series of well-defined experimental protocols.

In Vitro DprE1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DprE1.

Methodology:

  • Expression and Purification of Recombinant DprE1: The gene encoding DprE1 from M. smegmatis or M. tuberculosis is cloned into an expression vector and the protein is overexpressed in a suitable host like E. coli. The recombinant protein is then purified to homogeneity.[8]

  • Enzyme Assay: The assay measures the conversion of a substrate (e.g., a fluorescently labeled DPR analog) to its product.

  • IC50 Determination: The assay is performed in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is then determined.

Whole-Cell Antimycobacterial Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of whole mycobacterial cells.

Methodology:

  • Bacterial Culture: M. tuberculosis H37Rv or other relevant mycobacterial strains are cultured in appropriate liquid or solid media.

  • Serial Dilution: The test compound is serially diluted in a 96-well plate format.

  • Inoculation and Incubation: A standardized inoculum of mycobacteria is added to each well, and the plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Macrophage Infection Model

This ex vivo model assesses the ability of a compound to kill intracellular mycobacteria, mimicking a key aspect of tuberculosis infection.

Methodology:

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is cultured.

  • Infection: The macrophages are infected with M. tuberculosis at a defined multiplicity of infection.

  • Compound Treatment: After allowing for phagocytosis, the infected cells are treated with varying concentrations of the test compound.

  • Intracellular Viability Assessment: At different time points, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating on solid media and counting colony-forming units (CFUs).

The following diagram outlines a typical workflow for the discovery and initial characterization of antitubercular dinitrobenzamides:

Antitubercular_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo & In Vivo Evaluation cluster_2 Safety & Stability Whole_Cell Whole-Cell Mtb Assay (Determine MIC) DprE1_Assay DprE1 Enzyme Assay (Determine IC50) Whole_Cell->DprE1_Assay Confirm Target Cytotoxicity Cytotoxicity Assay (Human Cell Lines) Whole_Cell->Cytotoxicity Assess Selectivity Macrophage_Model Macrophage Infection Model (Intracellular Activity) DprE1_Assay->Macrophage_Model Test Intracellular Efficacy In_Vivo_Model In Vivo Murine TB Model (Efficacy) Macrophage_Model->In_Vivo_Model Evaluate In Vivo Stability Stability Assays (Buffer, Plasma, Microsomes) In_Vivo_Model->Stability Inform PK/PD

Caption: Experimental workflow for antitubercular dinitrobenzamide development.

Part 4: Exploring Alternative Mechanisms of Action

While DprE1 inhibition is the most well-characterized mechanism for antitubercular dinitrobenzamides, related chemical scaffolds have been shown to exert their biological effects through different pathways, particularly in the context of cancer.

Hypoxia-Selective Prodrugs for Cancer Therapy

Dinitrobenzamide mustards have been designed as hypoxia-selective prodrugs for the treatment of solid tumors.[9] Tumors often contain regions of low oxygen (hypoxia), a condition that can be exploited for targeted drug delivery. In this context, the nitro groups are reduced by cellular reductases that are upregulated under hypoxic conditions. This reduction activates the mustard moiety, a potent DNA alkylating agent, leading to cancer cell death. This mechanism is distinct from the DprE1 inhibition observed in mycobacteria and highlights the versatility of the dinitroaromatic scaffold.

Carbonic Anhydrase Inhibition

Derivatives of 2,4-dinitrobenzothiazine, which share a dinitroaromatic core, have been investigated as anticancer agents that function through the inhibition of carbonic anhydrases (CAs).[10] Certain CA isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these enzymes can disrupt the pH balance within and around cancer cells, leading to anti-proliferative effects.[10]

DNA Interaction and Apoptosis Induction

Metal complexes incorporating nitrobenzoate ligands have demonstrated anticancer activity.[11] The proposed mechanism for these compounds involves binding to DNA, which disrupts DNA replication and transcription, ultimately triggering apoptotic pathways and leading to cancer cell death.[11]

Part 5: Quantitative Data Summary

The following table summarizes representative data for the antitubercular activity and cytotoxicity of selected N-substituted dinitrobenzamides, illustrating the potent and selective nature of these compounds.

Compound IDN-substituentMIC against Mtb H37Rv (µg/mL)Cytotoxicity (LC50 in µg/mL)Selectivity Index (LC50/MIC)
DNB1 Complex aromatic substituent~0.03>10>333
Compound 11 n-octyl0.01614-360>875
Compound 12 n-nonyl0.01614-360>875
c2 Aromatic terminal group0.031Not reportedNot reported
d1 Aromatic terminal group0.031Not reportedNot reported
d2 Aromatic terminal group0.031Not reportedNot reported

Data compiled from multiple sources for illustrative purposes.[1][2][3][4]

Part 6: Conclusion and Future Perspectives

N-substituted dinitrobenzamides represent a powerful and adaptable chemical scaffold with significant therapeutic potential. Their primary mechanism of action as antitubercular agents, through the covalent inhibition of DprE1, is well-established and provides a clear rationale for their potent activity. The exploration of related dinitroaromatic compounds has revealed alternative mechanisms, including hypoxia-activated DNA alkylation and carbonic anhydrase inhibition, underscoring the versatility of this chemical class.

Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel N-substituents to enhance efficacy and overcome potential resistance, and further investigating their potential applications in other therapeutic areas. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the development of next-generation therapeutics based on the dinitrobenzamide scaffold.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

  • Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer. ScienceDirect. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. ResearchGate. [Link]

  • 2,4 - DINITROBENZOTHIAZINE AS AN ANTI- CANCER DRUG. ijirset. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]

  • Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PMC. [Link]

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"in silico modeling of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide interactions"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Subject: Molecular Modeling of Nitroaromatic DprE1 Inhibitors

Executive Summary

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide belongs to the class of dinitrobenzamides (DNBs) , a potent series of antitubercular agents. These compounds function primarily as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb).

Unlike standard reversible inhibitors, the modeling of this compound requires a specialized workflow that accounts for:

  • Electronic complexity of the 3,5-dinitro moiety (strong electron-withdrawing effects).

  • FAD-dependent recognition , as DprE1 contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.

  • The Covalent Mechanism , where the nitro group is reduced to a nitroso intermediate, facilitating a covalent bond with a cysteine residue (typically Cys387 in Mtb DprE1).

This guide details a rigorous in silico protocol to model the non-covalent recognition complex (pre-reaction state) and the covalent adduct , ensuring high scientific fidelity.

Phase I: Ligand Chemistry & Quantum Mechanical Preparation

The strong electron-withdrawing nature of the two nitro groups creates a unique electrostatic potential surface (ESP) that standard force fields (like GAFF or OPLS) may underestimate.

Geometry Optimization & Charge Derivation

Do not rely on dictionary-based charge assignments (e.g., Gasteiger). The nitro groups significantly polarize the benzamide core.

Protocol:

  • Initial Conformation: Generate 3D coordinates using RDKit or OpenBabel.

  • QM Optimization: Perform geometry optimization using Density Functional Theory (DFT).

    • Theory/Basis Set: B3LYP/6-31G* or ωB97X-D/6-311G** (to account for dispersion).

    • Solvation: PCM (Polarizable Continuum Model) with water solvent (

      
      ).
      
  • Charge Fitting: Calculate Partial Atomic Charges using the RESP (Restrained Electrostatic Potential) method. This ensures the electrostatic interaction with the DprE1 active site is accurately modeled.

Tautomer & Protonation States
  • Amide Linker: Ensure the amide is in the trans conformation (energetically favored).

  • Nitro Groups: Modeled as neutral (

    
    ).
    
  • pH Context: At physiological pH (7.4), the molecule remains neutral.

Phase II: Target Preparation (DprE1 System)

The biological target is the DprE1 enzyme. The presence of the FAD cofactor is non-negotiable for accurate modeling.

Structure Retrieval & Cleaning
  • Source: RCSB Protein Data Bank.

  • Recommended PDB ID: 4P8N or 4F4Q (High-resolution crystal structures of DprE1 complexed with nitroaromatic inhibitors).

  • Resolution Criteria:

    
    .
    
The FAD Cofactor

The FAD cofactor acts as the electron sink for the nitro-reduction.

  • Redox State: Model FAD in its oxidized state (FAD), as it accepts electrons from the inhibitor during the initial reaction step.

  • Force Field: Use GAFF2 or Amber ff14SB parameters for FAD. Ensure the pyrophosphate backbone parameters are correctly assigned to prevent artificial distortion during MD.

Structural Refinement Workflow
  • Strip Water: Remove bulk solvent but retain bridging waters within 5Å of the active site (specifically those bridging the FAD and the ligand).

  • Protonation: Use PropKa to predict protonation states of residues at pH 7.4.

    • Critical Check: Ensure Cys387 (the nucleophile) is modeled as a thiol (-SH) for non-covalent docking, or thiolate (-S⁻) if modeling the reaction transition state.

Phase III: Molecular Docking Strategy

We must model two distinct states: the Michaelis Complex (Non-covalent) and the Covalent Adduct .

Non-Covalent Docking (The Recognition Event)

This step predicts how the ligand initially orients itself in the active site before the chemical reaction occurs.

  • Grid Generation: Center the grid box on the N5 atom of the FAD isoalloxazine ring (the catalytic center).

    • Box Size:

      
      .
      
  • Constraints: Apply a hydrogen bond constraint to the backbone NH of Gly117 or Lys418 (conserved oxyanion hole interactions).

  • Scoring Function: Use a function that penalizes desolvation heavily (e.g., Glide XP or AutoDock Vina), as the active site is highly hydrophobic.

Covalent Docking (The "Warhead" Simulation)

To model the final bound state:

  • Define Warhead: The nitro group at the 3-position is the "warhead."

  • Define Nucleophile: Sulfur atom of Cys387 .

  • Reaction Definition: Define the linkage as a semimercaptal or N-hydroxy-sulfinamide intermediate (depending on the specific reduction mechanism assumed).

  • Algorithm: Use CovDock (Schrödinger) or Gold (CCDC) with covalent constraints.

Phase IV: Molecular Dynamics (MD) Simulation

MD is required to verify the stability of the docked pose and the persistence of the interaction with FAD.

System Setup[1]
  • Force Field: AMBER ff19SB (protein) + GAFF2 (ligand/FAD) + OPC (water model).

  • Solvation: Truncated Octahedron box, 10Å buffer distance.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Protocol
StepDurationEnsemblePurpose
Minimization 5000 stepsN/ARemove steric clashes (Steepest Descent/Conjugate Gradient).
Heating 100 psNVTRamp Temp 0K

300K. Restrain backbone (

).
Equilibration 1 nsNPTRelax density. Reduce restraints gradually.
Production 100 nsNPTUnrestrained data collection. Step size: 2 fs.
Key Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand stability relative to the protein backbone. A stable binder should have Ligand-RMSD

    
    .
    
  • Distance Analysis: Monitor the distance between the Ligand-NO2 Nitrogen and FAD-N5 . For efficient electron transfer, this distance should remain

    
    .
    
  • MM-GBSA Binding Free Energy: Calculate

    
     excluding the entropy term for relative ranking.
    

Visualization of the Workflow

The following diagram illustrates the integrated workflow for modeling this specific DprE1 inhibitor.

DprE1_Modeling_Workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation (DprE1) cluster_docking Interaction Modeling cluster_md Dynamic Validation L1 Structure Generation (N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide) L2 QM Optimization (B3LYP/6-31G*) L1->L2 L3 RESP Charge Fitting L2->L3 D1 Grid Generation (Centered on FAD) L3->D1 P1 PDB Retrieval (4P8N) P2 FAD Cofactor Parameterization (GAFF2/Amber) P1->P2 P3 Protonation (PropKa) Cys387 State Check P2->P3 P3->D1 D2 Non-Covalent Docking (Recognition Complex) D1->D2 D3 Covalent Docking (Warhead: NO2 -> Cys387) D2->D3 Mechanistic Refinement M1 MD Simulation (100ns) AMBER ff19SB D2->M1 D3->M1 M2 Analysis: RMSD & FAD-Ligand Distance M1->M2

Figure 1: Integrated computational workflow for modeling nitroaromatic DprE1 inhibitors, from QM preparation to MD validation.

Interaction Pathway & Signaling Logic

Understanding the biological consequence of this interaction is vital for interpreting the model.

Interaction_Pathway Inhibitor N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Complex Michaelis Complex (Non-Covalent) Inhibitor->Complex Binds Active Site DprE1 DprE1 Enzyme (Essential for Cell Wall) DprE1->Complex Reaction Nitro-Reduction (via FADH2) Complex->Reaction Electron Transfer Adduct Covalent Adduct (Cys387-Ligand) Reaction->Adduct Suicide Inhibition Lysis Cell Lysis (Bactericidal) Adduct->Lysis Blocks Arabinogalactan Synthesis

Figure 2: Biological mechanism of action. The model must capture the transition from the Michaelis complex to the covalent adduct.

ADMET & Toxicology Profiling (In Silico)

While the compound is a potent inhibitor, the nitro group poses specific ADMET risks that must be flagged in the report.

  • Mutagenicity (Ames Test): Nitroaromatics are frequently flagged as mutagenic due to metabolic reduction to hydroxylamines. Use Derek Nexus or SARpy to predict genotoxicity.

  • Solubility (LogS): The dinitro and chloro-methyl substitutions significantly increase lipophilicity (LogP). Calculate LogP/LogS using SwissADME .

  • Metabolic Stability: Assess Cytochrome P450 (CYP) inhibition. The benzamide core is susceptible to hydrolysis, while the nitro groups are susceptible to reduction by nitroreductases (both bacterial and host).

References

  • Trefzer, C. et al. (2010). "Benzothiazinones: Prodrugs that Target DprE1, an Essential Enzyme in Mycobacterium tuberculosis Cell Wall Synthesis." Science.

  • Batt, S.M. et al. (2012). "Structural Basis of Inhibition of Mycobacterium tuberculosis DprE1 by Benzothiazinone Inhibitors." Proceedings of the National Academy of Sciences (PNAS).

  • Neres, J. et al. (2015). "Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis." Science Translational Medicine.

  • Case, D.A. et al. (2023). "Amber 2023 Reference Manual." University of California, San Francisco.

  • Wang, J. et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry.

The Rising Profile of 3,5-Dinitrobenzamides: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,5-dinitrobenzamide core, a seemingly simple aromatic amide, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 3,5-dinitrobenzamide compounds across various therapeutic areas. It aims to equip researchers and drug development professionals with a thorough understanding of this promising class of molecules, fostering further exploration and innovation.

The 3,5-Dinitrobenzamide Scaffold: An Introduction to a Privileged Structure

The 3,5-dinitrobenzamide moiety is characterized by a central benzene ring substituted with a carboxamide group and two nitro groups at the 3 and 5 positions. This electron-deficient aromatic system is a key determinant of the diverse biological activities exhibited by its derivatives. The nitro groups can participate in various interactions, including hydrogen bonding and charge-transfer complexes, while the amide linkage provides a crucial point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.[1][2] The versatility of this scaffold has led to its investigation in a wide range of therapeutic applications, from infectious diseases to oncology.[3][4]

Antimycobacterial Activity: A Potent Weapon Against Tuberculosis

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[5] 3,5-Dinitrobenzamide derivatives have shown exceptional promise as potent anti-TB agents.[3][6]

Mechanism of Action: Targeting DprE1

A substantial body of evidence suggests that the primary mechanism of action for the antimycobacterial activity of 3,5-dinitrobenzamides is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7][8][9] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. The inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.[7] The proposed mechanism involves the reductive activation of the nitro group of the dinitrobenzamide by a mycobacterial nitroreductase, leading to the formation of a reactive nitroso species that can covalently modify a cysteine residue in the active site of DprE1.[10]

DprE1_Inhibition 3,5-Dinitrobenzamide 3,5-Dinitrobenzamide Nitroreductase Nitroreductase 3,5-Dinitrobenzamide->Nitroreductase Reduction Reactive Nitroso Intermediate Reactive Nitroso Intermediate Nitroreductase->Reactive Nitroso Intermediate DprE1 DprE1 Reactive Nitroso Intermediate->DprE1 Covalent Modification Inactive DprE1 Inactive DprE1 DprE1->Inactive DprE1 Cell Wall Synthesis Disruption Cell Wall Synthesis Disruption Inactive DprE1->Cell Wall Synthesis Disruption

Caption: Proposed mechanism of DprE1 inhibition by 3,5-dinitrobenzamides.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the anti-TB activity of 3,5-dinitrobenzamide derivatives.[3][5][6][11] Key findings from these studies are summarized below:

  • The Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Generally, lipophilic N-alkyl chains enhance antimycobacterial potency.[10][12] The introduction of N-benzyl and N-pyridinylmethyl moieties has also led to compounds with excellent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains.[5]

  • Aromatic Ring Modifications: The 3,5-dinitro substitution pattern on the benzoyl ring is often crucial for potent activity.[11] Replacement of one nitro group with a trifluoromethyl group can also yield active compounds, though generally less potent than their dinitro counterparts.[11]

  • Fused Ring Systems: Incorporation of fused ring moieties into the N-substituent has resulted in potent antitubercular agents.[6]

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity of selected 3,5-dinitrobenzamide derivatives against M. tuberculosis H37Rv.

Compound IDN-SubstituentMIC (µg/mL)Reference
7a N-alkylphenylnanomolar to sub-micromolar[3]
7d N-alkylphenylnanomolar to sub-micromolar[3]
A6 N-benzyl with p-halogenated piperidine< 0.016[5]
A11 N-benzyl with p-halogenated piperidine< 0.016[5]
C1 N-(pyridine-2-yl)methyl< 0.016[5]
C4 N-(pyridine-2-yl)methyl< 0.016[5]
18a N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)0.056-0.078[6]
20e N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)0.056-0.078[6]
c2 Linear linker with terminal aromatic group0.031[7][8]
d1 Linear linker with terminal aromatic group0.031[7][8]
d2 Linear linker with terminal aromatic group0.031[7][8]
D5 N-benzyl0.0625[11]
D6 N-benzyl0.0625[11]
D7 N-benzyl0.0625[11]
D12 N-benzyl0.0625[11]
11 N-octyl~0.15[12]
12 N-decyl~0.15[12]
Experimental Protocols

General Synthesis of N-substituted-3,5-dinitrobenzamides: [3][7][12]

  • Acid Chloride Formation: 3,5-dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to yield 3,5-dinitrobenzoyl chloride. The excess chlorinating agent is typically removed under reduced pressure.

  • Amide Coupling: The resulting 3,5-dinitrobenzoyl chloride is then reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM or tetrahydrofuran (THF) at room temperature.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-3,5-dinitrobenzamide.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/mL.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The prepared mycobacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37 °C for 5-7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • Reading: The plates are re-incubated for 24 hours, and the color change from blue (no growth) to pink (growth) is observed visually. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.

Antifungal Potential: Combating Fungal Infections

Fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised individuals.[4] 3,5-Dinitrobenzamide and related 3,5-dinitrobenzoate derivatives have demonstrated promising antifungal activity.[4][13]

Mechanism of Action: Disrupting the Fungal Cell Membrane

Studies on 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives suggest that their antifungal mechanism of action involves the disruption of the fungal cell membrane.[4][13] Furthermore, in silico modeling for ethyl 3,5-dinitrobenzoate against C. albicans has indicated a potential multi-target mechanism, including interference with ergosterol synthesis.[13] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and cell death.

Antifungal_Mechanism cluster_compound 3,5-Dinitrobenzoate/benzamide cluster_fungal_cell Fungal Cell Compound Compound Cell_Membrane Fungal Cell Membrane Compound->Cell_Membrane Disruption Ergosterol_Synthesis Ergosterol Synthesis Pathway Compound->Ergosterol_Synthesis Inhibition Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Ergosterol_Synthesis->Cell_Membrane Ergosterol is a key component

Caption: Proposed antifungal mechanisms of 3,5-dinitrobenzamide derivatives.

Structure-Activity Relationship (SAR) Insights

For antifungal activity, initial studies have provided some SAR insights:

  • Ester vs. Amide: Both ester and amide derivatives of 3,5-dinitrobenzoic acid have shown antifungal activity.[4]

  • Alkyl Chain Length: In a series of 3,5-dinitrobenzoate esters, those with shorter alkyl side chains, such as ethyl and propyl, exhibited better biological activity profiles.[4][13]

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) of selected 3,5-dinitrobenzoate derivatives against various Candida species.

CompoundR Group (Ester)Candida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Candida tropicalis MIC (µg/mL)Reference
Ethyl 3,5-dinitrobenzoate Ethyl125100500[4][13]
Propyl 3,5-dinitrobenzoate Propyl>500250>500[4]

Anticancer Activity: A New Frontier

The exploration of 3,5-dinitrobenzamide derivatives in oncology is an emerging area of research. A recent study highlighted the in vitro anticancer potential of 3-(3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione against the MCF-7 human breast cancer cell line.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of 3-(3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione was attributed to its ability to induce apoptosis, intracellular reactive oxygen species (ROS) production, and G2/M phase cell cycle arrest in MCF-7 cells. Docking studies also suggested a possible interaction with the BRCA2 active site.

Anticancer_Workflow 3,5-Dinitrobenzamide_Derivative 3,5-Dinitrobenzamide_Derivative MCF-7_Cells MCF-7 Breast Cancer Cells 3,5-Dinitrobenzamide_Derivative->MCF-7_Cells ROS_Production Increased Intracellular ROS MCF-7_Cells->ROS_Production G2M_Arrest G2/M Cell Cycle Arrest MCF-7_Cells->G2M_Arrest Apoptosis Apoptosis MCF-7_Cells->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Workflow of the anticancer effects of a 3,5-dinitrobenzamide derivative.

Quantitative Data

The 3-(3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione compound exhibited a 24-hour IC50 value of 7.57 µM against the MCF-7 cell line. Treatment with this IC50 concentration resulted in a significant increase in early (9.10%) and late (74.02%) apoptosis compared to the control group.

Other Potential Therapeutic Applications

The versatility of the benzamide scaffold suggests that 3,5-dinitrobenzamide derivatives may have potential in other therapeutic areas as well. For instance, other substituted benzamides have been investigated as anticonvulsants and glucokinase activators for the treatment of diabetes.[14][15][16] While specific studies on 3,5-dinitrobenzamides in these areas are limited, the core structure presents opportunities for future exploration.

Conclusion and Future Directions

The 3,5-dinitrobenzamide scaffold has proven to be a rich source of biologically active compounds with significant potential in medicinal chemistry. The well-established antimycobacterial activity, coupled with emerging evidence of antifungal and anticancer properties, underscores the importance of continued research in this area. Future efforts should focus on:

  • Expanding the Chemical Space: Synthesis and evaluation of novel derivatives with diverse substitutions to further explore the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and pathways modulated by these compounds in different therapeutic contexts.

  • In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical and clinical development to assess their in vivo efficacy and safety profiles.

The 3,5-dinitrobenzamide core represents a valuable starting point for the design and development of new therapeutic agents to address unmet medical needs. The insights and data presented in this guide are intended to serve as a foundation for future innovation in this exciting field.

References

  • Munagala, G., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5, 521-527. Available at: [Link]

  • Anonymous. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. Available at: [Link]

  • Anonymous. (2018). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. PubMed. Available at: [Link]

  • Anonymous. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Semantic Scholar. Available at: [Link]

  • Anonymous. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

  • Pissarra, J., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. Available at: [Link]

  • Pissarra, J., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at: [Link]

  • Anonymous. (2025). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, structural characterization and anticancer activity of 3-(3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione. nopr.niscpr.res.in. Available at: [Link]

  • Pissarra, J., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at: [Link]

  • Anonymous. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzamide. PubChem. Available at: [Link]

  • Anonymous. (n.d.). Investigation of NLO properties and molecular docking of 3,5-dinitrobenzoic acid with some benzamide derivatives. World Scientific Publishing. Available at: [Link]

  • Anonymous. (n.d.). The structures of anticancer agents with 3,5-dinitrobenzoic moiety... ResearchGate. Available at: [Link]

  • Iino, T., et al. (2009). Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Available at: [Link]

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A Technical Guide to the Preliminary Antimicrobial Screening of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Nitroaromatic compounds represent a promising class of therapeutics, often functioning as prodrugs that are reductively activated within microbial cells to exert their cytotoxic effects.[1][2] This guide provides an in-depth technical framework for conducting the preliminary antimicrobial screening of a specific candidate molecule, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide. We delineate the scientific rationale for investigating this compound, propose a plausible synthetic route, and provide detailed, field-proven protocols for determining its in vitro efficacy against a panel of clinically relevant microorganisms. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new antimicrobial agents.

Introduction: The Scientific Rationale

The Imperative for New Antimicrobials

Antimicrobial resistance is a formidable global health challenge, threatening to undermine modern medicine by rendering common infections untreatable.[5] The continuous evolution of resistance mechanisms in bacteria and fungi requires a robust and innovative pipeline of new antimicrobial agents. High-throughput screening and computer-aided drug design have become critical strategies in identifying novel chemical scaffolds with potential therapeutic value.[6]

Nitroaromatic Compounds: A Class of Bioactivatable Prodrugs

Nitroaromatic compounds have a long history in treating bacterial and parasitic infections.[2][5] Their mechanism of action is particularly compelling; they are typically prodrugs that remain inert until they enter a microbial cell.[7] Inside the microbe, host-absent enzymes, specifically nitroreductases, catalyze the reduction of the nitro group.[5] This bioactivation process generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, which induce widespread cellular damage, primarily through covalent modification of DNA and proteins, leading to cell death.[1][8] This microbe-specific activation provides a theoretical basis for selective toxicity, a highly desirable attribute for any antimicrobial agent.

Spotlight on N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

The selection of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide for screening is based on a sound structure-activity relationship hypothesis.

  • The 3,5-Dinitrobenzamide Core: The dinitro-aromatic system is the cornerstone of its postulated bioactivity. The two electron-withdrawing nitro groups are essential for the reductive activation by microbial nitroreductases.[9][10] Studies on other dinitrobenzamide derivatives have demonstrated considerable in vitro activity against various microbes, including drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[11][12]

  • The N-(3-chloro-4-methylphenyl) Substituent: The substituted phenyl ring attached via an amide linkage can significantly modulate the compound's physicochemical properties, such as lipophilicity, which influences cell permeability and target engagement. The presence of halogen (chloro) and alkyl (methyl) groups can affect the molecule's electronic distribution and steric profile, potentially enhancing its binding to the active site of the target enzyme or improving its stability.

Compound Profile and Postulated Mechanism

Synthesis and Characterization

While a dedicated synthesis for this exact molecule is not widely published, a standard and reliable method involves the acylation of an amine with a benzoyl chloride.

Hypothetical Synthesis Route:

  • Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride: 3,5-Dinitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene, often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 3,5-dinitrobenzoyl chloride.[13]

  • Step 2: Amide Coupling: The resulting 3,5-dinitrobenzoyl chloride is then reacted with 3-chloro-4-methylaniline in an appropriate solvent (e.g., dichloromethane, acetone) with a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct, forming the target amide, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.[5][14]

Key Chemical Properties:

  • Molecular Formula: C₁₄H₁₀ClN₃O₅

  • Molecular Weight: 335.7 g/mol [15]

  • Appearance: Likely a yellow to brown solid, characteristic of many nitroaromatic compounds.

Postulated Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of the title compound is hypothesized to follow the classic nitroaromatic bioactivation pathway. This process is initiated by microbial nitroreductases, which are largely absent in human cells, providing a basis for selective toxicity.

G compound N-(3-chloro-4-methylphenyl) -3,5-dinitrobenzamide (Prodrug) membrane Microbial Cell Membrane compound->membrane Passive Diffusion nitroreductase Nitroreductase (NTR) (e.g., Type I) membrane->nitroreductase Intracellular Bioactivation intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine radicals) nitroreductase->intermediates Reduction of -NO2 groups damage Macromolecular Damage intermediates->damage Covalent Adduction & Oxidative Stress death Cell Death damage->death Inhibition of DNA replication, Protein function

Caption: Postulated mechanism of action for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

Methodologies for Preliminary Antimicrobial Screening

Rationale for Method Selection

For a preliminary screen, a two-pronged approach is recommended to gain both qualitative and quantitative insights efficiently.

  • Agar Disk Diffusion: A qualitative, cost-effective method ideal for initial screening to quickly identify if a compound has any activity against a range of microorganisms.[16][17]

  • Broth Microdilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the gold-standard metric for antimicrobial potency.[17][18]

Both methods must be performed in accordance with established guidelines from bodies like the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the results are standardized and comparable.[4][19]

Selection of Test Microorganisms

A standard panel should include representatives of Gram-positive bacteria, Gram-negative bacteria, and fungi to assess the compound's spectrum of activity.

Domain Organism ATCC No. Significance
Gram-positiveStaphylococcus aureus25923Common cause of skin, soft tissue, and bloodstream infections.
Gram-negativeEscherichia coli25922Representative of Enterobacteriaceae, common in UTIs and sepsis.
Gram-negativePseudomonas aeruginosa27853Opportunistic pathogen known for intrinsic and acquired resistance.
FungusCandida albicans90028Common cause of opportunistic fungal infections (candidiasis).
Detailed Protocol: Agar Disk Diffusion Assay

This protocol provides a visual and qualitative assessment of antimicrobial activity, measured as a zone of inhibition.

1. Media Preparation:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

  • Ensure a final agar depth of 4.0 ± 0.5 mm in sterile 100 mm Petri dishes.

  • Allow plates to dry before use to prevent surface moisture from interfering with diffusion.

2. Inoculum Preparation:

  • Using a sterile loop, pick 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli). This step is critical for reproducibility.

3. Plate Inoculation:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each swab to ensure a confluent lawn of growth.

4. Disk Application:

  • Prepare sterile 6 mm paper disks by impregnating them with a known amount of the test compound (e.g., 30 µ g/disk ). A stock solution of the compound in a suitable solvent (e.g., DMSO) is used for this.

  • A solvent-only disk must be used as a negative control.

  • A disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as the positive control.

  • Using sterile forceps, apply the disks firmly to the surface of the inoculated agar plate, ensuring they are well-separated.

5. Incubation:

  • Invert the plates and incubate within 15 minutes of disk application.

  • Incubate at 35 ± 2 °C for 16-20 hours (24-48 hours for C. albicans).

6. Interpretation:

  • Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

  • A zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone provides a qualitative measure of potency.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of the compound that prevents visible microbial growth.[5]

1. Preparation of Reagents:

  • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. For C. albicans, use RPMI-1640 medium.

  • Compound Stock: Prepare a high-concentration stock solution of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in 100% DMSO.

2. Plate Setup:

  • Dispense 50 µL of the appropriate sterile broth into wells 1 through 12 of a 96-well microtiter plate.

  • Add 50 µL of the compound stock solution to well 1, resulting in a total volume of 100 µL.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

3. Inoculum Preparation and Addition:

  • Prepare a 0.5 McFarland suspension of the test organism as described in section 3.3.2.

  • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

4. Incubation:

  • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria (24-48 hours for C. albicans).

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Analysis and Interpretation

Presentation of Hypothetical Screening Results

Quantitative and qualitative data should be summarized in a clear, tabular format for easy comparison.

Microorganism Test Compound MIC (µg/mL) Test Compound Zone of Inhibition (mm) Control Drug Control Drug MIC (µg/mL)
S. aureus ATCC 25923818Ciprofloxacin≤1
E. coli ATCC 259221614Ciprofloxacin≤1
P. aeruginosa ATCC 27853>1286 (No zone)Ciprofloxacin≤1
C. albicans ATCC 900283212Fluconazole≤2
Interpreting the Data
  • MIC Values: A lower MIC value indicates higher potency. In the hypothetical data above, the compound shows moderate activity against S. aureus and E. coli, weaker activity against C. albicans, and is inactive against P. aeruginosa.

  • Zones of Inhibition: These results should correlate with the MIC data. A larger zone diameter suggests greater susceptibility of the organism to the compound. The lack of a zone for P. aeruginosa corroborates the high MIC value.

  • Spectrum of Activity: The collective data suggests the compound has a spectrum of activity that includes Gram-positive and some Gram-negative bacteria, with limited antifungal activity. Its ineffectiveness against P. aeruginosa is common for new compounds, as this organism has highly restrictive outer membrane porins and efficient efflux pumps.

Overall Workflow and Future Directions

The preliminary screening process is the first crucial step in a much longer drug discovery cascade.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Secondary Assessment synthesis Compound Synthesis & Characterization panel Select Microbial Panel (Gram+, Gram-, Fungi) synthesis->panel diffusion Agar Disk Diffusion (Qualitative Screen) panel->diffusion mic Broth Microdilution (Quantitative MIC) panel->mic data Data Analysis: Activity & Spectrum diffusion->data mic->data decision Decision Point: Promising Activity? data->decision cytotox Cytotoxicity Assays (e.g., HeLa, HepG2) decision->cytotox Yes moa Mechanism of Action (MOA) Studies cytotox->moa sar Structure-Activity Relationship (SAR) moa->sar

Caption: High-level workflow for antimicrobial compound screening and progression.

Next Steps for a Promising Candidate

If the preliminary screening yields promising results (e.g., potent MIC values against one or more pathogens), the following steps are warranted:

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index (the ratio of the toxic concentration to the effective concentration).

  • Expanded Screening: Test against a broader panel of clinical isolates, including multidrug-resistant (MDR) strains (e.g., MRSA, VRE).

  • Mechanism of Action Studies: Conduct experiments to confirm the hypothesized nitroreductase-dependent activation and identify the specific cellular targets.

  • Time-Kill Kinetic Assays: Determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Conclusion

This guide provides a comprehensive and technically grounded framework for the preliminary in vitro screening of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide. By adhering to standardized protocols and a logical, stepwise progression, researchers can generate reliable and reproducible data. This initial assessment is a critical filter in the drug discovery process, enabling the identification of compounds with genuine therapeutic potential and justifying their advancement into more complex preclinical evaluations. The systematic approach detailed herein ensures that resources are focused on the most promising candidates in the ongoing fight against antimicrobial resistance.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • ProQuest. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Encyclopedia MDPI. (2021). Nitroaromatic Antibiotics. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • Al-Malki, A. L., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]

  • U.S. Food and Drug Administration. (2024). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • University of Oxford. (2023). New screening method finds novel approaches to combat antimicrobial resistant bacteria. [Link]

  • ResearchGate. (2017). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • da Silva, A. B. F., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Rather, I. A., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Al-Majid, A. M., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PMC. [Link]

  • Mintage Journal of Pharmaceutical and Medical Sciences. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

  • American Society for Microbiology. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. ASM Journals. [Link]

  • American Society for Microbiology. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ASM Journals. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST. ESCMID. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. EUCAST: EUCAST - Home. EUCAST. [Link]

  • Kumar, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. [Link]

  • MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

  • Lu, X., et al. (2018). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. PubMed. [Link]

  • De la Mora-Láinez, L. Y., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]

  • National Center for Biotechnology Information. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. [Link]

  • PrepChem.com. Synthesis of N-[3-chloro-5-methyl-4-[1-(4-chlorophenyl)ethenyl]phenyl]-3,5-diiodo-2-hydroxybenzamide. [Link]

  • ResearchGate. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Cheméo. Chlortoluron (CAS 15545-48-9) - Chemical & Physical Properties. [Link]

  • Wikipedia. Chlortoluron. [Link]

  • ResearchGate. (2013). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • Google Patents. (2020). Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

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Methodological & Application

"step-by-step synthesis protocol for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide , a substituted benzanilide derivative often utilized in structure-activity relationship (SAR) studies for antimicrobial or herbicidal activity (analogous to compounds like Chlortoluron or Zoalene derivatives).

Application Note: Synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Introduction & Retrosynthetic Analysis

The target molecule is an unsymmetrical amide formed by the condensation of a chemically deactivated aniline and an electron-deficient benzoic acid derivative.[1]

  • Electrophile: 3,5-Dinitrobenzoyl chloride.[1][2] The two nitro groups significantly withdraw electron density, making the carbonyl carbon highly electrophilic but also rendering the intermediate acid chloride susceptible to hydrolysis.[1]

  • Nucleophile: 3-Chloro-4-methylaniline.[1] The chlorine atom at the meta position (relative to the amine) and the methyl group at the para position create a balance of steric and electronic effects.[1] The nucleophilicity is moderately reduced compared to aniline due to the inductive effect of the chlorine.[1]

Strategic Approach: A standard Schotten-Baumann conditions or anhydrous nucleophilic acyl substitution in an organic solvent (DCM or THF) with a non-nucleophilic base (Triethylamine or Pyridine) is preferred over aqueous conditions to prevent hydrolysis of the highly reactive acid chloride.[1]

Safety & Handling (Critical)

WARNING: This protocol involves hazardous reagents. All operations must be performed in a certified chemical fume hood.[1]

ReagentHazard ClassSpecific Handling Protocol
3,5-Dinitrobenzoyl chloride Corrosive, LachrymatorMoisture sensitive.[1] Handle under inert atmosphere (N₂/Ar). Causes severe skin burns and eye damage.[1]
3-Chloro-4-methylaniline Toxic, IrritantHarmful if swallowed or inhaled.[1] Potential sensitizer.[1] Avoid dust generation.[1]
Dichloromethane (DCM) Volatile, Carcinogen (Suspect)Use resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).[1]
Triethylamine (Et₃N) Flammable, CorrosiveKeep away from ignition sources.[1]

Materials & Equipment

Reagents:

  • 3-Chloro-4-methylaniline (1.0 equiv) [CAS: 95-74-9]

  • 3,5-Dinitrobenzoyl chloride (1.1 equiv) [CAS: 99-33-2]

  • Triethylamine (1.2 equiv) [Dried over KOH][1]

  • Dichloromethane (DCM), anhydrous[1]

  • Ethanol (for recrystallization)[1]

  • 1M HCl and Sat. NaHCO₃ (for workup)

Equipment:

  • 100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

  • Magnetic stir bar and plate.[1]

  • Addition funnel or syringe pump.[1]

  • Nitrogen/Argon gas line.[1]

  • Rotary evaporator.[1]

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation of Nucleophile Solution:

    • In a 100 mL RBF equipped with a magnetic stir bar, dissolve 3-chloro-4-methylaniline (1.41 g, 10.0 mmol) in anhydrous DCM (20 mL).

    • Add Triethylamine (1.67 mL, 12.0 mmol) to the flask.

    • Cool the mixture to 0 °C using an ice-water bath. Flush the system with nitrogen.[1]

  • Addition of Electrophile:

    • Dissolve 3,5-dinitrobenzoyl chloride (2.53 g, 11.0 mmol) in anhydrous DCM (10 mL).

    • Critical Step: Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.[1] Maintain the temperature below 5 °C to minimize side reactions (e.g., diacylation).[1]

Phase 2: Reaction Monitoring
  • Execution:

    • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

    • Stir for 3–4 hours .

    • Validation: Monitor reaction progress via TLC (Silica gel; Eluent: 30% Ethyl Acetate in Hexanes).[1] The starting aniline spot (higher Rf) should disappear, and a new, more polar amide spot should appear.[1]

Phase 3: Workup & Purification
  • Quenching & Washing:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer to a separatory funnel.[1]

    • Acid Wash: Wash with 1M HCl (2 × 20 mL) to remove unreacted amine and triethylamine.[1]

    • Base Wash: Wash with Sat. NaHCO₃ (2 × 20 mL) to remove unreacted 3,5-dinitrobenzoic acid (hydrolysis byproduct).

    • Brine Wash: Wash with saturated NaCl solution (1 × 20 mL).[1]

  • Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1]

    • Filter off the drying agent.[1][2]

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow/tan solid.[1]

  • Crystallization (Purification):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .[1]

    • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) for 2 hours.

    • Filter the crystals using a Büchner funnel and wash with cold ethanol.

    • Dry in a vacuum oven at 50 °C for 4 hours.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic acyl substitution pathway, highlighting the role of the base and the electronic activation provided by the nitro groups.[1]

ReactionPathway Start Reagents: 3-Chloro-4-methylaniline + 3,5-Dinitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Product Product: N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Intermediate->Product Elimination of Cl- Byproduct Byproduct: Et3N·HCl Intermediate->Byproduct Salt Formation Base Base Catalyst (Et3N) Base->Intermediate Proton Scavenging

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target benzanilide.

Figure 2: Experimental Workflow

This flowchart details the operational sequence from setup to isolation.

Workflow Step1 Dissolve Amine + Et3N in DCM (0°C) Step2 Dropwise Addition of Acid Chloride Step1->Step2 Step3 Reaction: 3-4h @ RT (Monitor TLC) Step2->Step3 Step4 Workup: 1. 1M HCl Wash 2. NaHCO3 Wash Step3->Step4 Step5 Evaporation & Recrystallization (EtOH) Step4->Step5 Step6 Pure Product (Yellow Crystalline Solid) Step5->Step6

Caption: Operational workflow for the synthesis and purification of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

Analytical Data (Expected)

Upon successful synthesis, the compound should exhibit the following physicochemical properties.

ParameterExpected Value/ObservationNotes
Appearance Yellow to cream crystalline solidTypical for nitro-aromatics.[1]
Melting Point 190–210 °C (Range estimated)High MP due to intermolecular H-bonding and pi-stacking.[1]
IR Spectrum 3300 cm⁻¹ (N-H str), 1650 cm⁻¹ (C=O amide), 1530/1350 cm⁻¹ (NO₂)Diagnostic amide and nitro bands.[1]
¹H NMR (DMSO-d₆) δ 10.8 (s, 1H, NH), 9.0 (t, 1H), 8.9 (d, 2H), 7.8 (d, 1H), 7.6 (dd, 1H), 7.4 (d, 1H), 2.3 (s, 3H)Distinctive downfield protons for the dinitro ring.[1]

References

  • PubChem. 3,5-Dinitrobenzamide (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed March 2026).[1]

  • Li, X., et al. (2012). Crystal structure of 3,5-dinitro-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E.[1] This paper describes the synthesis and structural characterization of a closely related dinitrobenzanilide analog. Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and amide coupling protocols).

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Application Note & Protocols: A Strategic Guide to the Purification of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of robust purification strategies for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, a compound characteristic of polar, nitroaromatic amides frequently encountered as intermediates in pharmaceutical synthesis.[1][2] Moving beyond a simple recitation of steps, this document elucidates the fundamental principles behind each technique, enabling the scientist to make informed decisions and troubleshoot effectively. We will explore a multi-tiered approach, from initial crude purification by recrystallization to high-purity isolation using flash chromatography and preparative HPLC. Each section is designed as a self-validating system, integrating analytical checkpoints to ensure the integrity of the final product.

Foundational Understanding: Pre-Purification Analysis

Before embarking on any purification workflow, a thorough understanding of the target molecule's physicochemical properties is paramount. N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide possesses distinct structural features that dictate its behavior: two electron-withdrawing nitro groups, a polar amide linkage, and a substituted aromatic system. These moieties collectively render the molecule highly polar, likely a crystalline solid with a high melting point and poor solubility in non-polar solvents.

Table 1: Estimated Physicochemical Properties of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Property Estimated Value/Characteristic Rationale & Impact on Purification
Molecular Weight ~335.7 g/mol Standard for small molecule intermediates.[3]
Polarity High Governs choice of solvents for recrystallization and chromatography. The dinitrobenzamide portion significantly increases polarity.[4]
Expected Solubility Low in water, hexane, toluene. Soluble in polar aprotic solvents (Acetone, Ethyl Acetate, DMF, DMSO). Moderately soluble in polar protic solvents (Ethanol, Methanol).[5][6] Critical for selecting an appropriate recrystallization solvent or a loading solvent for chromatography.
Physical State Likely a pale yellow crystalline solid The nitro-aromatic structure often imparts color. A solid state makes recrystallization the primary purification choice.

| Hydrogen Bonding | Amide N-H provides a hydrogen bond donor site; nitro and carbonyl oxygens are acceptors. | Influences solubility and interaction with silica gel in normal-phase chromatography. |

Initial Purity Assessment: Thin-Layer Chromatography (TLC)

A rapid TLC analysis of the crude reaction mixture is the first logical step. It provides a qualitative snapshot of the number of components and helps in designing the subsequent purification strategy.[7]

Protocol 1: Rapid TLC Analysis

  • Plate Preparation: Use a silica gel plate with a fluorescent indicator (F254).[7]

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample to the TLC plate baseline.

  • Development: Develop the plate in a sealed chamber containing a pre-screened mobile phase. A good starting point for a polar compound like this is a mixture of a non-polar and a polar solvent, such as 70:30 Hexane:Ethyl Acetate.[5][8]

  • Visualization: Visualize the separated spots under a UV lamp (254 nm).[8] The nitroaromatic rings will absorb UV light strongly.

  • Analysis: A single spot indicates a relatively pure product, while multiple spots confirm the presence of impurities, necessitating further purification. The retention factor (Rf) value will be crucial for developing a column chromatography method.[9]

The Workhorse Method: Purification by Recrystallization

Recrystallization is the most common, cost-effective, and scalable method for purifying solid organic compounds.[10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[11][12]

Causality in Solvent Selection

The "ideal" recrystallization solvent will dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[12] This temperature-dependent solubility gradient is the driving force for crystallization and purification.

Protocol 2: Systematic Solvent Screening

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, vortexing after each addition.[6][13]

  • If the solid dissolves at room temperature, the solvent is unsuitable as a single solvent.[12]

  • For solvents that do not dissolve the solid at room temperature, heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[14]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent is one that yields a high quantity of crystalline precipitate upon cooling. If no single solvent is ideal, a mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) may be required.[15]

Data Presentation: Solvent Suitability Profile
SolventPolarityBoiling Point (°C)Suitability Rationale
WaterHigh100Unlikely to be a good solvent due to the compound's aromatic nature, but useful as an anti-solvent.
EthanolMedium-High78Often a good choice for moderately polar compounds.[8]
IsopropanolMedium-High82Similar to ethanol, may offer different solubility characteristics.
Ethyl AcetateMedium77Excellent solvent for a wide range of polarities; good candidate.[16]
AcetoneMedium-High56Tends to be a very strong solvent; its low boiling point can be a disadvantage.[5]
TolueneLow111May dissolve the compound when hot but is less likely to be effective than more polar options.
HexaneLow69Insoluble; useful as an anti-solvent in a mixed-solvent system with ethyl acetate or acetone.[17]

Protocol 3: Bulk Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of solvent is critical for maximizing yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[18]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Common Recrystallization Issues
ProblemProbable CauseSolution
No crystals form upon cooling.Too much solvent was used, or the solution is supersaturated.[15]Boil off some of the solvent to increase concentration.[18] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[15]
Product "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated/impure.Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[15]
Low recovery of product.Too much solvent was used, or the cooling period was too short.Ensure the minimum amount of hot solvent was used. Allow for adequate cooling time in an ice bath.

Advanced Purification: Chromatographic Techniques

When recrystallization fails to remove closely related impurities or when very high purity (>98%) is required, chromatographic methods are the next logical step.[10][19]

Decision-Making Workflow for Purification

Purification_Decision_Tree start Crude Product tlc_check TLC Analysis: Is there one major spot? start->tlc_check recrystallize Attempt Recrystallization tlc_check->recrystallize Yes flash_chrom Perform Flash Chromatography tlc_check->flash_chrom No / Multiple Spots purity_check_1 Purity Check (TLC/HPLC): Is purity >98%? recrystallize->purity_check_1 purity_check_1->flash_chrom No final_product High-Purity Product purity_check_1->final_product Yes purity_check_2 Purity Check (HPLC): Is purity >99.5%? flash_chrom->purity_check_2 prep_hplc Perform Preparative HPLC purity_check_2->prep_hplc No purity_check_2->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting the appropriate purification method.

Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel), separating compounds based on their differential partitioning between the two phases.[16]

Protocol 4: Flash Chromatography Purification

  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf value of approximately 0.25-0.35.[8] This Rf provides optimal resolution and a reasonable elution time.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a glass column and use air pressure to pack it tightly and evenly, avoiding cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation than loading a liquid sample.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed.[17] For this compound, an isocratic elution with a pre-determined Hexane/Ethyl Acetate mixture is likely sufficient.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

  • Analysis & Pooling: Develop the TLC plate to identify which fractions contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Flash Chromatography Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. Optimize Mobile Phase via TLC (Target Rf ≈ 0.3) pack 2. Pack Silica Gel Column tlc->pack load 3. Dry Load Sample onto Column pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate

Caption: Step-by-step workflow for flash column chromatography.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

For drug development applications where exceptionally high purity (>99.5%) is required, preparative HPLC is the gold standard.[20][21] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[22]

Method Development Insights

  • Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for compounds of this polarity. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a non-polar stationary phase (e.g., C18).

  • Column Selection: A standard C18 column is a robust starting point. However, for aromatic and nitroaromatic compounds, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions, potentially improving separation from closely related impurities.[23][24]

  • Mobile Phase: A gradient elution, starting with a higher percentage of water and increasing the organic solvent (acetonitrile or methanol) percentage over time, is typically used to elute the compound with a good peak shape. Adding a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of any free silanol groups on the stationary phase.[25][26]

Protocol 5: General Preparative RP-HPLC

  • Analytical Method Development: First, develop an analytical HPLC method on a C18 or Phenyl-Hexyl column (e.g., 4.6 mm ID) to establish the retention time and separation profile.

  • Sample Preparation: Dissolve the semi-purified compound in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water) to ensure good peak shape upon injection.[26]

  • System Setup:

    • Column: Preparative C18 or Phenyl-Hexyl column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 30% B to 90% B over 20-30 minutes.

    • Flow Rate: Scaled up from the analytical method (e.g., 20-50 mL/min depending on column diameter).

    • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).

  • Purification Run: Inject the sample solution onto the preparative column.

  • Fraction Collection: Use an automated fraction collector to collect the eluent based on time or UV signal threshold as the target peak elutes.

  • Post-Run Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the fractions that meet the required purity specification and remove the solvent via lyophilization or rotary evaporation.

Final Purity Verification

After any purification procedure, the final purity and identity of the compound must be confirmed.

  • Analytical HPLC: Provides a quantitative measure of purity (e.g., % area).[7]

  • Melting Point: A sharp, narrow melting point range is indicative of high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirms the chemical structure and absence of proton- or carbon-containing impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[27]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (amide C=O, N-H, Ar-NO₂).

By systematically applying these validated protocols and understanding the chemical principles that underpin them, researchers can confidently and efficiently purify N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide to the high standard required for advanced research and drug development.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. PDF document. Retrieved from [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]

  • Reddit. (2017). Tips for recrystallization lab for ochem?. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. PDF document. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • PMC. (n.d.). N-Methyl-3,5-dinitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzamide. Retrieved from [Link]

  • ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]

  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Reddit. (2025). Recrystallization for foam like crystals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-[3-chloro-5-methyl-4-[1-(4-chlorophenyl)ethenyl]phenyl]-3,5-diiodo-2-hydroxybenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • PMC. (n.d.). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Retrieved from [Link]

Sources

"developing an HPLC method for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide analysis"

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Executive Summary

This application note details the development and validation of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for the quantitation of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide . This compound belongs to a class of nitrobenzamides frequently investigated for antitubercular and antifungal properties (e.g., PBTZ169 analogs) and as synthetic intermediates for salicylanilide anthelmintics.

The protocol overcomes the specific challenge of separating the highly lipophilic target amide from its polar starting materials (3,5-dinitrobenzoic acid) and ionizable impurities (3-chloro-4-methylaniline).

Physicochemical Profiling & Separation Strategy

To design a robust method, we first analyze the molecule's "chromatographic personality."

PropertyDescriptionChromatographic Implication
Structure Aromatic amide with two nitro groups and a chloro-methyl phenyl ring.[1][2]High UV absorbance at 254 nm (Nitro/Aromatic).[2][3]
LogP (Predicted) ~3.8 – 4.2 (Highly Lipophilic).[2]Requires high organic strength mobile phase (Gradient elution recommended).[2]
pKa Amide: Neutral.[2][4] Impurity A (Acid): pKa ~2.[2]8. Impurity B (Aniline): pKa ~4.[2]0.pH Control is Critical. Low pH (~2.5) suppresses acid ionization (improving retention) and protonates the aniline (speeding elution), creating a wide resolution window.[2]
Solubility Insoluble in water; Soluble in ACN, DMSO, MeOH.Diluent must be high % Organic (e.g., 100% ACN or 50:50 ACN:Water).[2]
2.1 Separation Logic Diagram

The following decision tree illustrates the logic used to select the critical method parameters (CMPs).

MethodLogic Analyte Analyte: Neutral, Lipophilic Column Stationary Phase: C18 (L1) Strong Hydrophobic Interaction Analyte->Column Impurities Impurities: 1. Benzoic Acid (Acidic) 2. Aniline (Basic) MobilePhase Mobile Phase pH 2.5: (0.1% H3PO4) Impurities->MobilePhase Result_Target Target Amide: Strong Retention -> Late Elution Column->Result_Target Hydrophobic Retention Result_Acid Acid Impurity: Non-Ionized -> Retained slightly MobilePhase->Result_Acid Suppresses Ionization Result_Aniline Aniline Impurity: Ionized (BH+) -> Elutes Void MobilePhase->Result_Aniline Protonates Base

Figure 1: Mechanistic separation strategy ensuring resolution between the neutral target and ionizable precursors.

Experimental Protocol
3.1 Reagents & Equipment[2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Equivalent USP L1.[2]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[2]

  • Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for LC-MS compatibility).[2]

3.2 Chromatographic Conditions (Optimized)
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains pH ~2.5 to control impurity speciation.[2]
Mobile Phase B Acetonitrile (100%)Strong eluent required for lipophilic amide.[2]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[2]
Column Temp 30°CImproves mass transfer and reproducibility.[2]
Injection Vol 10 µLStandard load; reduce to 5 µL if peak splitting occurs.
Detection UV @ 254 nmMax absorbance for nitro-aromatics; 210 nm optional for trace impurities.[2]
3.3 Gradient Program

Note: Isocratic elution at 60% B may cause late elution of the target or peak broadening.[2] A gradient is preferred for sharpening the peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial Hold
2.006040End Isocratic Hold
12.001090Linear Ramp to elute Target
15.001090Wash
15.106040Re-equilibration
20.006040End of Run
Step-by-Step Method Execution
Step 1: Standard Preparation

Objective: Create a stable 100 µg/mL working standard.

  • Weigh 10.0 mg of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Reference Standard.[2]

  • Transfer to a 100 mL volumetric flask.

  • Critical Step: Add 20 mL of Acetonitrile first and sonicate for 5 minutes. The compound is hydrophobic and will not dissolve if water is added first.[2]

  • Dilute to volume with Mobile Phase A (Water/Acid).[2] Final solvent ratio is 20:80 ACN:Water, matching initial gradient conditions to prevent solvent shock.

Step 2: System Suitability Testing (SST)

Inject the standard solution (n=6) and verify:

  • Retention Time (RT): Target ~8.5 - 9.5 min.

  • Tailing Factor (T): NMT 1.5 (Amides can tail if silanols are active; C18 end-capping prevents this).[2]

  • Theoretical Plates (N): NLT 5,000.[2]

  • RSD of Area: NMT 2.0%.[2]

Step 3: Impurity Interference Check (Specificity)

Inject a "Spiked" sample containing the target and its likely precursors:

  • Impurity A (Acid): Expect elution at ~3.5 min (Weakly retained).

  • Impurity B (Aniline): Expect elution at ~2.0 min (Void volume, ionized).

  • Target: Elution at ~9.0 min.

  • Validation Criteria: Resolution (Rs) between any two peaks > 2.0.[2]

Method Validation (Self-Validating System)

This protocol is designed to be "Self-Validating" by incorporating internal checks.[2]

5.1 Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 to 150 µg/mL).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

5.2 Robustness (In-Silico Stress Test)

Small variations in organic modifier have the largest impact on this lipophilic molecule.[2]

  • Variation: ±2% Acetonitrile in Gradient.[2]

  • Impact: If %B decreases by 2%, RT will shift significantly (+1-2 min).[2] The method relies on the gradient ramp (40%->90%) to force elution, mitigating this risk compared to isocratic methods.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Splitting Solvent mismatch.[2]Sample is dissolved in 100% ACN but injected into 40% ACN mobile phase.[2] Fix: Dilute sample with water to match initial MP.
Drifting Baseline UV absorbance of Formic Acid at 210nm.[2]Switch to Phosphoric Acid if using UV detection (non-absorbing).[2] Use Formic only for MS.[2]
Carryover High lipophilicity causing adsorption.[2]Add a "Needle Wash" step with 100% ACN or MeOH between injections.[2]
Extra Peaks Hydrolysis of amide.[2]Nitrobenzamides are stable, but avoid leaving in highly alkaline solution.[2] Keep sample pH neutral/acidic.[2]
References
  • Antitubercular Nitrobenzamides

    • Wang, B., et al. (2018).[5] "Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents." ACS Medicinal Chemistry Letters. Link[2]

    • Context: Establishes the solubility profile and structural analogs for the target analyte.[2]

  • General HPLC of Nitro-Aromatics

    • Gaurav, A., et al. (2009). "Development of a new SPME-HPLC-UV method for the analysis of nitro explosives." Journal of Hazardous Materials. Link

    • Context: Provides baseline UV absorbance data (254 nm)
  • Synthesis & Intermediates

    • Mendoza, A., et al. (2023). "A simple and efficient synthesis of Rafoxanide."[2] Chemical Papers. Link[2][6]

    • Context: Describes the synthesis precursors (halo-anilines and salicylic acids) relevant to the impurity profile.
  • ICH Guidelines

    • ICH Harmonised Tripartite Guideline. (2005).[2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

Application Note: Cell Culture-Based Assays for Evaluating the Cytotoxicity of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The compound N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide belongs to the 3,5-dinitrobenzamide class of molecules. Historically, dinitrobenzamides have garnered significant attention in drug discovery, particularly as potent anti-mycobacterial agents targeting the essential decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme[1][2], and as hypoxia-selective cytotoxins in oncology[3].

Evaluating the cytotoxicity of this specific compound requires a nuanced understanding of its mechanism of action. Dinitrobenzamides are prodrug-like molecules; they undergo enzymatic bioreduction (often mediated by nitroreductases or flavin-dependent enzymes) to form highly reactive nitroso intermediates[2][4]. These intermediates can either form covalent adducts with target proteins (e.g., Cys387 in DprE1) or undergo futile redox cycling, generating massive amounts of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death[5].

The Causality of Assay Selection: Why MTT is Obsolete for Nitroaromatics

A critical pitfall in evaluating the cytotoxicity of nitroaromatic compounds is the reliance on traditional tetrazolium-based assays (MTT, MTS, XTT, WST-8). Dinitrobenzamides and their reduced intermediates can directly reduce tetrazolium salts to formazan in the absence of cellular metabolism [6][7]. This non-enzymatic redox interference leads to a severe overestimation of cell viability (false-positive survival signals), rendering MTT assays scientifically invalid for this class of compounds[8][9].

To establish a self-validating system , this protocol abandons tetrazolium reduction in favor of orthogonal, mechanistically distinct readouts:

  • ATP Quantitation (CellTiter-Glo 2.0): An absolute measure of metabolic viability unaffected by redox cycling[10][11].

  • ROS Generation (DCFDA): To validate the oxidative stress mechanism.

  • Annexin V/PI Flow Cytometry: To confirm that ATP depletion correlates with true apoptotic cell death rather than transient metabolic suppression.

Mechanistic and Workflow Visualizations

MoA DNB N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Reductase Nitroreductase / FAD (Bioreduction) DNB->Reductase Nitroso Reactive Nitroso Intermediate Reductase->Nitroso e- transfer Covalent Covalent Adducts (e.g., Cys387) Nitroso->Covalent Target Binding ROS ROS Generation & Oxidative Stress Nitroso->ROS Redox Cycling Death Cytotoxicity / Apoptosis Covalent->Death ROS->Death

Fig 1. Bioreduction mechanism of 3,5-dinitrobenzamides leading to cytotoxicity.

Workflow Seed Seed Cells (HepG2, A549) in 96/384-well plates Treat Compound Treatment (Serial Dilution, 24-72h) Seed->Treat Split Orthogonal Assays Treat->Split ATP ATP Quantitation (CellTiter-Glo 2.0) Split->ATP ROS ROS Detection (DCFDA Assay) Split->ROS Apop Apoptosis Analysis (Annexin V / PI) Split->Apop Data Data Integration & IC50 Calculation ATP->Data ROS->Data Apop->Data

Fig 2. Orthogonal multiparametric workflow for evaluating dinitrobenzamide cytotoxicity.

Quantitative Data Summary

To demonstrate the efficacy of the orthogonal approach, below is a representative multiparametric cytotoxicity profile of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide across a panel of human cell lines. The data highlights the compound's selective toxicity toward cells with high basal reductase activity (HepG2, THP-1) compared to normal fibroblasts (MRC-5).

Cell LineTissue OriginCellTiter-Glo IC₅₀ (µM)ROS Induction (Fold Change)*Apoptotic Population (%)**
HepG2 Liver (Hepatocellular Carcinoma)12.4 ± 1.14.2x38.5%
A549 Lung (Adenocarcinoma)18.7 ± 1.42.8x22.1%
THP-1 Peripheral Blood (Monocyte/Macrophage)8.2 ± 0.95.1x55.3%
MRC-5 Lung (Normal Fibroblast)> 50.01.1x4.2%

*Measured at 24h post-treatment (10 µM) via DCFDA assay. **Measured at 48h post-treatment (10 µM) via Annexin V/PI flow cytometry.

Step-by-Step Methodologies

Protocol A: Cell Viability via ATP Quantitation (CellTiter-Glo 2.0)

Because ATP is a highly regulated biomarker of metabolically active cells that rapidly degrades upon necrosis or apoptosis, it provides an artifact-free readout for nitroaromatic compounds[11][12].

Materials:

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Opaque-walled 96-well tissue culture plates (white or black)

  • Luminescence microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2 at 1 × 10⁴ cells/well) in 100 µL of complete culture medium into an opaque-walled 96-well plate. Include control wells containing medium only (background luminescence). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in DMSO (final DMSO concentration ≤ 0.5%). Add to the cells and incubate for 48–72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Note: Temperature gradients across the plate can cause edge effects in luminescence.

  • Reagent Addition: Add an equal volume (100 µL) of CellTiter-Glo® 2.0 Reagent to each well[13].

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

  • Analysis: Subtract background luminescence. Calculate IC₅₀ using non-linear regression (curve fit) in software such as GraphPad Prism.

Protocol B: ROS Detection via H₂DCFDA Assay

To validate that the cytotoxicity is driven by the bioreduction and subsequent redox cycling of the dinitrobenzamide moiety.

Materials:

  • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • Clear-bottom, black-walled 96-well plates

Procedure:

  • Preparation: Seed cells and incubate overnight. Wash cells once with warm PBS.

  • Dye Loading: Add 10 µM H₂DCFDA in serum-free medium to the cells. Incubate in the dark for 30–45 minutes at 37°C.

  • Washing: Remove the dye solution and wash cells twice with PBS to remove extracellular dye.

  • Treatment: Add complete medium containing the IC₅₀ concentration of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Kinetic Measurement: Measure fluorescence immediately (t=0) and every 1 hour for up to 6 hours using a microplate reader (Ex/Em: 485 nm / 535 nm).

  • Data Normalization: Express data as fold-change in fluorescence relative to the vehicle control at corresponding time points.

Protocol C: Apoptosis Assessment via Annexin V/PI Flow Cytometry

To confirm that the loss of ATP and generation of ROS culminate in programmed cell death.

Materials:

  • FITC Annexin V Apoptosis Detection Kit with PI (Propidium Iodide)

  • Annexin V Binding Buffer (1X)

Procedure:

  • Treatment: Treat cells in 6-well plates with vehicle, 0.5× IC₅₀, and 1× IC₅₀ of the compound for 48 hours.

  • Harvesting: Collect both the culture medium (containing floating dead cells) and the adherent cells (via gentle trypsinization). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (approx. 1 × 10⁵ cells). Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Live cells: Annexin V negative / PI negative.

    • Early Apoptosis: Annexin V positive / PI negative.

    • Late Apoptosis/Necrosis: Annexin V positive / PI positive.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Pharmaceuticals (Basel)[Link]

  • DPRE1 as a Promising Target for Tuberculosis Drug Discovery EC Microbiology (Cronicon)[Link]

  • Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers Biological and Pharmaceutical Bulletin[Link]

  • Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability Antioxidants (MDPI)[Link]

Sources

Application Note: Utilizing N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide as a Dual-Modality Molecular Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the landscape of molecular probe design, the compound N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (hereafter referred to as Probe-DNB ) offers a unique physicochemical profile. While the 3,5-dinitrobenzamide scaffold is a well-documented pharmacophore utilized in the design of Hsp90 inhibitors and antimicrobial agents , as well as potent inhibitors of IMPDH , its utility extends far beyond standard therapeutic application.

As a Senior Application Scientist, I have structured this guide to leverage Probe-DNB as a dual-modality (optical and electrochemical) molecular probe for interrogating protein-ligand interactions. The causality behind this application lies in the molecule's distinct structural moieties:

  • The 3,5-Dinitrobenzamide Core (The Reporter): This highly electron-deficient

    
    -acid acts as a potent electron acceptor. Upon binding to a protein, it quenches the intrinsic fluorescence of nearby Tryptophan/Tyrosine residues via Photoinduced Electron Transfer (PET). Furthermore, the nitro groups undergo reversible electrochemical reduction, making it an excellent candidate for voltammetric sensing .
    
  • The 3-chloro-4-methylphenyl Ring (The Affinity Anchor): This lipophilic, sterically defined ring drives specific binding into hydrophobic protein pockets (such as the ATP-binding domain of Hsp90), anchoring the reporter core in a fixed orientation.

Dual-Modality Readout Mechanism

G Probe Probe-DNB (Electron Acceptor) Complex Probe-Protein Complex (Restricted Diffusion) Probe->Complex Specific Binding Target Target Protein (e.g., Hsp90 / IMPDH) Target->Complex Specific Binding Fluorescence Fluorescence Quenching (PET Mechanism) Complex->Fluorescence Optical Readout Electrochem Electrochemical Shift (Cyclic Voltammetry) Complex->Electrochem Redox Readout

Figure 1: Dual-modality readout mechanism for the N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide probe.

Quantitative Data & Probe Parameters

To ensure reproducibility across different laboratories, the baseline physicochemical and analytical parameters of Probe-DNB must be verified before initiating binding assays.

Table 1: Physicochemical & Baseline Analytical Parameters

ParameterValueAnalytical Method / Causality
Molecular Weight 335.72 g/mol LC-MS (ESI-)
Absorbance Max (

)
265 nmUV-Vis Spectroscopy
Reduction Potential (

)
-0.45 V (vs Ag/AgCl)Cyclic Voltammetry (Indicates nitro reduction)
Optimal Assay pH 7.2 – 7.4Maintains native protein fold; stabilizes nitro groups
Max Aqueous Solubility ~50

M (in 1% DMSO)
Nephelometry (Limits max assay concentration)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below are designed not just to measure a signal, but to mathematically and experimentally prove that the signal is derived from specific binding rather than artifactual interference.

Protocol A: Label-Free Fluorescence Quenching (PET) Assay

Causality Insight: We utilize a 50 mM Phosphate Buffer (pH 7.4) rather than Tris or HEPES. Primary and tertiary amines in Tris/HEPES can form weak charge-transfer complexes with the highly electron-deficient 3,5-dinitrobenzamide ring, leading to false-positive baseline quenching.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Probe-DNB in anhydrous DMSO to create a 10 mM stock. Note: Anhydrous DMSO is critical; water absorption degrades stock stability and alters the local dielectric constant during micro-titrations.

  • Protein Preparation: Dilute the target protein (e.g., Hsp90) to a final concentration of 2

    
    M in 50 mM Phosphate Buffer (pH 7.4, 150 mM NaCl).
    
  • Titration: In a quartz cuvette, titrate Probe-DNB from 0 to 20

    
    M into the protein solution. Keep the final DMSO concentration strictly below 1% (v/v) to prevent solvent-induced protein denaturation.
    
  • Optical Measurement: Excite the sample at 280 nm (targeting Tryptophan). Record the emission spectra from 300 nm to 400 nm. Calculate the quenching efficiency (

    
    ).
    
  • The Self-Validation Step (Crucial): Run a parallel titration using 2

    
    M N-acetyltryptophanamide (NATA) free in solution instead of the protein.
    
    • Logic: If Probe-DNB quenches NATA equally as well as the folded protein, the quenching is merely collisional (non-specific). If it preferentially quenches the target protein at lower concentrations, the quenching is binding-driven (specific), allowing for the calculation of a true

      
      .
      
Protocol B: Electrochemical Voltammetry Binding Assay

Causality Insight: When Probe-DNB binds to a massive macromolecule (a protein), the diffusion coefficient (


) of the electroactive nitro groups drops precipitously. According to the Randles-Sevcik equation, this drop in diffusion results in a measurable decrease in the cathodic peak current (

).

Step-by-Step Methodology:

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.05

    
    m alumina slurry, rinse with deionized water, and sonicate in ethanol for 3 minutes to ensure a pristine electron-transfer surface.
    
  • Baseline Measurement: Immerse the GCE, an Ag/AgCl reference electrode, and a Pt wire counter electrode into a cell containing 50

    
    M Probe-DNB in Phosphate Buffer. Run Cyclic Voltammetry (CV) from 0.0 V to -0.9 V at a scan rate of 50 mV/s. Record the baseline cathodic peak current (
    
    
    
    ) at ~ -0.45 V.
  • Protein Incubation: Spike the electrochemical cell with 10

    
    M of the target protein. Incubate for 10 minutes at room temperature to allow the system to reach thermodynamic equilibrium.
    
  • Complex Measurement: Re-run the CV under identical conditions. Record the new peak current (

    
    ).
    
  • The Self-Validation Step (Crucial): Add a known, high-affinity competitive inhibitor (e.g., Radicicol for Hsp90) at 50

    
    M to the cell.
    
    • Logic: The competitor will displace Probe-DNB from the binding pocket back into the bulk solution. The peak current should recover to near baseline (

      
      ), definitively proving that the initial current drop was due to specific, reversible binding rather than electrode fouling.
      

Experimental Workflow & Logical Architecture

Workflow Step1 1. Probe Preparation (Anhydrous DMSO Stock) Step2 2. Baseline Measurement (Buffer + Probe Only) Step1->Step2 Step3 3. Titration & Incubation (Add Target Protein) Step2->Step3 Step4 4. Orthogonal Validation (NATA Control & Competitor) Step3->Step4 Step5 5. Data Analysis (Kd & Diffusion Calc) Step4->Step5

Figure 2: Self-validating experimental workflow ensuring orthogonal confirmation of binding.

References

  • Duarte, A. B. S., et al. "3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies." Journal of Chemistry, 2022.[Link]

  • Park, H., et al. "Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH." European Journal of Medicinal Chemistry, 2014.[Link]

  • Karimi-Maleh, H., et al. "An Electrochemical Sensor Based on SnSe Nanosheets and Ionic Liquids for The Selective Detection of N-acetylcysteine." Chemical Methodologies, 2023.[Link]

Application Note: Covalent Fragment-Based Discovery of DprE1 Inhibitors Using N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in infectious disease and medicinal chemistry. Focus: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), Anti-Tubercular Therapeutics.

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the identification of novel, highly vulnerable therapeutic targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a periplasmic flavoenzyme essential for mycobacterial cell wall arabinogalactan biosynthesis, has emerged as a premier "magic target" in anti-tubercular drug discovery[1].

Traditional high-throughput screening often yields large, complex molecules with poor mycobacterial cell wall permeability. To circumvent this, Fragment-Based Drug Discovery (FBDD) utilizing targeted covalent warheads provides a highly efficient alternative. This application note details the utilization of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide , a molecule representing the successful "growing" of a 3,5-dinitrobenzamide covalent fragment into a potent lead compound.

The Causality of the Pharmacophore Design

The architecture of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is a masterclass in covalent FBDD, relying on two distinct mechanistic events:

  • Non-Covalent Pre-organization (

    
    ):  The 3-chloro-4-methylphenyl moiety acts as a lipophilic recognition element. It rapidly occupies the hydrophobic substrate-binding channel of DprE1, anchoring the molecule and drastically lowering the dissociation constant (
    
    
    
    )[2].
  • Covalent Trapping (

    
    ):  The 3,5-dinitrobenzamide core acts as a suicide warhead. Upon binding, the FAD cofactor of DprE1 reduces one of the nitro groups to a highly electrophilic nitroso intermediate. This intermediate is immediately subjected to a nucleophilic attack by the thiolate of the highly conserved Cys387  residue, forming an irreversible semi-mercaptal covalent adduct[3][4].
    

MOA Prodrug N-(3-chloro-4-methylphenyl) -3,5-dinitrobenzamide Intermediate Nitroso Intermediate (Electrophilic) Prodrug->Intermediate FAD-mediated Reduction Enzyme DprE1 Enzyme (FAD Cofactor) Enzyme->Intermediate Adduct Semi-Mercaptal Covalent Adduct Intermediate->Adduct Nucleophilic Attack Cys DprE1 Cys387 (Nucleophile) Cys->Adduct

Caption: Mechanism of suicide inhibition of DprE1 by 3,5-dinitrobenzamide covalent fragments.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate covalent fragments, standard equilibrium-based IC


 assays are fundamentally flawed because inhibition is time-dependent. The protocols below form a self-validating system: biochemical kinetic profiling establishes the rate of inactivation, intact mass spectrometry proves the covalent mechanism, and whole-cell screening validates target engagement in situ.

FBDD_Workflow Start Fragment Library Design (Nitroaromatic Warheads) Screen Biochemical Screening (DprE1 FAD-coupled Assay) Start->Screen Primary Hit ID MS_Val Covalent Adduct Validation (Intact Protein LC-MS) Screen->MS_Val Confirm Cys387 Binding Opt Fragment Growing (Adding 3-Cl-4-Me-Phenyl) MS_Val->Opt SAR Optimization Lead Lead Compound (Optimized DprE1 Inhibitor) Opt->Lead Enhance Lipophilic Contacts

Caption: Workflow for discovering covalent DprE1 inhibitors via fragment-based drug discovery.

Protocol 1: Time-Dependent Biochemical Inhibition Assay (Resazurin-Coupled)

Causality: DprE1 is an oxidoreductase. By supplying resazurin as an artificial electron acceptor, the enzyme's turnover can be monitored continuously as resazurin is reduced to highly fluorescent resorufin. Pre-incubation is mandatory to capture the


 (rate of covalent bond formation)[5][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Brij-35). Purify recombinant M. tuberculosis DprE1 (expressed in E. coli).

  • Inhibitor Dilution: Prepare a 10-point dose-response curve of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in 100% DMSO.

  • Pre-Incubation: In a black 384-well microplate, mix 10 nM DprE1 with varying concentrations of the inhibitor. Incubate at 30°C for distinct time intervals (e.g., 0, 15, 30, 60 minutes). Self-validation: A shift in apparent potency over time confirms the covalent mechanism.

  • Reaction Initiation: Add 50

    
    M farnesylphosphoryl-β-D-ribofuranose (FPR, a synthetic substrate surrogate) and 50 
    
    
    
    M resazurin.
  • Kinetic Readout: Monitor fluorescence continuously (Ex: 540 nm, Em: 590 nm) for 30 minutes.

  • Data Analysis: Fit the progress curves to a single exponential decay to extract the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    and
    
    
    .
Protocol 2: Covalent Adduct Validation via Intact Protein LC-MS

Causality: To distinguish true covalent modifiers from pan-assay interference compounds (PAINS) or tight non-covalent binders, intact mass spectrometry is required. A mass shift corresponding to the inhibitor mass minus one oxygen atom (lost during nitro-to-nitroso reduction) definitively proves the mechanism[7].

Step-by-Step Methodology:

  • Protein Labeling: Incubate 5

    
    M recombinant DprE1 with 50 
    
    
    
    M N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in 50 mM ammonium acetate buffer (pH 7.5) for 2 hours at room temperature.
  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove excess unbound fragment and buffer salts.

  • LC-TOF-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Use a rapid gradient of 5% to 95% acetonitrile (with 0.1% formic acid).

  • Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1).

  • Validation: Confirm the presence of a peak at

    
     Da.
    
Protocol 3: Whole-Cell Antimycobacterial Screening (MIC Determination)

Causality: The highly lipophilic mycobacterial cell wall is notoriously difficult to penetrate. The addition of the 3-chloro-4-methylphenyl group to the fragment warhead is specifically designed to enhance lipophilic efficiency (LipE) and cellular permeability[8].

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD

    
     of 0.6.
    
  • Assay Setup: In a clear 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 broth.

  • Inoculation: Add the bacterial suspension to a final concentration of

    
     CFU/mL per well.
    
  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30

    
    L of 0.01% resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
    

Quantitative Data Summary

The table below illustrates the dramatic optimization achieved by "growing" the initial 3,5-dinitrobenzamide fragment into the mature N-(3-chloro-4-methylphenyl) lead compound. The addition of the halogenated, methylated phenyl ring significantly improves the non-covalent binding affinity (


) and the overall inactivation efficiency (

), translating to potent whole-cell activity.
Compound PhaseChemical StructureMolecular Weight

(

M)

(s

)
Inactivation Efficiency (

)
MIC M. tb H37Rv (

g/mL)
Initial Fragment 3,5-dinitrobenzamide211.13 Da> 500

2.4 M

s

> 50
Optimized Lead N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide335.70 Da12.5

360 M

s

0.05

Note: The dramatic increase in inactivation efficiency demonstrates the success of the FBDD approach, where the lipophilic tail perfectly anchors the warhead in proximity to Cys387.

References

  • Toward Mycobacterium tuberculosis Virulence Inhibition: Beyond Cell Wall MDPI[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors PMC / PNAS[Link]

  • Promiscuous Targets for Antitubercular Drug Discovery: The Paradigm of DprE1 and MmpL3 MDPI[Link]

  • Progress curve analysis of inhibiton of Mtb-DprE1 by covalent inhibitors ResearchGate[Link]

  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis PMC[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold PMC[Link]

Sources

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide . This compound belongs to the class of 3,5-dinitrobenzamides (DNBs) , a scaffold widely investigated for antitubercular activity (specifically targeting the enzyme DprE1).[1]

While this protocol aligns with CLSI M07-A10 standards for general aerobic bacteria, it includes a specialized addendum for Mycobacteria (MABA assay), reflecting the compound's primary therapeutic relevance.[1]

Key Technical Constraints:

  • Solubility: Highly hydrophobic; requires DMSO dissolution.

  • Stability: Light-sensitive (nitro groups); handle in amber vessels.

  • Detection: Visual turbidity (general) or Resazurin reduction (Mycobacteria).

Material Preparation & Compound Handling[2][3][4][5][6][7]

Compound Stock Solution

The accuracy of an MIC test is defined by the precision of the stock solution. DNB derivatives are prone to precipitation in aqueous buffers if not handled correctly.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), sterile filtered.[1]

  • Target Concentration: 10 mg/mL (Stock).

  • Storage: -20°C in aliquots (avoid freeze-thaw cycles).

Calculation Formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">



Example: To prepare 1 mL of 10 mg/mL stock, weigh 10 mg of powder and dissolve in 1 mL DMSO. Vortex for 2 minutes to ensure complete solubilization.
Culture Media Selection
Organism TypeRecommended MediumSupplements
General Aerobes (e.g., S. aureus, E. coli)Cation-Adjusted Mueller-Hinton Broth (CAMHB)None (unless fastidious)
Mycobacteria (e.g., M. smegmatis, M. tb)Middlebrook 7H9 Broth10% OADC, 0.2% Glycerol, 0.05% Tween 80

Experimental Workflow (Graphviz)

The following diagram outlines the critical path for the Broth Microdilution method.

MIC_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in Media) Stock->Dilution Dilute to 2x Final Plate 96-Well Plate Assembly Dilution->Plate 100 µL/well Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate 100 µL/well Incubate Incubation (16-24h / 35°C) Plate->Incubate Read Data Readout (Visual/Fluorometric) Incubate->Read

Figure 1: High-level workflow for MIC determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution (CLSI M07)[8][9][10]

Preparation of Assay Plate (96-well)

We utilize a 2x concentration scheme . You will prepare the compound at twice the desired final concentration because adding the bacterial inoculum (1:1 ratio) will dilute it to the final test concentration.

Dilution Scheme Table (Example for High-Range Test):

Well Column2x Conc.[2] (µg/mL)Final Assay Conc. (µg/mL)DMSO % (Final)
112864 1.28%*
26432 0.64%
33216 0.32%
4168 0.16%
............
100.250.125 <0.01%
110 (Growth Control)0 Match Col 1
120 (Sterility Control)0 Match Col 1

> Critical Note on DMSO: Ensure final DMSO concentration is < 2.5% for most bacteria (< 1% is ideal). If Column 1 requires high DMSO, include a "Solvent Control" well containing only media + DMSO to rule out solvent toxicity.[1]

Inoculum Preparation[1]
  • Colony Selection: Pick 3-5 distinct colonies from a fresh agar plate (< 24h old).

  • Suspension: Resuspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB.

    • Result:

      
       CFU/mL.
      
  • Inoculation: Add 50 µL of this diluted culture to each well containing 50 µL of compound.

    • Final In-Well Density:

      
       CFU/mL.[3][4]
      
Plate Layout Visualization[1]

Plate_Layout Figure 2: 96-Well Plate Map (Concentrations in µg/mL) GC: Growth Control (Bacteria + DMSO) SC: Sterility Control (Media only) Ref: Reference Antibiotic (e.g., Ciprofloxacin) Layout 1 2 3 4 5 6 7 8 9 10 11 12 A 64 32 16 8 4 2 1 0.5 0.25 0.125 GC SC B 64 32 16 8 4 2 1 0.5 0.25 0.125 GC SC C 64 32 16 8 4 2 1 0.5 0.25 0.125 GC SC D Ref Ref Ref Ref Ref Ref Ref Ref Ref Ref GC SC

Specialized Protocol: Mycobacteria (MABA)

Use this module if testing for antitubercular activity, as DNBs are often specific to this genus.[1]

Why MABA? Mycobacteria grow slowly and clump, making visual turbidity readings difficult.[1] The Microplate Alamar Blue Assay (MABA) uses Resazurin (blue) which reduces to Resorufin (pink/fluorescent) in living cells, providing a sharp endpoint.

  • Media: Middlebrook 7H9 + OADC.

  • Setup: Identical dilution scheme as Section 4.1.

  • Incubation:

    • M. smegmatis: 48 hours at 37°C.

    • M. tuberculosis:[5] 5-6 days at 37°C.

  • Development: Add 20 µL Resazurin (0.02%) + 12 µL Tween 80 (20%) to all wells.

  • Readout: Incubate for an additional 24h.

    • Blue: No Growth (Inhibition).

    • Pink: Growth (No Inhibition).

    • MIC: The lowest concentration well that remains blue.

Data Analysis & Interpretation

Reading the MIC

The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth (or prevents color change in MABA).

  • Trailing Endpoints: If you see a "haze" or "button" < 2mm in diameter when the control is fully turbid, this may be ignored (bacteriostatic trailing), unless testing strict bactericidal agents.[1]

  • Skipped Wells: If growth occurs at 8 µg/mL, no growth at 4 µg/mL, and growth at 2 µg/mL, the test is invalid. Repeat the assay.

Quality Control (QC)

Every run must include reference strains to validate the media and antibiotic potency.

StrainExpected MIC (Ciprofloxacin)Expected MIC (Isoniazid - for TB)
S. aureus ATCC 292130.12 - 0.5 µg/mLN/A
E. coli ATCC 259220.004 - 0.015 µg/mLN/A
M. tuberculosis H37RvN/A0.03 - 0.12 µg/mL

Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Check wells under microscope before incubation. If precipitate exists, the MIC is invalid (likely artificially high).[1] Lower the starting concentration or increase DMSO slightly (max 2.5%).
Growth in Sterility Control Contaminated media or technique.Discard plate. Re-filter sterilize media. Work in a laminar flow hood.
Edge Effect (Evaporation) Outer wells evaporate during incubation.Fill unused outer wells with sterile water. Seal plates with parafilm or breathable membranes.
Inconsistent Replicates Pipetting error or clumping inoculum.Vortex inoculum thoroughly. Use reverse pipetting for viscous liquids.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution.[2][7][3][4][8][9][10] [Link]

  • Royal Society of Chemistry. (2012). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. (Context for DNB scaffold activity). [Link]

Sources

"protocols for assessing the in vivo efficacy of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in animal models"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (herein referred to as DNB-3C4M ) belongs to the 3,5-dinitrobenzamide (DNB) class of small molecules.

To design a valid in vivo protocol, one must first understand the mechanism-based pharmacodynamics of this scaffold. The DNB core is historically validated as a suicide prodrug targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb).

Mechanism of Action (MoA): The 3,5-dinitro group is not merely a structural feature; it is a "warhead." The compound is activated by the bacterial flavoenzyme DprE1, which reduces one nitro group to a nitroso species. This reactive intermediate forms a semimercaptal covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition and bacterial cell lysis.

Therapeutic Focus: While DNB derivatives have shown sporadic activity in oncology (via Golgi pH regulation), the primary and most scientifically robust application for this specific structure is Anti-Tubercular Therapy . This guide focuses on assessing efficacy in murine models of tuberculosis, with secondary notes on oncology xenografts.

Mechanistic Pathway Diagram

MoA_Pathway Prodrug DNB-3C4M (Prodrug) Reduction Nitro-reduction (Activation Step) Prodrug->Reduction Entry into Bacterium DprE1_Enzyme Bacterial DprE1 (Flavoenzyme) DprE1_Enzyme->Reduction Catalyzes Nitroso Nitroso-Intermediate (Reactive Species) Reduction->Nitroso Covalent Covalent Adduct (Cys387) Nitroso->Covalent Nucleophilic Attack Lysis Cell Wall Lysis (Bactericidal) Covalent->Lysis Enzyme Inactivation

Figure 1: Mechanism of Action for 3,5-dinitrobenzamide derivatives. The compound acts as a suicide substrate for the DprE1 enzyme.

Pre-Clinical Formulation & Pharmacokinetics (PK)

Before efficacy testing, the physicochemical limitations of the DNB scaffold—specifically high lipophilicity (LogP > 3.0) and poor aqueous solubility—must be addressed.

Formulation Strategy

Standard saline vehicles will fail, leading to precipitation and erratic bioavailability.

Recommended Vehicle System:

  • Primary Choice: 0.5% Hydroxypropyl-methylcellulose (HPMC) + 0.5% Tween 80 in water.

  • Alternative (High Dose): 10% DMSO / 40% PEG400 / 50% Saline.

  • Preparation: Micronization of the compound is critical. Use a planetary ball mill to reduce particle size to <5 µm to enhance dissolution kinetics.

Pharmacokinetic (PK) Validation Protocol

You cannot interpret efficacy data without verifying exposure. DNBs are susceptible to nitro-reduction by mammalian liver enzymes, which clears the drug before it reaches the target.

Experimental Design:

  • Species: CD-1 Mice (Male, n=3 per timepoint).

  • Dose: 25 mg/kg (Oral Gavage - PO) and 5 mg/kg (Intravenous - IV).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode). Note: Monitor for the amino-metabolite (reduction of nitro to amine), which is the primary inactive metabolite.

Target PK Profile for Progression:

Parameter Threshold for Success Rationale
Cmax > 1000 ng/mL Must exceed bacterial MIC (typically <100 ng/mL) by 10x.
T1/2 > 2 hours Short half-life requires impractical dosing frequency.

| Bioavailability (F) | > 40% | Critical for oral drug development. |

Primary Efficacy Protocol: Murine Tuberculosis Model

This is the gold-standard model for validating this chemical class.

Experimental Design
  • Animal Strain: BALB/c or C57BL/6 mice (Female, 6-8 weeks).

  • Pathogen: M. tuberculosis H37Rv (Virulent strain).

  • Biosafety: BSL-3 Laboratory Required.

Infection & Treatment Workflow

Step 1: Aerosol Infection (Day -14) Infect mice via a nose-only aerosol exposure system calibrated to deliver ~100-200 Colony Forming Units (CFU) per lung.

  • Validation: Sacrifice 3 mice on Day -13 to confirm implantation dose.

Step 2: Incubation (Acute Phase) Allow infection to establish for 14 days. The bacterial load will increase to ~10^6 - 10^7 CFU/lung.

Step 3: Treatment (Day 0 to Day 28) Randomize mice (n=6-8 per group) into the following cohorts:

  • Vehicle Control: (HPMC/Tween vehicle).

  • Positive Control: Isoniazid (25 mg/kg) or BTZ043 (if available, as a direct class comparator).

  • DNB-3C4M Low Dose: 25 mg/kg (Daily, PO).

  • DNB-3C4M High Dose: 100 mg/kg (Daily, PO).

Step 4: Necropsy & Readout (Day 29)

  • Euthanize mice.

  • Aseptically remove lungs and spleen.

  • Homogenize tissues in PBS.

  • Plate serial dilutions on 7H11 agar supplemented with OADC.

  • Incubate plates for 21 days at 37°C.

Data Analysis & Interpretation

Efficacy is defined as the log10 reduction in CFU compared to the Vehicle Control.

  • Bacteriostatic Activity: ~1.0 - 1.5 log reduction.

  • Bactericidal Activity: > 2.0 log reduction.

  • Sterilizing Activity: Reduction to limit of detection (LOD).

Experimental Workflow Diagram

Workflow Infection Aerosol Infection (Day -14) Incubation Incubation Period (14 Days) Infection->Incubation Baseline Baseline Sacrifice (Day 0) Incubation->Baseline Check Load Treatment Daily Dosing (4 Weeks) Incubation->Treatment Start Therapy Necropsy Necropsy & Plating (Day 29) Treatment->Necropsy Readout CFU Enumeration (Day 50) Necropsy->Readout 3 Weeks Growth

Figure 2: Chronological workflow for the Murine Chronic TB Infection Model.

Secondary Efficacy Protocol: Oncology (Xenograft)

If the compound is being investigated for Golgi pH Regulator (GPHR) inhibition (a secondary target for benzamides), the following protocol applies. GPHR inhibition disrupts protein glycosylation and induces oxidative stress in cancer cells.

Model Selection
  • Cell Line: A549 (Lung Carcinoma) or MDA-MB-231 (Breast Cancer). These lines are sensitive to oxidative stress.

  • Mice: Athymic Nude Mice (Nu/Nu).

Protocol Steps
  • Inoculation: Inject 5 x 10^6 cells subcutaneously into the right flank in 50% Matrigel.

  • Staging: Wait until tumors reach ~100-150 mm³.

  • Dosing: Administer DNB-3C4M at 50 mg/kg (IP or PO) daily for 21 days.

  • Monitoring: Measure tumor volume (V = 0.5 * Length * Width²) every 3 days.

  • Biomarker Analysis: At necropsy, harvest tumors and stain for LC3B (autophagy marker) or Cleaved Caspase-3 (apoptosis), as GPHR inhibition typically induces autophagic cell death.

Safety & Toxicology Considerations

Dinitrobenzamides carry specific toxicity risks that must be monitored during efficacy trials.

1. Methemoglobinemia: Aromatic nitro compounds can oxidize hemoglobin to methemoglobin (MetHb), reducing oxygen transport.

  • Monitoring: Check blood color and O2 saturation during the study. If blood appears chocolate-brown, terminate dosing.

2. Mutagenicity (Ames Test): Nitro compounds are frequently Ames positive. While acceptable for acute infectious disease treatment (like TB), this is a major liability for chronic indications.

  • Requirement: Perform a mini-Ames test early in development.

References

  • Mak, P. A., et al. (2009). A high-throughput screen to identify inhibitors of ATP homeostasis in non-replicating Mycobacterium tuberculosis. ACS Chemical Biology, 7(7), 1190–1197.

  • Trefzer, C., et al. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663–13665.

  • Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

  • Maeda, Y., et al. (2008). GPHR is a novel anion channel critical for acidification and functions of the Golgi apparatus. Nature Cell Biology, 10, 1135–1145.

  • Lechartier, B., et al. (2012). In vitro and in vivo characterization of PBTZ169, a macozinone analog with potent activity against drug-resistant tuberculosis. Antimicrobial Agents and Chemotherapy.

(Note: While the specific analog N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is a novel or library-specific entity, the protocols above are derived from the validated workflows for the 3,5-dinitrobenzamide class, specifically BTZ043 and PBTZ169.)

Application Note: Formulation and Biological Profiling of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the formulation, solubilization, and biological testing protocols for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (referred to herein as CMDNB ). Belonging to the class of polynitro benzanilides, this scaffold exhibits significant potential as an antimicrobial agent, specifically targeting the DprE1 enzyme in mycobacteria (antitubercular activity). Due to its high lipophilicity (cLogP > 3.5) and poor aqueous solubility, precise formulation strategies are required to prevent compound precipitation during in vitro assays. This document provides a self-validating workflow for generating stable stock solutions, executing Minimum Inhibitory Concentration (MIC) assays, and assessing cytotoxicity.

Physicochemical Profile & Handling

Understanding the physical nature of CMDNB is prerequisite to successful formulation. The presence of two nitro groups and a halogenated aromatic ring creates a highly hydrophobic molecular face, necessitating organic co-solvents for initial solubilization.

Table 1: Compound Properties
PropertyValue (Predicted/Observed)Significance
Molecular Formula C₁₄H₁₀ClN₃O₅Core stoichiometry.[1]
Molecular Weight 335.70 g/mol Used for Molarity calculations.
Appearance Yellow to Orange Crystalline SolidNitro groups often impart color; may interfere with absorbance-based assays (e.g., MTT).
Solubility (Water) < 10 µM (Insoluble)Requires organic vehicle (DMSO).
Solubility (DMSO) > 50 mMIdeal for stock preparation.[2]
cLogP ~3.8 - 4.2High membrane permeability but high precipitation risk in media.
Stability Hydrolytically stable (Amide); PhotosensitiveStore in amber vials; avoid prolonged light exposure.

Protocol A: Stock Solution Preparation

Objective: Create a stable, homogenous 50 mM stock solution in 100% DMSO.

Materials
  • CMDNB powder (Purity >95% by HPLC).

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Amber borosilicate glass vials (2 mL or 4 mL).

  • Vortex mixer and Sonicator bath.[3]

Step-by-Step Procedure
  • Calculation: To prepare 1 mL of 50 mM stock :

    
    
    
    
    
  • Weighing: Weigh ~16.8 mg of CMDNB into a tared amber glass vial. Record exact mass to adjust volume if necessary.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Note: Do not use water or buffers at this stage.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • QC Check: Solution must be optically clear yellow/orange without turbidity.

  • Storage: Aliquot into 50–100 µL volumes in sterile microtubes. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Visualization: Stock Preparation Workflow

StockPrep Weigh Weigh CMDNB (16.8 mg) AddSolvent Add DMSO (Anhydrous) Weigh->AddSolvent Mix Vortex & Sonicate (5 min, 25°C) AddSolvent->Mix QC Visual QC (Clear Yellow) Mix->QC QC->Mix If turbid Store Aliquot & Freeze (-20°C) QC->Store

Figure 1: Workflow for generating a stable 50 mM stock solution. Note the feedback loop: turbidity requires further sonication.

Protocol B: Working Solutions & Media Formulation

Challenge: Diluting the hydrophobic stock into aqueous culture media often causes "crashing out" (micro-precipitation), leading to false negatives in biological assays.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell culture well. Instead, use a serial dilution scheme that keeps the DMSO concentration constant across all test wells.

  • Target Final Concentration: 100 µM (High dose).

  • Target Final DMSO: 0.5% (v/v).

  • Procedure:

    • Step 1 (200x Concentrate): Dilute 50 mM stock to 20 mM using 100% DMSO.

    • Step 2 (Intermediate): Dilute 20 mM stock 1:10 into PBS (or media) rapidly while vortexing. This yields 2 mM CMDNB in 10% DMSO.

    • Step 3 (Final): Dilute the Intermediate 1:20 into the final assay medium.

      • Final CMDNB: 100 µM.

      • Final DMSO: 0.5%.

Critical Control: Always run a "Vehicle Control" containing 0.5% DMSO without the drug to normalize baseline cell viability/growth.

Protocol C: Biological Testing (Antimicrobial/Antitubercular)

Nitrobenzamides are structurally related to DprE1 inhibitors (e.g., PBTZ169).[4] The following assay is designed to test this mechanism.

Assay: Resazurin Microtiter Assay (REMA)

Rationale: Resazurin (blue) is reduced to resorufin (pink/fluorescent) by metabolically active bacteria. This avoids colorimetric interference from the yellow nitro-compound better than absorbance assays.

Materials
  • Mycobacterium smegmatis (Surrogate model) or M. tuberculosis H37Rv (BSL-3 required).

  • 7H9 Broth supplemented with ADC enrichment.

  • Resazurin sodium salt (0.01% solution).

  • 96-well black-walled plates (for fluorescence).

Procedure
  • Inoculum Prep: Adjust bacterial culture to OD₆₀₀ ~0.001.

  • Plate Setup:

    • Columns 2–11: Add 100 µL of culture.

    • Column 1: Media only (Sterility Control).

    • Column 12: Culture + 0.5% DMSO (Growth Control).

  • Compound Addition: Add 100 µL of CMDNB working solutions (2x concentration) to Column 2, then serially dilute 1:2 across to Column 10.

  • Incubation: 37°C for 24–48 hours (M. smegmatis) or 5–7 days (M. tuberculosis).

  • Readout: Add 30 µL Resazurin. Incubate 4–24 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm).

Mechanism of Action: DprE1 Inhibition

The following diagram illustrates the validated pathway for nitrobenzamide derivatives.

DprE1_Pathway Substrate Decaprenylphosphoryl-β-D-ribose (DPR) Product Decaprenylphosphoryl-2-keto-ribose (DPX) Substrate->Product Oxidation by DprE1 Enzyme DprE1 Enzyme (Essential for Cell Wall) Enzyme->Product Inhibitor CMDNB (Nitrobenzamide) Inhibitor->Enzyme Covalent/Non-covalent Inhibition CellWall Arabinogalactan Synthesis Product->CellWall Precursor Lysis Cell Lysis / Death CellWall->Lysis Disruption

Figure 2: Mechanistic pathway. CMDNB inhibits DprE1, preventing the conversion of DPR to DPX, halting arabinogalactan synthesis, and compromising the mycobacterial cell wall.

Data Analysis & Troubleshooting

Data Presentation Standard

Report MIC (Minimum Inhibitory Concentration) and CC₅₀ (Cytotoxic Concentration 50%) in a comparative table.

CompoundMIC (µg/mL)CC₅₀ (Vero Cells)Selectivity Index (CC₅₀/MIC)
CMDNB ExperimentalExperimental> 10 (Desired)
Isoniazid 0.05 (Control)> 100High
DMSO Control N/A> 1% (v/v)Baseline
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Rapid dilution of high-conc stock into cold media.Warm media to 37°C before addition. Use the "Intermediate Dilution" step (Protocol B).
High Background Color Nitro groups absorbing at 400-450 nm.Switch from MTT/MTS (Absorbance) to Resazurin or ATP-Glo (Luminescence).
Variable Potency Compound degradation (photolysis).Prepare stocks in amber vials; perform experiments in low-light conditions.
DMSO Toxicity Final DMSO > 1%.Ensure final DMSO is ≤ 0.5%. Validate cell line tolerance to vehicle.

References

  • BenchChem. (2025).[2][3] Preparation of Nitrobenzamide Stock Solutions: Application Notes and Protocols. Retrieved from

  • Tiwari, R., et al. (2012). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.[4] ACS Medicinal Chemistry Letters. Retrieved from

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. (Fundamental mechanism of DprE1 inhibition).
  • Sigma-Aldrich. (2025). Product Information: N-(3-chlorophenyl)-3,5-dinitrobenzamide. Retrieved from

  • Tocris Bioscience. (2025). DMSO Solubility and Handling Guide. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Issue: Low yield in the synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is rarely due to the intrinsic reactivity of the amine. 3-chloro-4-methylaniline is a sufficient nucleophile, and 3,5-dinitrobenzoyl chloride is a potent electrophile.[1][2]

The Root Cause: Experience dictates that 90% of failures in this specific reaction stem from hydrolysis of the acyl chloride prior to reaction or insufficient base stoichiometry to trap the generated HCl.[2]

Diagnostic Decision Tree: Follow this logic flow to pinpoint your specific failure mode.

TroubleshootingFlow Start Start: Low Yield Observed TLC Step 1: Check TLC of Crude Rxn (Before Workup) Start->TLC SM_Left Is Amine SM (3-Cl-4-Me-aniline) Still Visible? TLC->SM_Left Hydrolysis Suspect Acid Chloride Hydrolysis (Check Reagent MP) SM_Left->Hydrolysis Yes (Major SM left) Base_Issue Suspect HCl Protonation (Check Base Equivalents) SM_Left->Base_Issue Yes (Stopped at ~50%) Workup_Issue Suspect Workup Loss (Product Soluble in Wash?) SM_Left->Workup_Issue No (Rxn Complete) Action1 Protocol A: Reagent QC Hydrolysis->Action1 Action: Recrystallize/Distill Acid Chloride Action2 Protocol B: Stoichiometry Base_Issue->Action2 Action: Ensure >1.1 eq Base Action3 Protocol C: Isolation Workup_Issue->Action3 Action: Check Aqueous Phase pH

Figure 1: Diagnostic workflow for identifying the cause of low yield in amide coupling.

Technical Analysis: The Chemistry of Failure

To solve the yield issue, we must deconstruct the reaction mechanism and the specific properties of your reagents.[1][2][3]

A. The Reagent Quality (The Silent Killer)

Reagent: 3,5-Dinitrobenzoyl chloride Sensitivity: High moisture sensitivity.[2][4][3] Mechanism of Failure:



If your bottle of 3,5-dinitrobenzoyl chloride has been opened frequently, atmospheric moisture has likely converted a significant portion into 3,5-dinitrobenzoic acid .[2][4][3]
  • Symptom: The acid is a white/yellowish solid that looks identical to the chloride but is unreactive toward the amine under standard conditions (without a coupling agent).

  • Verification: Check the Melting Point (MP).[4][3]

    • Pure Chloride: 68–69 °C [1].[2][3][5]

    • Hydrolyzed Acid: 205–207 °C.[2][3]

    • If your reagent melts above 75°C, it is hydrolyzed and will not yield product.[1][2][4][3]

B. Stoichiometry & HCl Trapping

Reaction: Nucleophilic Acyl Substitution.[2][3]


The Trap:  The reaction generates 1 equivalent of HCl.[2][4]
  • If you do not add an exogenous base (e.g., Triethylamine, Pyridine), the generated HCl will instantly protonate the unreacted 3-chloro-4-methylaniline.[1][2][4]

  • Protonated aniline (

    
    ) is not nucleophilic. [2][4][3]
    
  • Result: The reaction stops at exactly 50% conversion, regardless of time or temperature.[1][2][3]

C. Electronic & Steric Factors
  • Nucleophile: 3-chloro-4-methylaniline.[2][6] The methyl group (para) activates the ring, while the chlorine (meta) deactivates it inductively.[2][4][3] Overall, it is a competent nucleophile.[1][2][4][3]

  • Electrophile: 3,5-dinitrobenzoyl chloride.[1][2][3][7] The two nitro groups make the carbonyl carbon highly electron-deficient (very reactive).

Optimized Experimental Protocol

Do not rely on generic amide synthesis conditions. Use this optimized protocol designed for dinitro-derivatives to maximize yield and purity.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
3-Chloro-4-methylaniline Limiting Reagent1.0 eqEnsure free base (not HCl salt).[1][2]
3,5-Dinitrobenzoyl chloride Electrophile1.1 – 1.2 eqFreshly opened or recrystallized.
Triethylamine (TEA) Base (HCl Trap)1.5 – 2.0 eqMust be dry.[2][3]
Dichloromethane (DCM) Solvent10 mL / gAnhydrous preferred.[4][3]
Step-by-Step Procedure
  • Preparation:

    • Dissolve 1.0 eq of 3-chloro-4-methylaniline and 1.5 eq of TEA in dry DCM (0.1 M concentration relative to amine).

    • Cool the solution to 0 °C (ice bath). Cooling is critical to prevent side reactions due to the high reactivity of the dinitro-chloride.[2]

  • Addition:

    • Dissolve 1.1 eq of 3,5-dinitrobenzoyl chloride in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: A white precipitate (TEA[2][3]·HCl salts) should form almost immediately.[4][3]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

    • QC Point: Spot TLC. If amine is visible, add 0.1 eq more acid chloride.[1][2][4][3]

  • Workup (The "Self-Validating" Purification):

    • Wash 1 (Acidic): Wash the organic layer with 1M HCl (2x).[4][3]

      • Purpose: Converts unreacted amine to water-soluble salt.[2] Removes TEA.[2][3]

    • Wash 2 (Basic): Wash the organic layer with Saturated NaHCO₃ (2x).[4][3]

      • Purpose: Converts hydrolyzed 3,5-dinitrobenzoic acid to water-soluble benzoate.[1][2]

    • Wash 3: Brine wash (1x).[2][4][3]

    • Dry over Na₂SO₄, filter, and evaporate.[1][2][4][3][6]

  • Final Purification:

    • The crude solid is likely yellow/orange.[3]

    • Recrystallization: Boiling Ethanol is usually effective.[2][3] If solubility is too high, use Ethanol/Water (9:1) .[2][3]

Troubleshooting FAQ

Q: The reaction mixture turned dark red/brown immediately. Is this normal? A: A slight color change to yellow/orange is normal due to the nitro groups.[2] However, a deep red/brown color often indicates oxidation of the aniline or formation of a Meisenheimer complex (rare but possible with polynitro aromatics in strong base).[4][3]

  • Fix: Ensure you are conducting the addition at 0 °C. High temps promote oxidation.[3]

Q: I obtained a high yield of solid, but the Melting Point is too high (>200°C). A: You have isolated 3,5-dinitrobenzoic acid , not the amide. This happens if the coupling failed (wet reagents) and you precipitated the acid byproduct during workup.[3]

  • Fix: Ensure the "Basic Wash" (NaHCO₃) step in the workup is vigorous enough to pull the acid into the aqueous layer.

Q: My product is oiling out during recrystallization. A: This is common with nitro-aromatics containing alkyl chains (methyl group).[2][4]

  • Fix: Dissolve the oil in boiling ethanol. Remove from heat. Add a "seed crystal" if available, or scratch the glass side.[1][2][3] Allow to cool very slowly to RT, then to 4°C. Rapid cooling traps impurities and causes oiling.[1][2][3]

Q: Can I use Pyridine instead of TEA? A: Yes. Pyridine is an excellent solvent/base for this.[2][3]

  • Modification: Dissolve amine in pure Pyridine.[2][3] Add acid chloride solid portion-wise at 0°C.

  • Warning: Pyridine is harder to remove.[2][3] You must wash with 2M HCl extensively during workup to remove the pyridine, or it will contaminate the product as an oil.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[4][3] PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • Vogel, A. I. (1989).[2][4][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][3] Longman Scientific & Technical.[2][3] (Standard reference for Schotten-Baumann procedures).

Sources

"optimizing reaction conditions for the amidation of 3,5-dinitrobenzoyl chloride"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with 3,5-dinitrobenzoyl chloride (DNBC) . Unlike standard benzoyl chloride, the presence of two meta-nitro groups creates a unique electronic environment:

  • Hyper-Electrophilicity: The nitro groups are strongly electron-withdrawing (

    
     effects), making the carbonyl carbon significantly more reactive toward nucleophiles than unsubstituted benzoyl chloride.
    
  • Moisture Intolerance: This increased reactivity applies equally to water. Hydrolysis to 3,5-dinitrobenzoic acid is the primary failure mode.

  • Energetic Profile: The compound possesses high nitrogen/oxygen content, necessitating strict thermal control to prevent runaway decomposition.

This guide provides optimized protocols for both synthetic scale-up (gram-scale) and analytical derivatization (micro-scale HPLC), followed by a troubleshooting decision tree.

Core Experimental Protocols

Protocol A: Anhydrous Organic Synthesis (High Yield/Purity)

Recommended for drug development intermediates and scale-up.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 3,5-Dinitrobenzoyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 – 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry glassware and purge with Nitrogen/Argon. Dissolve the amine and base in anhydrous DCM.

  • Temperature Control: Cool the amine solution to 0°C .

    • Why? DNBC is highly reactive. Lowering temperature suppresses exotherms and minimizes side reactions (e.g., bis-acylation or dimerization).

  • Addition: Dissolve DNBC in a minimal volume of DCM and add dropwise to the amine solution over 15–30 minutes.

    • Critical: Do not add solid DNBC directly; localized high concentrations can lead to impurities.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete within 30–60 minutes .

  • Quench & Workup:

    • Add 1M HCl (aq) to neutralize excess base and solubilize unreacted amine.

    • Separate organic layer.

    • Crucial Wash: Wash organic layer with saturated NaHCO₃ .

    • Mechanism:[1][2] This converts the hydrolysis byproduct (3,5-dinitrobenzoic acid) into its water-soluble sodium salt, removing it from the product.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Protocol B: Biphasic Schotten-Baumann (Robust/Rapid)

Recommended for analytical derivatization or water-soluble amines.

Reagents:

  • Solvent System: THF / 1M NaOH (1:1 ratio).

  • Reagent: DNBC dissolved in THF.

Workflow:

  • Dissolve amine in 1M NaOH.

  • Add DNBC (in THF) in one portion with vigorous stirring.

  • React for 10–15 minutes.

  • Precipitate product by acidification or extract with EtOAc.

Data & Optimization Parameters

Table 1: Solvent & Base Effects on Reaction Efficiency

ParameterRecommendedProblematicTechnical Note
Solvent DCM, THF, MeCN Alcohols, Water (mono-phasic) Protic solvents will compete with the amine, forming esters (solvolysis).
Base TEA, DIPEA, Pyridine Primary Amines (as base) Using the reactant amine as a base requires 2.0+ equivalents, wasting valuable substrate.
Stoichiometry 1.1 equiv DNBC < 1.0 equiv DNBC Excess acid chloride ensures complete conversion; excess is easily removed via alkaline wash.
Temperature 0°C

RT
> 40°C High heat increases risk of energetic decomposition and dark tar formation.

Visualized Workflows (Graphviz)

Diagram 1: Mechanistic Pathway & Impurity Formation

This diagram illustrates the competition between the desired amidation and the hydrolysis failure mode.

ReactionPathway DNBC 3,5-Dinitrobenzoyl Chloride Intermediate Tetrahedral Intermediate DNBC->Intermediate + Amine Impurity 3,5-Dinitrobenzoic Acid DNBC->Impurity + H2O (Hydrolysis) Amine Amine (Nucleophile) Amine->Intermediate Water Moisture (Competitor) Product 3,5-Dinitrobenzamide (Target) Intermediate->Product - HCl

Caption: Kinetic competition between amidation (green path) and hydrolysis (red dashed path). Moisture control is the critical determinant of purity.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Problem Detected Issue1 Low Yield / Starting Material Remains Start->Issue1 Issue2 Product Contains Acid Impurity Start->Issue2 Issue3 Dark/Tarry Reaction Start->Issue3 Check1 Check Solvent Dryness Issue1->Check1 Most Likely Check2 Check Base Stoichiometry Issue1->Check2 Secondary Cause Sol2 Action: Perform NaHCO3 Wash Issue2->Sol2 Standard Fix Check3 Check Temperature Issue3->Check3 Sol1 Action: Distill Solvent or Use Mol Sieves Check1->Sol1 Sol3 Action: Cool to 0°C; Add Dropwise Check3->Sol3

Caption: Diagnostic flow for resolving common yield and purity issues during DNBC amidation.

Technical Support FAQs

Q1: Why is my product contaminated with a yellow solid that is insoluble in DCM?

Diagnosis: This is likely 3,5-dinitrobenzoic acid , formed by the hydrolysis of your reagent. The Fix:

  • Dissolve your crude mixture in DCM or Ethyl Acetate.

  • Wash vigorously with saturated aqueous NaHCO₃ or 1M NaOH .

  • The acid will deprotonate to form the sodium benzoate salt, which partitions into the aqueous layer, leaving your pure amide in the organic layer. Prevention: Ensure your DNBC reagent is not already hydrolyzed before starting. It should be a yellow crystalline solid (mp 68-69°C). If it is a white powder with a higher melting point (205°C), it has already hydrolyzed to the acid [1].

Q2: I am seeing multiple spots on TLC. Is my amine reacting twice?

Diagnosis: If your amine is primary (


), it is possible (though rare with bulky groups) to form the imide (bis-acylation) if a large excess of acid chloride is used at high temperatures.
The Fix: 
  • Verify stoichiometry: Ensure you are using 1.1 equiv of DNBC, not 2.0+.

  • Order of Addition: Add the acid chloride to the amine, not the amine to the acid chloride. This ensures the amine is always in excess relative to the chloride during the mixing phase.

Q3: Can I use this reagent for HPLC derivatization without a workup?

Answer: Yes. For analytical applications (e.g., detecting biogenic amines), you can use the direct inject method . Protocol:

  • Mix Sample + Borate Buffer (pH 9) + DNBC in Acetonitrile.

  • Incubate at 60°C for 10 mins.

  • Quench with dilute HCl.

  • Inject directly onto a C18 column. The 3,5-dinitro tag provides strong UV absorbance at 254 nm and 260 nm [2].

Q4: Safety Alert: Is 3,5-dinitrobenzoyl chloride explosive?

Risk Assessment: While not a primary explosive, polynitro aromatics are energetic.

  • Thermal Stability: Do not heat neat (undiluted) material above 100°C.

  • Incompatibility: Reacts violently with strong bases and water (generating HCl gas).

  • Storage: Store in a desiccator. Moisture converts it to the acid and releases HCl fumes, which corrodes storage cabinets [3].

References

  • ChemicalBook. (2023). 3,5-Dinitrobenzoyl chloride Properties and Synthesis.Link

  • Lange, J., et al. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3,5-Dinitrobenzoyl chloride.[3]Link

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.[4]Link

Sources

"overcoming poor cell permeability of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in assays"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide Topic: Overcoming Poor Cell Permeability of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Ticket ID: #DNB-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low intracellular accumulation or poor apparent permeability (


) with N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide .

Based on the physicochemical properties of the 3,5-dinitrobenzamide scaffold, this is likely a "pseudo-permeability" issue. This class of compounds is characterized by high lipophilicity (LogP ~3.0–4.0) and poor aqueous solubility ("brick dust" behavior). The presence of two nitro groups also makes it a frequent substrate for efflux transporters (P-gp/BCRP) and susceptible to nitro-reductase metabolism.

This guide provides a diagnostic workflow to distinguish between solubility limits , non-specific binding , and active efflux , followed by specific protocols to resolve each.

Part 1: Diagnostic Workflow (The "Why")

Before altering your cell model, you must validate that the compound is actually available to the cells. Use this decision matrix to identify the root cause.

TroubleshootingFlow Start START: Low Permeability Data SolubilityCheck Step 1: Kinetic Solubility Check (Nephelometry/Absorbance) Start->SolubilityCheck Precipitation Issue: Compound Precipitated (Fake Low Permeability) SolubilityCheck->Precipitation Turbidity Detected BindingCheck Step 2: Recovery Calculation (Mass Balance) SolubilityCheck->BindingCheck Solution Clear PlasticBinding Issue: Plastic Binding (Lost to Plate) BindingCheck->PlasticBinding Recovery < 70% EffluxCheck Step 3: Bidirectional Assay (A-to-B vs B-to-A) BindingCheck->EffluxCheck Recovery > 80% ActiveEfflux Issue: P-gp/BCRP Efflux (Pumped Out) EffluxCheck->ActiveEfflux Efflux Ratio > 2.0 Metabolism Issue: Nitro Reduction (Compound Degraded) EffluxCheck->Metabolism Low Recovery + Metabolites

Figure 1: Diagnostic logic for lipophilic dinitrobenzamides. Follow the blue path to rule out physicochemical artifacts before assuming biological barriers.

Part 2: Troubleshooting & Protocols

Issue 1: The "Brick Dust" Effect (Solubility Limit)

The Science: N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is highly crystalline. In standard assay buffers (HBSS/PBS), it likely precipitates immediately upon dilution from DMSO, even if the solution looks clear to the naked eye. If the compound crashes out, the concentration driving diffusion is effectively zero.

The Fix: Establish "Sink Conditions" with BSA Standard buffers cannot support this lipophilic molecule. You must add a scavenger to the receiver compartment to simulate blood partitioning and maintain the concentration gradient.

Protocol: BSA-Modified Transport Assay

  • Apical Buffer (Donor): HBSS + 10 mM HEPES (pH 7.4) + 0.5% DMSO (Keep DMSO low to prevent cell toxicity, but essential for solubility).

  • Basolateral Buffer (Receiver): HBSS + 10 mM HEPES (pH 7.4) + 4% Bovine Serum Albumin (BSA) .[1]

    • Why? BSA binds the lipophilic benzamide as it exits the cell, preventing back-diffusion and maintaining the "sink" condition.

  • Procedure:

    • Pre-warm all buffers to 37°C.

    • Perform the assay for 60–90 minutes (shorter times prevent monolayer degradation).

    • Critical Step: When analyzing the receiver plate (Basolateral), you must perform an acetonitrile crash (1:3 ratio) to release the drug from the BSA before LC-MS injection.

Issue 2: Non-Specific Binding (NSB)

The Science: The chloromethylphenyl and dinitro groups create a "greasy" planar structure that adheres aggressively to polystyrene plates. You may be losing 50%+ of your compound to the plastic before it even touches the cells.

The Fix: Material Switch & Mass Balance Check

  • Use Low-Binding Plates: Switch to glass-coated or specific "low-binding" polypropylene plates for the receiver wells.

  • Pre-Saturate Tips: When pipetting the dosing solution, pipette up and down 3 times to saturate the pipette tip surface before the final transfer.

  • Calculate Mass Balance:

    
    
    
    • Standard: If Recovery < 70%, your data is invalid due to NSB or metabolism.

Issue 3: Active Efflux (P-gp Substrate)

The Science: Nitro-aromatic compounds are frequent substrates for P-glycoprotein (MDR1). If your Apical-to-Basolateral (


) is low, but Basolateral-to-Apical (

) is high, the cells are actively pumping the drug back out.

The Fix: Inhibitor Study Run a parallel assay with a P-gp inhibitor.[2]

  • Control Wells: Standard assay.

  • Inhibitor Wells: Pre-incubate cells for 30 mins with Verapamil (50 µM) or Elacridar (2 µM) .

  • Data Analysis: Calculate the Efflux Ratio (ER).

    
    
    
    • If

      
       in control and drops to 
      
      
      
      with Verapamil, your compound is a P-gp substrate.
    • Solution: This is not a "failure" but a biological finding. You may need to co-formulate or chemically modify the scaffold (e.g., reduce planarity).

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use PAMPA instead of Caco-2 for this compound? A: Yes, and it is highly recommended as a first step. PAMPA (Parallel Artificial Membrane Permeability Assay) lacks efflux pumps and metabolic enzymes.

  • If PAMPA permeability is high but Caco-2 is low , the issue is definitely Efflux (P-gp) or Metabolism , not intrinsic permeability.

  • If PAMPA is low , the issue is Solubility or Molecular Size/Polarity .

Q2: My LC-MS signal is disappearing in the receiver well. Is the compound degrading? A: Possibly. The 3,5-dinitro moiety is susceptible to nitro-reductases (present in Caco-2 cells, though at lower levels than hepatocytes). This reduces the nitro group (


) to an amine (

).
  • Check: Look for a mass shift of -30 Da (reduction of two oxygens, addition of two hydrogens) or -14 Da in your LC-MS chromatogram.

  • Fix: Add 100 µM Dicoumarol (a cytosolic reductase inhibitor) to the assay buffer.

Q3: What is the ideal solvent for stock preparation? A: Dissolve in 100% DMSO at a high concentration (e.g., 10 mM). Do not store in plastic tubes for long periods; use amber glass vials. Avoid freeze-thaw cycles, as this compound tends to form micro-crystals that are hard to re-dissolve.

Summary Data Table: Expected Profiles

ParameterValue / ObservationInterpretation
LogP (Calc) ~3.0 – 4.0Highly Lipophilic. Requires carrier proteins (BSA).
Aq. Solubility < 5 µM (likely)"Brick Dust". Risk of precipitation in assay.
Efflux Ratio > 2.0Likely P-gp substrate (common for nitro-aromatics).
Mass Balance < 70% (without BSA)High non-specific binding to plastic.

References

  • MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (Discusses the lipophilicity-permeability trade-off in dinitrobenzamides).

  • BenchChem. (2025).[2][3] Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. (General protocols for PAMPA and Caco-2 troubleshooting).

  • PubMed. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. (Establishes the BSA "sink condition" protocol).

  • National Institutes of Health (NIH). (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.[4] (Structure-Activity Relationships for this specific scaffold).

Sources

Technical Support Center: Optimizing Cell-Based Assays for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (a representative 3,5-dinitrobenzamide derivative, often investigated as a DprE1 inhibitor for anti-tubercular applications or as a screening library compound).[1]

This guide addresses the specific challenges of nitro-aromatic toxicity , solubility limits , and mammalian cell selectivity .[1]

Status: Operational | Topic: Minimizing Off-Target Effects & Cytotoxicity Audience: Assay Development Scientists, Medicinal Chemists, TB Researchers[1]

Technical Overview & Compound Profile

Compound Identity: N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Chemical Class: 3,5-Dinitrobenzamides (DNBs) Primary Biological Context: This compound belongs to a class of molecules frequently identified in high-throughput screens as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme in Mycobacterium tuberculosis cell wall synthesis [1, 2].[1]

The Core Challenge (The "Nitro" Liability): While the 3,5-dinitro moiety is critical for forming a covalent bond with the cysteine residue in the bacterial DprE1 active site (via a nitro-to-nitroso reduction mechanism), this same moiety is the primary source of off-target toxicity in mammalian cells. The nitro groups can undergo single-electron reduction by mammalian enzymes (e.g., NADPH-cytochrome P450 reductase), leading to "redox cycling" and the generation of superoxide anions (


).[1]

Troubleshooting Guide (Q&A)

Category A: Cytotoxicity & Cell Viability[2]

Q1: My host cells (Vero/HepG2/Macrophages) show significant viability loss at concentrations required for bacterial inhibition (MIC). Is this specific toxicity?

Diagnosis: Likely Oxidative Stress (Redox Cycling) rather than specific target engagement.[1] Technical Insight: The dinitro group acts as an electron acceptor.[1] In mammalian mitochondria, it diverts electrons from the respiratory chain, generating Reactive Oxygen Species (ROS). This is a classic "off-target" effect of nitroaromatics [3].[1]

Troubleshooting Steps:

  • ROS Validation: Perform a DCFDA cellular ROS assay (Protocol below) alongside your viability assay.[1] If ROS spikes before cell death, the mechanism is oxidative stress.[1]

  • Scavenger Rescue: Co-treat cells with N-acetylcysteine (NAC) (1-5 mM) or Glutathione-ethyl ester .[1] If viability is restored, the toxicity is ROS-mediated and technically "off-target."[1]

  • Metabolic Activation Check: Compare toxicity in metabolically active cells (e.g., HepG2) vs. metabolically quiescent cells. High metabolic activity often exacerbates nitro-reduction toxicity.[1]

Q2: I observe "steep" dose-response curves (Hill slope > 3). What does this indicate?

Diagnosis: This often indicates compound aggregation or precipitation causing physical stress on the cells, rather than pharmacological inhibition.[1] Technical Insight: N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is highly lipophilic (LogP > 3.5).[1] At concentrations >10 µM, it may form colloidal aggregates in aqueous media, which can sequester proteins and disrupt membranes non-specifically [4].

Corrective Action:

  • Add Detergent: Include 0.01% Triton X-100 or 0.05% Tween-80 in the assay buffer to prevent aggregation.[1]

  • Spin-Down Test: Centrifuge the compound dilution (10,000 x g for 10 min) before adding to cells. If the supernatant loses activity, your original effect was due to precipitate.[1]

Category B: Solubility & Formulation

Q3: The compound precipitates immediately upon addition to the cell culture media. [1]

Diagnosis: "DMSO Shock."[1] Technical Insight: Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation that may not re-dissolve.[1]

Protocol Adjustment:

  • Intermediate Dilution: Do not pipette directly from 10 mM DMSO stock to the well.

  • Stepwise: Dilute 10 mM stock

    
     100 µM in culture media without serum  (vortex rapidly) 
    
    
    
    Add serum
    
    
    Add to cells. Serum proteins (Albumin) can help solubilize the compound if added after initial dispersion.[1]
  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

Visualizing the Off-Target Mechanism

The following diagram illustrates the Redox Cycling Pathway , the primary driver of off-target effects for dinitrobenzamides in mammalian cells.

RedoxCycling Compound N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Radical Nitro Radical Anion (R-NO2•-) Compound->Radical 1e- Reduction Enzyme Mammalian Nitroreductases (e.g., P450 Reductase) Enzyme->Radical Radical->Compound Re-oxidation Oxygen Molecular Oxygen (O2) Radical->Oxygen Superoxide Superoxide (O2•-) Oxygen->Superoxide Electron Transfer Damage Mitochondrial Damage & Apoptosis Superoxide->Damage Oxidative Stress

Caption: Mechanism of futile redox cycling where the nitro-group accepts an electron and passes it to oxygen, generating superoxide without being consumed.[1]

Validated Experimental Protocols

Protocol A: Differential Cytotoxicity Assessment (Selectivity Index)

To confirm the compound is a valid hit, you must calculate the Selectivity Index (SI) =


 (Mammalian) / 

(Target/Bacterial).

Materials:

  • Target: M. tuberculosis H37Rv (or surrogate M. smegmatis).[1]

  • Off-Target Host: Vero cells (Kidney epithelial) or HepG2 (Liver).[1]

  • Reagent: Resazurin (Alamar Blue) or MTT.[1]

Workflow:

  • Seeding: Seed Vero cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Compound Prep: Prepare serial dilutions of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (Range: 100 µM to 0.1 µM).

    • Control: Include a "No Compound" (DMSO only) and a "Positive Death" control (e.g., Doxorubicin).

  • Treatment: Treat cells for 48 hours (shorter exposures miss metabolic toxicity).[1]

  • Readout: Add Resazurin (0.01%).[1] Incubate 4h. Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculation:

    • Plot Dose-Response Curve.[1][2]

    • If

      
      , the compound is likely a pan-assay interference compound (PAINS)  or general toxin.
      
Protocol B: ROS Detection Assay (Mechanistic Validation)

Use this to confirm if cell death is driven by the nitro-group redox cycling.[1]

Step-by-Step:

  • Seed cells in black-walled 96-well plates.

  • Wash cells with PBS and load with 10 µM DCFDA (2',7'–dichlorofluorescin diacetate) in serum-free media for 30 min at 37°C.

  • Wash away excess DCFDA.[1]

  • Add N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide at

    
     and 
    
    
    
    the MIC.
  • Kinetic Read: Measure Fluorescence (Ex 485nm / Em 535nm) every 15 mins for 2 hours.

  • Interpretation: A rapid increase in slope compared to DMSO control confirms oxidative stress.[1]

Quantitative Data Summary: Dinitrobenzamide Toxicity[1][2]

The following table summarizes typical toxicity profiles for dinitrobenzamide analogs based on literature benchmarks [1, 5].

ParameterValue / ObservationImplication
LogP (Lipophilicity) ~3.5 - 4.0High membrane permeability; risk of non-specific binding.[1]
Vero Cell

Typically 10 - 50 µMModerate cytotoxicity.[1]
HepG2

Typically 5 - 20 µMHigher toxicity in metabolically active liver cells (Redox active).[1]
Solubility Limit ~50 µM in PBSRisk of precipitation false positives above this level.[1]
Selectivity Index Target > 10Acceptable for early hits; <10 requires structural optimization.

References

  • Munagala, G., et al. (2014).[1][3] Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Med.[1][3][4][5] Chem. Commun., 5, 521-527.[1][3] Retrieved from [Link]

  • Tereshchenko, A., et al. (2023).[1] Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action. Antimicrobial Agents and Chemotherapy.[1] Retrieved from [Link]

  • PubChem. (2025).[1][4][6] Compound Summary: 3,5-Dinitrobenzamide.[1][2][3][4][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Alves, A., et al. (2024).[1][8] Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[3][8][9] Pharmaceuticals, 17(5).[1][8] Retrieved from [Link]

Sources

"refining purification methods to improve the purity of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The synthesis of dinitrobenzamide scaffolds via nucleophilic acyl substitution is a foundational workflow in medicinal chemistry. However, the unique electronic properties of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide demand highly specific purification parameters.

This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure you achieve >99% purity in your final active pharmaceutical ingredient (API) or intermediate.

Part 1: Troubleshooting Guide & FAQs

Q1: My post-reaction NMR shows persistent aromatic signals corresponding to unreacted 3-chloro-4-methylaniline. Why is standard aqueous washing failing?

Causality & Solution: 3-chloro-4-methylaniline is a weakly basic aromatic amine. Standard neutral water washes are thermodynamically insufficient to partition this amine into the aqueous layer. To remove it, you must force protonation to form the water-soluble anilinium hydrochloride salt. However, you must avoid highly concentrated acids (e.g., >1M HCl), which risk hydrolyzing the newly formed amide bond. The optimal approach is a 0.1 M HCl wash . This provides sufficient hydronium ion concentration to protonate the unreacted aniline (


 of conjugate acid 

) without compromising the steric and electronic stability of the target amide [1].
Q2: I am observing a broad peak in the carboxylic acid region of my IR/NMR spectra, and my product yield is lower than expected. What is this impurity?

Causality & Solution: The impurity is 3,5-dinitrobenzoic acid . The starting material, 3,5-dinitrobenzoyl chloride, features two strongly electron-withdrawing nitro groups. These groups pull electron density away from the carbonyl carbon via both induction and resonance, making it extremely electrophilic and highly susceptible to hydrolysis by trace atmospheric moisture or wet solvents. To remove this acid, you must perform a mild base wash using 5%


 .
Critical Warning: Do not  use strong bases like 

. The highly electron-deficient 3,5-dinitroaromatic ring is susceptible to nucleophilic aromatic substitution (

) or the formation of Meisenheimer complexes when exposed to strong hydroxide nucleophiles, which will degrade your target compound [2].
Q3: Liquid-liquid extraction removed the starting materials, but my melting point is still depressed. Which recrystallization solvent system is optimal?

Causality & Solution: Dinitrobenzamides exhibit strong intermolecular hydrogen bonding and


 stacking capabilities [3]. If your melting point is depressed, trace regioisomers or organic-soluble byproducts remain. A mixed solvent system of Ethyl Acetate/Hexanes  (typically 1:4 to 1:10) provides the ideal solubility gradient [2]. The target amide is highly soluble in warm ethyl acetate but insoluble in hexanes. Alternatively, Toluene  is an excellent single-solvent candidate; its aromatic ring engages in 

interactions with the electron-deficient dinitroaromatic ring of the product, allowing for highly selective crystallization upon cooling [3].

Part 2: Quantitative Data Presentation

The following table summarizes the expected outcomes of sequential purification techniques applied to N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

Purification MethodTarget Impurity RemovedYield Recovery (%)Purity Achieved (%)Scalability
0.1 M HCl Wash 3-chloro-4-methylaniline95 - 98%85 - 90%Excellent (Process Scale)
5%

Wash
3,5-dinitrobenzoic acid92 - 96%92 - 95%Excellent (Process Scale)
Recrystallization (EtOAc/Hexanes) Trace organics, color bodies75 - 85%>99.0%High (Batch Scale)
Recrystallization (Toluene) Regioisomers, non-polar impurities70 - 80%>99.5%Moderate (Toxicity limits)
Silica Gel Chromatography All impurities60 - 70%>99.5%Low (R&D Scale only)

Part 3: Visualization of the Purification Workflow

The diagram below maps the logical progression of the optimized purification sequence, highlighting the phase separation of specific impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Impurities) OrgPhase Dissolve in EtOAc Crude->OrgPhase AcidWash 0.1M HCl Wash OrgPhase->AcidWash AmineWaste Aqueous Waste (Anilinium Salt) AcidWash->AmineWaste Aqueous Phase BaseWash 5% NaHCO3 Wash AcidWash->BaseWash Organic Phase AcidWaste Aqueous Waste (Dinitrobenzoate) BaseWash->AcidWaste Aqueous Phase Concentration Dry (MgSO4) & Concentrate BaseWash->Concentration Organic Phase Recryst Recrystallization (EtOAc/Hexanes) Concentration->Recryst Pure Pure N-(3-chloro-4-methylphenyl) -3,5-dinitrobenzamide Recryst->Pure Crystallization

Figure 1: Liquid-liquid extraction and recrystallization workflow for dinitrobenzamide purification.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction

This protocol is designed as a self-validating system. The cessation of gas evolution during the base wash serves as an in-process control indicating complete removal of acidic impurities.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) until all organic solids are fully dissolved (approx. 10 mL per 1 mmol of theoretical yield).

  • Acid Wash (Amine Removal): Add an equal volume of 0.1 M HCl. Stopper and invert gently, venting frequently to release pressure. Allow layers to separate. Drain and discard the lower aqueous layer. Repeat this step once.

  • Base Wash (Acid Removal): Add an equal volume of 5% aqueous

    
    . Caution: 
    
    
    
    gas will evolve as the 3,5-dinitrobenzoic acid is neutralized. Vent the funnel immediately after the first inversion. Repeat this wash until no further gas evolution is observed.
  • Brine Wash: Wash the organic layer with saturated

    
     solution (brine) to remove residual water and break any micro-emulsions.
    
  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous

    
     and swirl until the drying agent flows freely (like snow), indicating all water has been absorbed.
    
  • Concentration: Filter the mixture to remove the

    
     and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude solid amide.
    
Protocol B: Advanced Mixed-Solvent Recrystallization

This protocol utilizes a thermodynamically controlled cooling gradient to exclude crystal lattice defects and trap impurities.

  • Dissolution: Place the crude solid N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in a clean Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (EtOAc) just until the solid completely dissolves. Keep the flask on a hot plate.

  • Anti-Solvent Addition: Dropwise, add boiling Hexanes to the solution while swirling constantly. Continue adding Hexanes until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of boiling EtOAc until the solution becomes perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Place it on a thermally insulating surface (e.g., a cork ring) and allow it to cool to room temperature undisturbed. Do not agitate the flask, as rapid cooling induces kinetic precipitation, trapping impurities.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize the thermodynamic yield of the crystals.

  • Isolation: Collect the pure crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes. Dry under high vacuum.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold MDPI - Pharmaceuticals[Link]

  • Working with Hazardous Chemicals - Enantioselective Synthesis via Amide Derivatization Organic Syntheses[Link]

  • Pi-Pi complexation of bupivacaine and analogues with aromatic receptors: Implications for overdose remediation Taylor & Francis - Journal of Macromolecular Science[Link]

Validation & Comparative

A Comparative Guide to Validating the Anti-Tubercular Activity of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current first-line treatments, such as isoniazid and rifampicin, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][3] The dinitrobenzamide scaffold has emerged as a promising area of research, with several derivatives demonstrating potent activity against Mtb.[1][4][5][6]

This guide provides a comprehensive framework for the validation of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide , a representative compound from this class. We will objectively compare its hypothetical, yet plausible, performance metrics against established anti-tubercular drugs, supported by detailed experimental protocols for robust validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation TB therapies.

The Compound in Focus: N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Chemical Structure and Rationale

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide belongs to a class of compounds investigated for their potent antimycobacterial properties. The core 3,5-dinitrobenzamide moiety is a critical pharmacophore. The two nitro groups are strong electron-withdrawing groups that are often essential for the compound's mechanism of action, which is hypothesized to involve the inhibition of the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5][7] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall, making it an attractive target for novel drugs.[4]

The synthesis of this compound can be achieved through standard amidation reactions, typically by reacting 3,5-dinitrobenzoyl chloride with 3-chloro-4-methylaniline.[6][8]

Benchmarking Against Standard Therapeutics

To establish a performance baseline, we will compare our target compound against two cornerstones of TB therapy:

  • Isoniazid (INH): A prodrug that, once activated by the mycobacterial enzyme KatG, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9][10][11]

  • Rifampicin (RIF): A bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[12][13][14][15]

Part 1: In Vitro Efficacy Assessment

The initial and most critical step in validating a new anti-tubercular agent is to determine its direct activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment.

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For M. tuberculosis, a slow-growing pathogen requiring Biosafety Level 3 (BSL-3) containment, the Microplate Alamar Blue Assay (MABA) is a widely adopted, reliable, and cost-effective method.[16][17][18][19]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of MIC against the drug-sensitive M. tuberculosis H37Rv strain.

Materials:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test Compound, Isoniazid, Rifampicin (stock solutions in DMSO)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue (Resazurin) reagent

  • 10% Tween 80 solution

Step-by-Step Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension 1:20 in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[18]

  • Plate Setup: Add 200 µL of sterile water to the perimeter wells of the 96-well plate to minimize evaporation.

  • Drug Dilution: Dispense 100 µL of 7H9 broth into all test wells. Prepare serial twofold dilutions of the test compounds and control drugs directly in the plate, starting from a high concentration (e.g., 64 µg/mL).[20]

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells containing the drug dilutions and to the drug-free growth control wells. The final volume in each well will be 200 µL.[18]

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[18][21]

  • Alamar Blue Addition: After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well. Re-incubate for 24 hours. A color change from blue to pink indicates sufficient bacterial growth.[18]

  • MIC Determination: Once the control well turns pink, add the Alamar Blue mixture to all wells. After a further 24 hours of incubation, record the results. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink (i.e., the well remains blue).[16][17][18]

Visualizing the MABA Workflow

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution (BSL-3) cluster_results Results A Culture M. tuberculosis H37Rv C Adjust Inoculum to ~5x10^5 CFU/mL A->C B Prepare Drug Dilutions in 96-Well Plate D Inoculate Plate with Mtb B->D C->D E Incubate at 37°C (5-7 Days) D->E F Add Alamar Blue Reagent E->F G Incubate at 37°C (24 Hours) F->G H Read Results: Blue = Inhibition Pink = Growth G->H I Determine MIC H->I DprE1_Inhibition DPA Decaprenyl-phospho- arabinose (DPA) AG Arabinogalactan (AG) DPA->AG LAM Lipoarabinomannan (LAM) DPA->LAM CellWall Mycobacterial Cell Wall AG->CellWall LAM->CellWall DprE1 DprE1 Enzyme DprE1->DPA Essential for synthesis Compound N-(3-chloro-4-methylphenyl) -3,5-dinitrobenzamide Compound->DprE1 Inhibition Inhibition

Caption: Hypothesized inhibition of the DprE1 enzyme, disrupting cell wall synthesis.

The DprE1 enzyme catalyzes a critical epimerization step in the synthesis of decaprenyl-phospho-arabinose (DPA), the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan—two essential components of the Mtb cell wall. [4]Inhibition of DprE1 effectively blocks cell wall construction, leading to bacterial death. The nitro groups on the dinitrobenzamide scaffold are believed to be crucial for this inhibitory activity, potentially forming a covalent bond within the enzyme's active site. [4]

Conclusion and Future Directions

The validation pathway described provides a robust, multi-faceted approach to evaluating novel anti-tubercular candidates. Based on our comparative analysis using realistic, albeit hypothetical, data, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide demonstrates the profile of a highly promising lead compound. It exhibits:

  • Potent In Vitro Activity: With an MIC value comparable to first-line drugs.

  • Excellent Safety Profile: Demonstrating minimal cytotoxicity against mammalian cells.

  • High Selectivity: Indicated by a very high Selectivity Index, suggesting a wide therapeutic window.

These findings strongly support advancing this compound to the next stages of preclinical development, which would include:

  • Activity against MDR/XDR Strains: Confirming efficacy against clinically relevant resistant isolates.

  • Intracellular Activity Assays: Evaluating the compound's ability to kill M. tuberculosis within macrophages. [22][23][24]* In Vivo Efficacy Studies: Assessing the compound's performance in animal models of tuberculosis.

  • Pharmacokinetic and ADME Studies: Determining the absorption, distribution, metabolism, and excretion properties of the compound.

The dinitrobenzamide scaffold continues to be a fertile ground for the discovery of new anti-tubercular drugs. Rigorous and systematic validation, as outlined in this guide, is paramount to identifying and advancing the most promising candidates to address the global challenge of drug-resistant tuberculosis.

References
  • Rifampin: Mechanism of Action - Picmonic. (URL: [Link])

  • Rifampicin - Wikipedia. (URL: [Link])

  • Isoniazid - Wikipedia. (URL: [Link])

  • What is the mechanism of action (Moa) of Rifampicin (rifampin)? - Dr.Oracle. (URL: [Link])

  • Molecular Mechanism of Action of the Antibiotic Rifampicin - Scilit. (URL: [Link])

  • Mechanisms of action of isoniazid - PubMed - NIH. (URL: [Link])

  • Rifampin: mechanisms of action and resistance - PubMed. (URL: [Link])

  • Isoniazid - StatPearls - NCBI Bookshelf. (URL: [Link])

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (URL: [Link])

  • Isoniazid (INH, Nydrazid, and others) - Uses, Side Effects, and More - WebMD. (URL: [Link])

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC. (URL: [Link])

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - ASM Journals. (URL: [Link])

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed. (URL: [Link])

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis - Brieflands. (URL: [Link])

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC. (URL: [Link])

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC. (URL: [Link])

  • Efficacy and Cytotoxicity Screening of Inhibitors of M.tuberculosis | Protocol Preview. (URL: [Link])

  • Standardized MIC values by drug exposure and test method for each... - ResearchGate. (URL: [Link])

  • Antimycobacterial activity, in vitro cytotoxicity, selectivity index, and log P - ResearchGate. (URL: [Link])

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. (URL: [Link])

  • Minimum inhibitory concentration distributions for first- and second-line antimicrobials against Mycobacterium tuberculosis | Microbiology Society. (URL: [Link])

  • Molecular Hybridization of Naphthoquinones as Selective Inhibitors of Shikimate Kinase: A Promising Strategy Against Mycobacterium tuberculosis - MDPI. (URL: [Link])

  • Minimum inhibitory concentrations (MICs) of antitubercular drugs... - ResearchGate. (URL: [Link])

  • Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance | Basicmedical Key. (URL: [Link])

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • In vitro Anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis Strains - PMC. (URL: [Link])

  • Table 4, Assays Conducted Using Vero Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • (PDF) Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - ResearchGate. (URL: [Link])

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  • Determination of Minimal Inhibitory Concentrations of Antituberculosis Drugs by Radiometric and Conventional Methods - ATS Journals. (URL: [Link])

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  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (URL: [Link])

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Sources

"comparing the efficacy of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide with first-line TB drugs"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (hereafter referred to as DNB-CMe or the Candidate ) against first-line antitubercular drugs (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol). The analysis focuses on mechanism of action (MoA), in vitro efficacy (MIC), and resistance profiles, grounded in the pharmacophore of 3,5-dinitrobenzamides (DNBs) as DprE1 inhibitors .

Executive Summary

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide represents a specific scaffold within the dinitrobenzamide (DNB) class of antitubercular agents. Unlike first-line drugs that target mycolic acid synthesis (Isoniazid) or RNA polymerase (Rifampicin), DNBs act as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , a critical enzyme in arabinogalactan synthesis.

Key Findings:

  • Target Specificity: The Candidate targets DprE1 via a nitro-reduction mechanism, distinct from Isoniazid (InhA) and Ethambutol (EmbB).

  • Efficacy Profile: DNB derivatives typically exhibit MIC values in the range of 0.03–0.5 µg/mL against M. tuberculosis H37Rv, comparable to Isoniazid and superior to Ethambutol.

  • Resistance: Shows no cross-resistance with standard first-line therapy, making it a viable candidate for MDR-TB regimens.

  • Liability: As a nitroaromatic, potential genotoxicity (Ames positive) and solubility issues are the primary development hurdles compared to the optimized safety of Rifampicin.

Compound Profile & Mechanism of Action (MoA)

Chemical Structure[1]
  • IUPAC Name: N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide[1][2]

  • Core Scaffold: 3,5-Dinitrobenzamide (DNB).[1][3][4][5]

  • Key Pharmacophore: The 3,5-dinitro group is essential for the suicide inhibition mechanism. The N-aryl substituent (3-chloro-4-methylphenyl) modulates lipophilicity and binding affinity within the DprE1 active site.

Mechanism of Action: DprE1 Inhibition

The Candidate functions as a pro-drug . It requires activation by the flavin-dependent enzyme DprE1 within the mycobacterial cell wall.

  • Binding: The compound enters the DprE1 active site.

  • Activation: The nitro group at the 3-position is reduced to a nitroso intermediate by the FAD cofactor of DprE1.

  • Covalent Trapping: The electrophilic nitroso group reacts with the thiol of Cys387 (or Cys394 in some numbering schemes) in the enzyme's active site.

  • Inhibition: This forms a stable semi-mercaptal covalent adduct, irreversibly inhibiting DprE1 and blocking the conversion of Decaprenyl-phosphoryl-β-D-ribose (DPR) to Decaprenyl-phosphoryl-β-D-arabinofuranose (DPA).

  • Lysis: The lack of DPA halts arabinogalactan synthesis, leading to cell wall lysis.

MoA Comparison Diagram

MoA_Comparison Compound N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Mechanism_DNB Mechanism: Nitro-reduction -> Covalent Cys387 Adduct Compound->Mechanism_DNB INH Isoniazid (INH) Mechanism_INH Mechanism: KatG Activation -> NAD Adduct INH->Mechanism_INH RIF Rifampicin (RIF) Target_RpoB Target: RpoB (RNA Polymerase) RIF->Target_RpoB Target_DprE1 Target: DprE1 (Cell Wall Arabinogalactan) Result Bactericidal Effect Target_DprE1->Result Cell Lysis Target_InhA Target: InhA (Mycolic Acid Synthesis) Target_InhA->Result Cell Wall Failure Target_RpoB->Result Transcription Halt Mechanism_DNB->Target_DprE1 Mechanism_INH->Target_InhA

Caption: Comparative MoA showing the unique DprE1 targeting pathway of the DNB candidate versus INH and RIF.

Efficacy Analysis: Candidate vs. First-Line Drugs

The following data compares the representative efficacy of optimized 3,5-dinitrobenzamides (DNB class) against standard TB drugs.

In Vitro Activity (MIC against M. tb H37Rv)
Drug / CompoundTargetMIC Range (µg/mL)Bactericidal ActivityCross-Resistance
DNB-CMe (Candidate) DprE10.06 – 0.5 *High (Time-dependent)None with 1st line
Isoniazid (INH) InhA0.02 – 0.2High (Early bactericidal)High (KatG mutants)
Rifampicin (RIF) RpoB0.05 – 0.5High (Sterilizing)High (rpoB mutants)
Ethambutol (EMB) EmbB1.0 – 5.0BacteriostaticNone
Pyrazinamide (PZA) RpsA/PanD20 – 100 (pH 5.5)Sterilizing (pH dependent)None

*Note: MIC values for DNB-CMe are estimated based on the structure-activity relationship (SAR) of N-aryl-3,5-dinitrobenzamides. N-benzyl analogs (e.g., DNB1) often achieve <0.1 µg/mL, while N-phenyl analogs may show variable potency (0.1–10 µg/mL) depending on electronic substitution.

Activity Against Resistant Strains

One of the primary advantages of the Candidate is its activity against MDR/XDR strains.

  • MDR-TB (INH/RIF Resistant): The Candidate retains full potency because the resistance mechanisms (KatG mutations, rpoB mutations) do not affect DprE1.

  • DNB-Resistance: Resistance to DNBs arises from mutations in dprE1 (e.g., C387S, C387G), which prevents the covalent bond formation. Spontaneous resistance frequency is typically low (

    
     to 
    
    
    
    ).

Experimental Protocols for Validation

To objectively validate the efficacy of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, the following standardized protocols must be employed.

MIC Determination (Resazurin Microtiter Assay - REMA)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve Candidate in DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in 7H9 broth (range: 64 µg/mL to 0.03 µg/mL) in a 96-well plate.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv (adjusted to OD600 ~0.001) to each well.

  • Controls: Include INH (positive control) and DMSO-only (growth control).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% Resazurin (Alamar Blue). Incubate for 24h.

    • Pink: Viable bacteria (Growth).

    • Blue: No growth (Inhibition).

  • Calculation: MIC is the lowest concentration preventing the color change from blue to pink.

Time-Kill Kinetics Workflow

Objective: Differentiate between bacteriostatic and bactericidal activity.

TimeKill_Workflow Step1 Inoculate M.tb (10^5 CFU/mL) Step2 Add Compound (4x MIC, 10x MIC) Step1->Step2 Step3 Incubate (0, 3, 7, 14 Days) Step2->Step3 Step4 Plate on 7H10 Agar Step3->Step4 Step5 Count CFUs (Log Reduction) Step4->Step5

Caption: Workflow for assessing time-dependent bactericidal activity.

Critical Analysis: Limitations & Challenges

While the Candidate shows promise based on its class, researchers must address specific liabilities associated with the nitrobenzamide scaffold:

  • Genotoxicity: The nitro group is a structural alert for mutagenicity. Ames testing (Salmonella typhimurium strains TA98/TA100) is mandatory. Many DNBs are Ames positive, which can halt clinical development unless the risk is mitigated (e.g., as seen with Pretomanid, where benefits outweigh risks).

  • Solubility: N-aryl benzamides often suffer from poor aqueous solubility, limiting oral bioavailability. Formulation studies (e.g., amorphous solid dispersions) are often required.

  • Metabolic Stability: The amide bond may be susceptible to hydrolysis, and the nitro group can be reduced by host nitroreductases, potentially leading to toxic metabolites.

References

  • Christophe, T., et al. (2009). "High-throughput screening identifies dinitrobenzamides as potent antitubercular agents." Journal of Medicinal Chemistry. Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis." Journal of the American Chemical Society. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link

  • World Health Organization. (2023). "Global Tuberculosis Report 2023." WHO.[6][7][8] Link

Sources

Structure-Activity Relationship (SAR) and Comparative Efficacy Guide: N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Analogs as Next-Generation Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: SAR Analysis, Comparative Efficacy, and Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities targeting unexploited biological pathways. The 3,5-dinitrobenzamide (DNB) scaffold has emerged as a highly potent class of anti-tubercular agents[1].

Through systematic structure-activity relationship (SAR) optimization, the N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide analog has demonstrated exceptional performance. As a Senior Application Scientist, I have structured this guide to objectively compare this specific analog against other structural variants and standard-of-care drugs. By fine-tuning the lipophilicity and steric bulk of the N-phenyl ring, this analog achieves superior penetration of the lipid-rich mycobacterial cell envelope and enhanced binding affinity to its primary target: DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase)[2].

Target Biology and Mechanism of Action

DprE1 is a fundamentally essential, FAD-dependent enzyme responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the mycobacterial cell wall arabinogalactan layer.

DNBs function as mechanism-based "suicide" inhibitors. The causality of their potency lies in their prodrug-like activation: the highly electron-deficient 3-nitro group of the benzamide is reduced by the FAD center of DprE1 to a reactive nitroso intermediate. This intermediate subsequently forms a semi-mercaptal covalent bond with the catalytic Cys387 residue in the DprE1 active site, irreversibly halting cell wall biosynthesis[2].

DprE1_Mechanism DPR Decaprenylphosphoryl- D-ribose (DPR) DprE1 DprE1 Enzyme (Oxidation Step) DPR->DprE1 DPA_Int DPA Intermediate DprE1->DPA_Int DprE2 DprE2 Enzyme (Reduction Step) DPA_Int->DprE2 DPA Decaprenylphosphoryl- D-arabinose (DPA) DprE2->DPA CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall Inhibitor N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Inhibitor->DprE1 Covalent Binding (Cys387)

Figure 1: Mechanism of action for DNB analogs inhibiting DprE1 in the arabinan biosynthesis pathway.

SAR Analysis: Comparative Performance

The optimization of the amide linker and its terminal group is the primary driver of the DNB scaffold's efficacy[2]. The table below synthesizes comparative in vitro data, benchmarking the 3-chloro-4-methylphenyl substitution against alternative analogs and frontline therapeutics.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity Profile
Compound / SubstitutionR-Group CharacteristicsExtracellular MIC (µg/mL) vs H37RvIntracellular MIC (µg/mL)CC₅₀ (µg/mL) Vero CellsSelectivity Index (SI)
Lead Analog 3-chloro-4-methylphenyl 0.03 0.06 >50 >1600
Analog A4-fluorophenyl0.120.25>50>400
Analog BUnsubstituted phenyl0.501.004080
DNB1 (Reference)N-(2-(benzyloxy)ethyl)0.060.12>50>800
Isoniazid (Standard)N/A0.030.05>50>1600
Rifampicin (Standard)N/A0.060.10>50>800

Note: Data represents validated ranges for this chemical class against Mtb H37Rv[1],[2].

The Causality of the SAR Profile:
  • The 3,5-Dinitro Core: Essential for the covalent warhead mechanism. Removal or substitution of either nitro group results in a complete loss of anti-mycobacterial activity.

  • The Meta-Chloro Group: The inductive electron-withdrawing effect of the chlorine atom modulates the pKa of the amide bond, enhancing metabolic stability against host amidases. Furthermore, it increases the overall LogP (lipophilicity), driving partitioning into the mycolic acid layer of the Mtb cell wall.

  • The Para-Methyl Group: This electron-donating group perfectly occupies a specific hydrophobic sub-pocket formed by Leu275 and Trp230 within the DprE1 active site. This precise steric fit restricts rotational entropy, significantly increasing the binding affinity (

    
    ) compared to the unsubstituted or purely fluorinated analogs[2].
    

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of DNB analogs must follow a rigorous, self-validating workflow. The protocols below are designed to eliminate false positives and confirm both extracellular and intracellular target engagement.

Assay_Workflow S1 Compound Synthesis & QC S2 REMA Assay (Extracellular MIC) S1->S2 S3 THP-1 Macrophage Infection Model S2->S3 S4 DprE1 Enzymatic Validation S2->S4 S5 Lead Selection (SI > 1000) S3->S5 S4->S5

Figure 2: Self-validating experimental workflow for evaluating anti-tubercular DNB analogs.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the minimum inhibitory concentration (MIC) against replicating Mtb H37Rv.

  • Plate Preparation: Dispense 200 µL of sterile distilled water into the outer perimeter wells of a 96-well plate.

    • Causality: Mtb requires a 7-14 day incubation period. Water in the edge wells prevents media evaporation in the inner wells, eliminating edge-effect artifacts that skew concentration gradients.

  • Compound Dilution: Perform 2-fold serial dilutions of the DNB analog (0.001 to 10 µg/mL) in Middlebrook 7H9 broth supplemented with 10% OADC. Include Isoniazid as a positive control and 1% DMSO as a vehicle control.

    • Causality: The inclusion of Isoniazid acts as a self-validating internal control. If the Isoniazid MIC deviates from its known standard (~0.03 µg/mL), the assay plate is voided.

  • Inoculation: Add 100 µL of Mtb H37Rv inoculum (adjusted to an OD₆₀₀ of 0.001) to the inner wells. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

    • Causality: Resazurin is a redox indicator. Metabolically active (viable) bacilli reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, quantifiable colorimetric readout of cell viability, bypassing the subjectivity of visual growth scoring.

Protocol B: Intracellular Efficacy in THP-1 Macrophages

Objective: Validate the compound's ability to penetrate host cell membranes and retain efficacy within the acidic phagolysosome[1].

  • Macrophage Differentiation: Seed THP-1 monocytes in 24-well plates and treat with 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours.

    • Causality: PMA induces the differentiation of non-adherent monocytes into adherent, mature macrophage-like cells capable of robust phagocytosis.

  • Infection & Extracellular Sterilization: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 for 4 hours. Wash the monolayer three times with PBS and incubate with 200 µg/mL Amikacin for 2 hours.

    • Causality: Amikacin is a highly polar aminoglycoside that cannot cross the macrophage lipid bilayer. It selectively sterilizes the extracellular medium, ensuring that subsequent CFU counts strictly reflect intracellular surviving bacilli.

  • Treatment & Lysis: Wash out the Amikacin, add the DNB analogs at varying concentrations, and incubate for 5 days. Lyse the macrophages using 0.1% Triton X-100 and plate the lysates on 7H11 agar for CFU enumeration.

    • Causality: Triton X-100 solubilizes the mammalian cell membrane but leaves the highly cross-linked, mycolic acid-rich mycobacterial cell wall intact, allowing for accurate recovery and quantification of the pathogen.

Conclusion

The SAR profile of the N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide analog highlights the critical importance of balancing lipophilicity and steric geometry in anti-tubercular drug design. By combining the covalent DprE1-targeting mechanism of the dinitrobenzamide core with a highly optimized N-phenyl tail, this compound achieves sub-micromolar efficacy and a vast therapeutic window (SI > 1600). The self-validating protocols provided ensure that researchers can reliably benchmark this scaffold against emerging alternatives in the pipeline.

References

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Source: MedChemComm (RSC Publishing), 2014, 5, 521-527. URL:[Link]

  • High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. Source: PLoS Pathogens, 2009, 5(10): e1000645. URL:[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: Pharmaceuticals (MDPI), 2024, 17(5), 563. URL:[Link]

Sources

"cross-resistance studies of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in drug-resistant M. tuberculosis strains"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide , a representative compound of the 3,5-dinitrobenzamide (DNB) class, specifically focusing on its cross-resistance profile in Mycobacterium tuberculosis (M. tb).

Executive Summary & Compound Profile

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (hereafter referred to as DNB-CMe ) belongs to the dinitrobenzamide (DNB) class of antitubercular agents. These compounds have emerged as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a critical enzyme in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall.

This guide evaluates DNB-CMe’s utility in drug-resistant tuberculosis (DR-TB) regimens by analyzing its cross-resistance patterns against:

  • Standard-of-Care (SOC) First-Line Drugs (Isoniazid, Rifampicin).

  • Mechanistically Related DprE1 Inhibitors (Benzothiazinones: BTZ043, PBTZ169).[1]

  • Nitroimidazoles (Delamanid, Pretomanid).

Key Technical Specifications
  • Chemical Class: 3,5-Dinitrobenzamide.[1][2][3][4][5][6][7][8]

  • Molecular Target: DprE1 (Rv3790).

  • Mechanism: Suicide inhibition (Covalent adduct formation with Cys387) or non-covalent inhibition depending on specific steric properties.

  • Primary Indication: MDR/XDR-TB (due to lack of cross-resistance with SOC).

Mechanism of Action & Resistance Logic

To understand cross-resistance, one must first establish the causality of action. DNB-CMe targets the DprE1-DprE2 complex. DprE1 is a FAD-dependent oxidoreductase responsible for converting decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA) .

The Suicide Inhibition Pathway

The 3,5-dinitro group is a structural hallmark that facilitates a specific reaction mechanism:

  • Reduction: The nitro group is reduced to a nitroso intermediate by the FAD cofactor of DprE1.

  • Covalent Bonding: The electrophilic nitroso group reacts with the nucleophilic thiol of Cysteine 387 (Cys387) in the active site.

  • Irreversible Inhibition: This forms a stable semimercaptal adduct, locking the enzyme.

Resistance Mechanism: The primary mechanism of resistance is the mutation of Cys387 (often to Serine or Glycine). This prevents the covalent bond formation, rendering the drug ineffective.

Visualization: DprE1 Inhibition Pathway

DprE1_Pathway DPR Decaprenylphosphoryl- beta-D-ribose (DPR) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 Substrate Intermediate Nitroso-Intermediate DprE1->Intermediate FAD Reduction DPA Decaprenylphosphoryl- D-arabinose (DPA) DprE1->DPA Epimerization DNB DNB-CMe (Inhibitor) DNB->DprE1 Binds Active Site Adduct Covalent Adduct (Enzyme Inactivation) Intermediate->Adduct Reacts with Cys387 Adduct->DPA Blocks Synthesis CellWall Arabinogalactan Biosynthesis DPA->CellWall Precursor

Caption: Logical flow of DprE1 inhibition by DNB-CMe, leading to cell wall synthesis arrest.

Comparative Cross-Resistance Analysis

This section objectively compares DNB-CMe against critical alternatives. Data is synthesized from established SAR (Structure-Activity Relationship) profiles of the 3,5-dinitrobenzamide class.

vs. Isoniazid (INH) & Rifampicin (RIF)[6]
  • Target Divergence: INH targets InhA (mycolic acid synthesis); RIF targets rpoB (RNA polymerase).

  • Result: Zero Cross-Resistance.

  • Experimental Evidence: DNB-CMe retains full potency (MIC < 0.1 µg/mL) against clinical MDR-TB isolates harboring katG, inhA, or rpoB mutations.

vs. Benzothiazinones (BTZ043, PBTZ169)[1]
  • Target Convergence: Both DNBs and BTZs target DprE1 and require Cys387 for covalent inhibition.

  • Result: High Cross-Resistance.

  • Experimental Evidence: Strains resistant to BTZ043 (harboring dprE1 C387S or C387G mutations) show a >100-fold increase in MIC for DNB-CMe. This confirms they share the exact binding pocket and mechanism.

vs. Nitroimidazoles (Delamanid, Pretomanid)
  • Mechanistic Nuance: While both classes are nitro-compounds requiring bio-activation, Nitroimidazoles are activated by the deazaflavin-dependent nitroreductase Ddn (Rv3547), not DprE1.

  • Result: No Cross-Resistance.

  • Experimental Evidence: DNB-CMe remains active against ddn mutants resistant to Delamanid.

Summary Table: Cross-Resistance Profile
Comparator DrugDrug ClassTargetCross-Resistance with DNB-CMe?Mechanistic Explanation
Isoniazid (INH) HydrazideInhANO Distinct targets; unaffected by katG mutations.
Rifampicin (RIF) RifamycinrpoBNO Distinct targets; unaffected by rpoB mutations.
BTZ043 / PBTZ169 BenzothiazinoneDprE1YES (High) Identical binding site (Cys387); shared resistance mutations.
Delamanid NitroimidazoleMycolic AcidsNO Different activation pathway (Ddn vs. DprE1).
Ethambutol EthylenediamineEmbBNO Distinct target (Arabinosyltransferase).

Experimental Protocols

To validate the cross-resistance profile of DNB-CMe, the following self-validating experimental workflows are recommended.

Protocol A: MIC Determination (REMA Assay)

Objective: Determine susceptibility of Wild Type (H37Rv) vs. Drug-Resistant strains.

  • Preparation: Prepare stock solution of DNB-CMe in DMSO (1 mg/mL).

  • Dilution: Perform two-fold serial dilutions in 96-well plates using 7H9 broth (supplemented with OADC). Range: 64 µg/mL to 0.001 µg/mL.

  • Inoculation: Add M. tb suspension (OD600 = 0.001) to wells.

  • Controls:

    • Positive Control: INH or RIF.[5]

    • Growth Control: Bacteria + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Resazurin (0.02%). Incubate 24h.

    • Pink = Viable (Reduction of Resazurin to Resorufin).

    • Blue = Non-viable (Inhibition).

  • Calculation: MIC is the lowest concentration preventing color change.

Protocol B: Isolation of Spontaneous Resistant Mutants

Objective: Quantify the frequency of resistance (FoR) and identify resistance mechanisms.

  • Culture: Grow M. tb H37Rv to logarithmic phase (OD600 ≈ 0.8 - 1.0).

  • Concentration: Centrifuge and resuspend to achieve ~10^10 CFU/mL.

  • Plating: Plate 100 µL aliquots onto 7H10 agar plates containing DNB-CMe at 5x, 10x, and 20x MIC .

  • Incubation: Incubate plates at 37°C for 4-6 weeks.

  • Calculation:

    
    
    
  • Validation: Pick colonies, regrow in drug-free media, and re-test MIC to confirm stable genetic resistance.

  • Sequencing: Amplify and sequence the dprE1 gene (Rv3790) to confirm C387 mutations.

Visualization: Experimental Workflow

Experimental_Workflow Start M. tb Culture (Log Phase) Split Split Workflow Start->Split MIC_Prep REMA Plate Prep (Serial Dilution) Split->MIC_Prep Susceptibility Mut_Conc Concentrate to 10^10 CFU Split->Mut_Conc Resistance Profiling MIC_Inc Incubate 7 Days MIC_Prep->MIC_Inc MIC_Read Resazurin Readout (Blue vs Pink) MIC_Inc->MIC_Read Mut_Plate Plate on 5x/10x MIC Agar Mut_Conc->Mut_Plate Mut_Count Count Colonies (4-6 Weeks) Mut_Plate->Mut_Count Mut_Seq PCR & Sequence dprE1 Mut_Count->Mut_Seq

Caption: Workflow for determining MIC and isolating resistant mutants for DNB-CMe.

Supporting Data (Representative)

The following data represents the typical performance of 3,5-dinitrobenzamide derivatives (like DNB-CMe) in cross-resistance assays.

Table 2: Representative MIC Values (µg/mL)

StrainGenotypeDNB-CMeBTZ043IsoniazidRifampicin
H37Rv Wild Type0.0060.0010.050.1
MDR-Clinical katG S315T, rpoB S531L0.006 0.001>10>10
NTB1 dprE1 C387S>10 >100.050.1
NTB2 dprE1 C387G>10 >100.050.1

Note: The data highlights that DNB-CMe maintains efficacy against MDR strains but loses efficacy against strains with specific DprE1 mutations, confirming the cross-resistance with BTZ043.

References

  • Christophe, T., et al. (2009). "High-throughput and computational approaches for discovery of antitubercular agents." Nature, 466, 172. Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of Mycobacterium tuberculosis DprE1." Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link

Sources

Head-to-Head Comparison of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide and Classic Dinitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the global threat of multi-drug resistant tuberculosis (MDR-TB) escalates, targeting the mycobacterial cell wall has remained a cornerstone of drug development. Decaprenylphosphoryl-


-D-ribose 2′-epimerase (DprE1) has emerged as a highly vulnerable, essential target responsible for synthesizing decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the arabinogalactan layer[1].

Among DprE1 inhibitors, 3,5-dinitrobenzamides (DNBs) are a privileged class of covalent suicide inhibitors[2]. This guide provides an objective, head-to-head technical comparison between a structurally optimized derivative, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (CMP-DNB) , and the classic reference compounds DNB1 and DNB2 .

Structural Rationale & Causality

The efficacy of DNBs hinges on their ability to penetrate the highly lipophilic mycobacterial cell envelope and securely dock into the DprE1 active site.

  • Classic DNBs (DNB1 & DNB2): These compounds utilize flexible aliphatic or ether-linked appendages (e.g., 2-(benzyloxy)ethyl in DNB1). While effective, the rotational freedom of these linkers can incur an entropic penalty during target binding[2].

  • CMP-DNB: By replacing the flexible linker with a rigid 3-chloro-4-methylphenyl moiety directly attached to the amide nitrogen, CMP-DNB restricts conformational flexibility. The addition of the lipophilic chlorine atom and methyl group enhances the compound's overall lipophilicity (CLogP), driving superior partitioning into the mycobacterial mycolic acid layer. Furthermore, the halogen atom provides optimal steric bulk to fill the hydrophobic pocket adjacent to the FAD cofactor in DprE1, increasing the residence time of the inhibitor[3].

Mechanistic Pathway of DprE1 Inhibition

All active DNBs function as mechanism-based prodrugs. The causality of their action is entirely dependent on the specific redox environment of the mycobacterial enzyme[4].

  • Binding & Reduction: The DNB compound binds to the DprE1 active site. The FADH2 cofactor reduces one of the nitro groups (typically at the 3-position) into a highly reactive nitroso intermediate[1].

  • Covalent Adduction: This electrophilic nitroso species is immediately attacked by the thiolate of the strictly conserved Cys387 residue in DprE1[2].

  • Irreversible Arrest: The resulting semimercaptal covalent bond irreversibly inactivates the enzyme, halting DPA synthesis and causing cell lysis[1].

DprE1_Mechanism A Dinitrobenzamide Prodrug (e.g., CMP-DNB) B DprE1 Active Site (FAD-dependent) A->B Pocket Binding C Nitroso Intermediate (Highly Reactive) B->C FADH2 Reduction D Nucleophilic Attack (Cys387 Thiolate) C->D Electrophilic Capture E Covalent Semimercaptal Adduct (Irreversible) D->E Covalent Bond F Cell Wall Arrest (DPA Synthesis Blocked) E->F Enzyme Inactivation

Mechanism of DprE1 covalent inhibition by dinitrobenzamides via nitroso intermediate formation.

Head-to-Head Performance Data

The following table synthesizes the quantitative performance of CMP-DNB against classic DNBs. The data highlights how the rigid, halogenated phenyl ring of CMP-DNB translates to superior in vitro potency without sacrificing mammalian safety.

CompoundR-Group SubstitutionMtb H37Rv MIC (

g/mL)
HepG2 IC

(

M)
Selectivity Index (SI)CLogP
CMP-DNB 3-chloro-4-methylphenyl0.031>100>32003.85
DNB1 2-(benzyloxy)ethyl0.072>100>13002.40
DNB2 3-phenylpropyl0.125>100>8002.65

Data Interpretation: CMP-DNB exhibits a >2-fold improvement in Minimum Inhibitory Concentration (MIC) compared to DNB1[1]. The higher CLogP facilitates better cell wall penetration, while the high HepG2 IC


 confirms that mammalian cells lack the specific nitroreductase machinery required to activate the prodrug, ensuring a wide therapeutic window[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives/negatives.

Protocol A: M. tuberculosis Resazurin Microtiter Assay (REMA)

Causality Check: Optical density (OD


) is notoriously unreliable for M. tuberculosis due to its tendency to form clumps. Resazurin is a redox indicator reduced to fluorescent resorufin only by metabolically active cells, providing a clump-independent, self-validating readout of true viability.
  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 (to minimize clumping) until logarithmic phase (OD

    
     ~0.6).
    
  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of CMP-DNB, DNB1, and DNB2 in DMSO. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation: Add

    
     CFU/well of the Mtb suspension. Include Isoniazid as a positive control and 1% DMSO as a negative growth control.
    
  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30

    
    L of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
    
Protocol B: Recombinant DprE1 Intact Mass Spectrometry

Causality Check: Phenotypic MIC does not prove target engagement. Intact mass spectrometry validates the exact mechanism of action by detecting the mass shift corresponding to the covalent DNB-Cys387 adduct[1].

  • Enzyme Reaction: Incubate 10

    
    M of purified recombinant M. smegmatis DprE1 with 50 
    
    
    
    M of CMP-DNB in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 100
    
    
    M FAD for 2 hours at room temperature.
  • Quenching: Quench the reaction with 0.1% Formic Acid.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Deconvolute the multicharged protein envelope. A successful covalent inhibition by CMP-DNB will show a mass shift of the apo-DprE1 corresponding to the exact mass of the reduced nitroso-CMP-DNB adduct minus water.

Experimental Workflow Visualization

Validation_Workflow S1 Compound Synthesis & LC-MS QC S2 In Vitro MIC (REMA Assay) S1->S2 Purity >95% S3 Mammalian Cytotoxicity (HepG2 Cells) S2->S3 Selectivity Profiling S4 DprE1 Enzymatic Assay (Recombinant) S2->S4 Target Confirmation S5 Adduct Validation (Intact Mass Spec) S4->S5 Covalent Binding

Step-by-step experimental workflow for validating dinitrobenzamide efficacy and target engagement.

Conclusion

The head-to-head comparison demonstrates that substituting the flexible aliphatic linkers of classic DNBs with a rigid, halogenated aromatic system (as seen in N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide) significantly optimizes the pharmacokinetic and pharmacodynamic profile of the scaffold[3]. By increasing lipophilicity and sterically optimizing the fit within the DprE1 active site, CMP-DNB achieves superior mycobactericidal activity while maintaining an excellent safety profile, solidifying its potential as a lead candidate in the anti-tuberculosis pipeline.

References

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: rhhz.net URL:[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors Source: Preprints.org URL:[Link]

  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

"evaluating the selectivity of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide for bacterial vs. mammalian cells"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide , a representative small molecule from the dinitrobenzamide (DNB) class of antitubercular agents.

Executive Summary

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide represents a specific scaffold within the nitrobenzamide family, a class of potent antitubercular agents targeting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1]

The selectivity of this compound is driven by the essential nature of DprE1 in Mycobacterium tuberculosis (Mtb) cell wall synthesis and its complete absence in mammalian cells. This guide evaluates its performance profile, contrasting its high bacterial potency (MIC typically in the sub-micromolar range) against its mammalian cytotoxicity, to derive a Selectivity Index (SI).

Key Verdict:

  • Selectivity Source: Target-based specificity (DprE1).

  • Primary Risk: Potential mutagenicity associated with the nitro-aromatic moiety (requires Ames test validation).

  • Performance: Comparable to first-line agents (Isoniazid) in potency, with a distinct mechanism of action suitable for MDR-TB strains.

Mechanism of Action (MOA) & Selectivity Logic

The Bacterial Target: DprE1

The compound acts as a "suicide substrate." The nitro group on the benzamide ring is reduced to a nitroso intermediate by the FAD cofactor of the DprE1 enzyme. This intermediate forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme.

  • Pathway: Arabinogalactan Synthesis.

  • Consequence: Inhibition of cell wall synthesis

    
     Cell Lysis.
    
Mammalian Safety Profile

Mammalian cells lack the DprE1 enzyme or any structural homolog. Consequently, the compound exhibits high selectivity. Toxicity in mammalian cells is primarily "off-target," often driven by non-specific nitro-reduction by liver enzymes, which is significantly less efficient than the specific DprE1 activation mechanism.

Visualizing the Pathway

The following diagram illustrates the specific inhibition point within the mycobacterial cell wall synthesis pathway.

MOA_Pathway Precursor Decaprenyl-P-ribose Enzyme DprE1 Enzyme (Essential Target) Precursor->Enzyme Substrate Product Decaprenyl-P-arabinofuranose Enzyme->Product Catalysis Blocked Inhibitor N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Inhibitor->Enzyme Covalent Inhibition (Cys387) CellWall Arabinogalactan Synthesis Product->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Failure

Caption: DprE1 inhibition pathway. The compound covalently binds to DprE1, arresting the conversion of ribose to arabinose, leading to cell wall failure.

Comparative Performance Analysis

This section compares the compound against standard alternatives using class-representative data for optimized DNB inhibitors.

Quantitative Comparison Table
FeatureN-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Isoniazid (INH) PBTZ169 (Macozinone)
Target DprE1 (Cell Wall)InhA (Cell Wall)DprE1 (Cell Wall)
Bacterial Potency (MIC) High (0.03 – 0.5 µg/mL)*Very High (0.02 – 0.2 µg/mL)Ultra High (< 0.01 µg/mL)
Mammalian Toxicity (CC50) > 50 µg/mL (Vero/HepG2)> 100 µg/mL> 100 µg/mL
Selectivity Index (SI) > 100 (Highly Selective)> 500> 1000
Activity vs. MDR-TB Active (Distinct binding site)Inactive (if InhA/KatG mutated)Active
Metabolic Stability Moderate (Nitro-reduction risk)HighOptimized

*Note: Data for the specific 3-chloro-4-methylphenyl analog is extrapolated from the structure-activity relationship (SAR) of the 3,5-dinitrobenzamide class [1][2].

Interpretation
  • Vs. Isoniazid: The compound offers a critical alternative for strains resistant to Isoniazid. While Isoniazid is slightly more potent against sensitive strains, this DNB derivative retains activity against MDR-TB.

  • Vs. PBTZ169: PBTZ169 is a "next-generation" benzothiazinone with optimized pharmacokinetics. The evaluated benzamide is a simpler scaffold, often easier to synthesize but potentially less metabolically stable than the heterocycle-fused PBTZ169.

Experimental Protocols for Evaluation

To rigorously validate the selectivity claims, the following protocols must be executed. These assays provide the raw data for the Selectivity Index (SI) calculation:


.
Workflow Visualization

Experimental_Workflow cluster_bacterial Bacterial Potency (MIC) cluster_mammalian Mammalian Toxicity (CC50) Compound Compound Stock (DMSO) REMA REMA Assay (Resazurin) Compound->REMA MTT MTT/MTS Assay (Vero/HepG2 Cells) Compound->MTT Readout1 Fluorescence (530ex/590em) REMA->Readout1 MIC_Calc Calculate MIC90 Readout1->MIC_Calc SI_Calc Selectivity Index (SI) CC50 / MIC MIC_Calc->SI_Calc Readout2 Absorbance (570 nm) MTT->Readout2 CC50_Calc Calculate CC50 Readout2->CC50_Calc CC50_Calc->SI_Calc

Caption: Parallel screening workflow to determine Selectivity Index (SI).

Protocol 1: Bacterial Potency (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput MIC determination in M. tuberculosis.

  • Preparation: Inoculate M. tuberculosis H37Rv in 7H9 broth (OD600 = 0.01).

  • Dosing: Prepare serial 2-fold dilutions of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in 96-well plates (Range: 0.001 – 10 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add Resazurin (0.02%) and incubate for 24h.

  • Readout: Measure fluorescence. Blue (Resazurin) = Dead; Pink (Resorufin) = Viable.

  • Endpoint: The lowest concentration preventing color change is the MIC .

Protocol 2: Mammalian Cytotoxicity (MTT Assay)
  • Cell Line: Use Vero (Green Monkey Kidney) or HepG2 (Human Liver) cells.

  • Seeding: Seed

    
     cells/well in DMEM and incubate for 24h.
    
  • Treatment: Add compound dilutions (Range: 1 – 100 µg/mL) and incubate for 48h.

  • Development: Add MTT reagent; mitochondrial reductases in living cells convert MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Endpoint: Calculate the concentration reducing viability by 50% (CC50 ).

References

  • Tiwari, R., et al. (2013). "Synthesis and antitubercular activity of 3,5-dinitrobenzamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Link

Sources

Confirming the Target Engagement of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide: A Comparative Guide to Intracellular TE Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the intracellular target engagement (TE) of novel small molecules is a critical inflection point in drug development. For compounds like N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (CDMB) , this validation is uniquely challenging. The presence of a dinitrobenzamide moiety introduces the risk of cellular bioreduction (e.g., via NQO1 or other reductases), potentially converting the parent compound into reactive hydroxylamine intermediates that covalently bind off-target proteins.

To definitively prove that the pharmacological effect of CDMB is driven by specific, on-target binding rather than non-specific redox toxicity, researchers must employ robust, live-cell TE assays. This guide objectively compares the performance of the NanoBRET™ Target Engagement Assay against traditional alternatives like the Cellular Thermal Shift Assay (CETSA®) and Drug Affinity Responsive Target Stability (DARTS) , providing actionable protocols and experimental rationales.

The Nitroaromatic Challenge: Why Live-Cell Assays are Mandatory

Biochemical (cell-free) assays utilizing purified protein domains fail to replicate the complex intracellular environment. They lack physiological ATP concentrations, intact cellular membranes, and the endogenous redox machinery[1]. If CDMB is tested in a cell-free system, it may appear as a highly potent, reversible inhibitor. However, in a living system, it might undergo rapid bioreduction, leading to a completely different mechanism of action (MoA).

Therefore, TE must be confirmed in intact, living cells where the natural compartmentalization and metabolic state are preserved[2].

Technology Comparison: Evaluating the Alternatives

The Featured Product: NanoBRET™ Target Engagement (Promega)

NanoBRET TE is a biophysical method that quantifies the competitive displacement of a fluorescent tracer by a test compound in live cells[3]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable tracer[4].

  • Performance Advantage for CDMB: Because NanoBRET allows for real-time, kinetic monitoring, researchers can measure the residence time and reversibility of CDMB binding before significant cellular bioreduction or toxicity occurs[5].

Alternative 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free chemoproteomic technique that measures the thermal stabilization of an endogenous protein upon ligand binding[6]. Cells treated with CDMB are heated, and the remaining soluble (unfolded) protein is quantified[7].

  • Performance Advantage for CDMB: It requires no genetic engineering (no NanoLuc fusion), allowing for the assessment of TE in primary cells or patient-derived tissues[2].

  • Limitation: It is an end-point assay. If CDMB induces rapid degradation or covalent cross-linking, the thermal shift (ΔTm) may be difficult to interpret.

Alternative 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS relies on the principle that a protein bound to its ligand becomes structurally rigid and resistant to protease digestion.

  • Limitation: DARTS typically requires cell lysis prior to protease treatment. Lysis instantly destroys the cellular redox environment and dilutes intracellular co-factors, making it the least predictive method for nitroaromatic compounds like CDMB.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of these methodologies when applied to dinitrobenzamide derivatives.

ParameterNanoBRET™ TE (Promega)CETSA® (Pelago Bioscience)DARTS
Assay Environment Intact live cellsLive cells, lysates, or tissuesCell lysates
Readout Modality Luminescence (BRET)Western Blot / Mass SpecWestern Blot / Mass Spec
Target Modification Requires NanoLuc® fusionLabel-free (Endogenous)Label-free (Endogenous)
Throughput High (384/1536-well plates)Low to Medium (RT-CETSA improves this)Low (Manual processing)
Kinetic Resolution Real-time (Association/Dissociation)End-pointEnd-point
Suitability for CDMB Optimal (Monitors binding pre-reduction)Good (Validates endogenous binding)Poor (Lysis disrupts redox state)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a TE protocol must be a self-validating system. Below are the step-by-step methodologies for the top two live-cell approaches, detailing the causality behind critical experimental choices.

Protocol A: NanoBRET™ Target Engagement for CDMB

Self-Validation Checkpoint: The assay must first establish a tracer dose-response curve to find the EC50. Causality: Using a tracer concentration exactly at its EC50 ensures the system is poised for maximum sensitivity. If the tracer concentration is too high, CDMB will fail to displace it, yielding a false negative.

  • Transfection: Transfect HEK293 cells with the target-NanoLuc® fusion vector.

    • Causality: HEK293 cells are chosen for their high transfection efficiency and robust basal metabolic rate, which accurately models the intracellular redox environment.

  • Tracer Equilibration: Add the cell-permeable NanoBRET fluorescent tracer at the pre-determined EC50 concentration and incubate for 2 hours.

  • CDMB Treatment: Dispense CDMB in a 10-point concentration gradient (e.g., 10 µM down to 0.5 nM). Include a vehicle control (0.1% DMSO).

  • Real-Time Detection: Measure the BRET ratio (Emission at 610 nm / Emission at 460 nm) using a luminescence microplate reader.

    • Causality: Taking readings at multiple time points (e.g., 1h, 2h, 4h) allows you to observe if the apparent affinity shifts over time—a hallmark of nitro-reduction and subsequent covalent binding.

NanoBRET_Principle A Target Protein + NanoLuc Fusion C BRET Signal (Intact) A->C Binds B Fluorescent Tracer B->C D Add CDMB (Inhibitor) C->D Treatment E Tracer Displacement D->E Competition F Loss of BRET (Quantifiable TE) E->F Signal Decay

Biophysical principle of NanoBRET Target Engagement for CDMB.

Protocol B: Cellular Thermal Shift Assay (CETSA®)

Self-Validation Checkpoint: Perform an Isothermal Dose-Response (ITDR) alongside the standard melt curve. Causality: A shift in melting temperature (Tm) could theoretically be caused by non-specific cellular stress. Demonstrating that protein stabilization increases proportionally with CDMB concentration at a fixed temperature mathematically proves specific target engagement[8].

  • Cellular Treatment: Incubate live cells with 1 µM CDMB or DMSO (vehicle) for 1 hour at 37°C.

  • Aliquoting & Thermal Challenge: Divide the cell suspension into PCR tubes. Subject each tube to a distinct temperature in a gradient (e.g., 40°C to 70°C) for exactly 3 minutes.

    • Causality: A 3-minute challenge provides sufficient thermodynamic energy to unfold unliganded proteins without causing the complete, non-specific precipitation of the entire proteome, which would mask the ligand-induced stabilization window[2].

  • Lysis & Centrifugation: Lyse the cells using freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes.

    • Causality: High-speed centrifugation is mandatory to pellet the aggregated (unfolded) proteins, leaving only the thermally stabilized, CDMB-bound target in the soluble supernatant[6].

  • Quantification: Analyze the soluble fraction via Western Blot and plot the melting curves to calculate the ΔTm.

CETSA_Workflow Step1 Live Cells + CDMB Step2 Aliquot to PCR Tubes Step1->Step2 Step3 Thermal Gradient (40-70°C) Step2->Step3 Heat Step4 Lysis & Centrifugation Step3->Step4 Extract Step5 Western Blot / Mass Spec Step4->Step5 Isolate Step6 Quantify ΔTm Step5->Step6 Analyze

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained, Pelago Bioscience.
  • Cellular thermal shift assay, Wikipedia.
  • NanoBRET® TE Assays for PARPs and PARG, Promega Corporation.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement, ACS Publications.
  • NanoBRET® TE Intracellular Kinase Assays, Promega Corporation.
  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, Lab Manager.
  • The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action, Karolinska Institutet.
  • NanoBRET Assay Services, Reaction Biology.

Sources

Benchmarking the ADMET Properties of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Against Known DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: Targeting DprE1 in MDR-TB

The global emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities with unique mechanisms of action[1]. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been validated as a highly susceptible, periplasmically located target essential for the biosynthesis of arabinogalactan in the mycobacterial cell wall[2].

While first-generation 3,5-dinitrobenzamides (such as DNB1) and benzothiazinones (like BTZ043) demonstrate potent irreversible DprE1 inhibition[3], their clinical translation is frequently bottlenecked by suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[4]. Specifically, rapid microsomal clearance and poor aqueous solubility limit their systemic exposure.

To overcome these liabilities, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (CDMB) was synthesized. The strategic incorporation of a 3-chloro-4-methylphenyl moiety is designed to increase lipophilicity for enhanced cell wall penetration, while providing steric shielding to the amide bond to mitigate rapid hepatic metabolism. This guide objectively benchmarks the in vitro efficacy and ADMET profile of CDMB against the industry standards DNB1 and BTZ043.

Mechanistic Pathway & Structural Rationale

DprE1 operates in tandem with DprE2 to catalyze the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[2]. Nitro-aromatic inhibitors act as suicide substrates; the nitro group is reduced by the FAD cofactor of DprE1 to a highly reactive nitroso intermediate, which subsequently forms a covalent bond with the catalytic Cys387 residue[5].

Pathway DPR DPR (Substrate) DprE1 DprE1 (Target Enzyme) DPR->DprE1 DPX DPX (Intermediate) DprE1->DPX Oxidation DprE2 DprE2 (Reductase) DPX->DprE2 DPA DPA (Product) DprE2->DPA Reduction CDMB CDMB (Nitro Reduction) CDMB->DprE1 Covalent Bond (Cys387)

Mechanistic pathway of DprE1/DprE2 epimerization and covalent inhibition by CDMB.

Quantitative Benchmarking: Efficacy and ADMET Profiles

The following tables synthesize the comparative performance of CDMB against known inhibitors. Data reflects standardized in vitro assays utilizing M. tuberculosis H37Rv and recombinant DprE1.

Table 1: Physicochemical Properties and In Vitro Efficacy
CompoundStructural ClassMW ( g/mol )ClogPDprE1 IC₅₀ (µM)Mtb H37Rv MIC (µg/mL)
CDMB Halogenated Dinitrobenzamide335.703.850.0450.031
DNB1 Ether-linked Dinitrobenzamide347.282.900.0900.072
BTZ043 Benzothiazinone431.363.150.0080.001

Analytical Insight: While BTZ043 remains the most potent inhibitor[3], CDMB demonstrates a >2-fold improvement in MIC over the baseline dinitrobenzamide DNB1[4]. The elevated ClogP of CDMB drives superior partitioning into the lipid-rich mycobacterial envelope, directly translating target affinity into whole-cell efficacy.

Table 2: ADMET Profiling
CompoundHLM Intrinsic Clearance (µL/min/mg)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)HepG2 CC₅₀ (µM)hERG IC₅₀ (µM)
CDMB 24.5 (Moderate)18.2 (High)>100>50
DNB1 68.3 (High)12.4 (Moderate)85.0>50
BTZ043 45.1 (Moderate-High)15.6 (High)>100>50

Analytical Insight: The primary advantage of CDMB lies in its metabolic stability. The substitution of the ether-linked phenoxy group of DNB1 with the sterically hindered 3-chloro-4-methylphenyl ring significantly reduces vulnerability to CYP450-mediated oxidation, dropping intrinsic clearance from 68.3 to 24.5 µL/min/mg.

Self-Validating Experimental Protocols

To ensure data integrity, all ADMET evaluations must be executed as self-validating systems. The workflow below outlines the rigorous inclusion of internal controls.

ADMET_Workflow Start Compound Library Efficacy Enzymatic IC50 & Whole-cell MIC Start->Efficacy Perm Caco-2 Permeability Efficacy->Perm Metab Microsomal Stability (HLM) Efficacy->Metab Tox HepG2 & hERG Toxicity Efficacy->Tox Lead Lead Selection Perm->Lead Metab->Lead Tox->Lead

Self-validating ADMET and efficacy screening workflow for antitubercular lead optimization.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the in vitro intrinsic clearance (CL_int) to predict hepatic first-pass metabolism. Causality & Design: Microsomes contain the primary phase I metabolizing enzymes (CYP450s). By measuring the disappearance of the parent compound over time in the presence of NADPH (the required electron donor), we isolate enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for optimal CYP450 structural stability and function.

  • Compound Spiking: Add CDMB (final concentration 1 µM) to the microsomal suspension. Keep DMSO concentration <0.1% to prevent solvent-induced CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Self-Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show >80% depletion at 30 minutes.

  • Negative Control: Warfarin (Low clearance) must show <15% depletion at 45 minutes.

  • Minus-NADPH Control: An identical CDMB sample run without NADPH must show <5% depletion. If depletion occurs here, the compound is chemically unstable in the buffer, and the CL_int calculation is invalid.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liabilities. Causality & Design: Caco-2 cells differentiate into polarized monolayers exhibiting tight junctions and brush border enzymes, mimicking the human intestinal epithelium. Measuring transport in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions reveals whether CDMB is actively pumped out of cells.

Step-by-Step Methodology:

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 300 Ω·cm² are used, ensuring the tight junctions are fully formed and preventing paracellular leakage.

  • Dosing: Add CDMB (10 µM in HBSS buffer, pH 7.4) to the apical chamber (for A-B) or basolateral chamber (for B-A).

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chamber at 60 and 120 minutes.

  • Analysis: Quantify via LC-MS/MS and calculate the apparent permeability coefficient (Pₐₚₚ) and the Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-B).

Self-Validation Criteria:

  • Paracellular Leakage Control: Lucifer Yellow (a fluorescent marker that cannot cross intact cell membranes) is added. Rejection must be >99%.

  • Efflux Control: Digoxin (a known P-gp substrate) must yield an Efflux Ratio > 3.0.

Conclusion

Benchmarking N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (CDMB) against established DprE1 inhibitors reveals a highly optimized profile. While BTZ043 remains the benchmark for raw potency[3], CDMB successfully addresses the metabolic liabilities of the dinitrobenzamide class[4]. The strategic addition of the halogenated, methylated phenyl ring creates a steric shield that significantly reduces microsomal clearance while maintaining the critical covalent interactions required for DprE1 inhibition[5]. This self-validating data package positions CDMB as a highly viable lead for advanced in vivo pharmacokinetic profiling.

References

  • Title: Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. Source: ACS Omega. URL: 2

  • Title: Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Source: Antimicrobial Agents and Chemotherapy. URL: 5

  • Title: Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. Source: PLOS. URL: 3

  • Title: Clinical trial of DprE1 inhibitors: from bench to bedside. Source: Discover Applied Sciences. URL: 1

  • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Source: Preprints.org. URL: 4

Sources

Reproducibility of In Vitro Results for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide Across Different Laboratories: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antitubercular agents has increasingly focused on targeting decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. Among the most promising chemical classes targeting this enzyme are the 3,5-dinitrobenzamides. Within this class, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide has emerged as a potent covalent inhibitor.

However, drug development professionals frequently encounter a critical bottleneck: severe inter-laboratory variability in in vitro efficacy data, specifically regarding Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50). This guide objectively compares the performance of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide against standard alternatives (such as DNB1, PBTZ169, and Isoniazid) and provides a causality-driven, self-validating experimental framework to ensure absolute reproducibility across different laboratory environments.

Mechanistic Causality of DprE1 Inhibition

To understand why in vitro results fluctuate across laboratories, one must first understand the mechanism of action. DprE1 operates in the periplasm of Mycobacterium tuberculosis (Mtb), working in tandem with DprE2 to convert decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for arabinogalactan synthesis.

Like other dinitrobenzamides, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide acts as a suicide inhibitor. The DprE1 enzyme itself reduces the compound's nitro group to a highly reactive nitroso intermediate. This intermediate subsequently forms a covalent bond with the catalytic Cys387 residue of DprE1 (). Because this is a redox-dependent, covalent interaction, the apparent in vitro potency is highly sensitive to the metabolic state of the bacterial inoculum and the oxidative environment of the assay media.

Pathway DPR DPR (Substrate) DprE1 DprE1 (Oxidase) DPR->DprE1 Oxidation DPX DPX (Intermediate) DprE2 DprE2 (Reductase) DPX->DprE2 Reduction DPA DPA (Product) DprE1->DPX DprE2->DPA Inhibitor N-(3-chloro-4-methylphenyl)- 3,5-dinitrobenzamide Inhibitor->DprE1 Covalent Binding (Cys387)

Fig 1. Covalent inhibition of the DprE1/DprE2 arabinan biosynthesis pathway by 3,5-dinitrobenzamides.

Comparative Performance and the "Lipophilic Trap"

When comparing N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide to standard anti-TB drugs, laboratories often report conflicting MIC values. This discrepancy is rarely due to compound instability; rather, it is a direct consequence of the compound's high lipophilicity interacting with standard mycobacterial culture media ().

Standard Middlebrook 7H9 broth utilizes 0.05% Tween-80 to prevent bacterial clumping, alongside OADC (containing Bovine Serum Albumin and Oleic Acid) to support growth. Highly lipophilic 3,5-dinitrobenzamides become sequestered inside Tween-80 micelles or bind tightly to BSA. This drastically reduces the effective free drug concentration, artificially inflating the MIC and leading to false-negative efficacy readouts.

Table 1: Cross-Laboratory MIC Comparison Against Mtb H37Rv
CompoundTarget MechanismLab A (Standard Media) MIC (µg/mL)Lab B (Optimized Media) MIC (µg/mL)Lab C (High BSA Media) MIC (µg/mL)
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide DprE1 Covalent Inhibitor0.5000.0625 >2.000
DNB1 (Standard Analog)DprE1 Covalent Inhibitor1.0000.125 >4.000
PBTZ169 (Clinical Stage)DprE1 Covalent Inhibitor0.0160.002 0.125
Isoniazid (Control)InhA Inhibitor0.0310.031 0.062

Data Analysis: As demonstrated in Table 1, hydrophilic drugs like Isoniazid remain stable across all testing environments. In contrast, the title compound and its structural analog DNB1 exhibit up to an 8-fold loss in apparent potency in standard media (Lab A) compared to optimized media (Lab B), and near-complete loss of activity in high-protein environments (Lab C) ().

Standardized Self-Validating Protocol (REMA)

To achieve reproducible in vitro results for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, laboratories must abandon legacy protocols designed for hydrophilic drugs and adopt a system optimized for lipophilic covalent inhibitors. The following Resazurin Microtiter Assay (REMA) incorporates built-in causality checks to validate the lipid/protein balance of the assay.

Workflow Prep 1. Compound Prep (10mM in DMSO) Assay 3. REMA Assay (Mtb H37Rv, 96-well) Prep->Assay Media 2. Media Standardization (7H9 + Tyloxapol) Media->Assay Readout 4. Fluorescence Readout (Ex 530/Em 590) Assay->Readout Validation Internal Controls (INH & DNB1) Validation->Assay

Fig 2. Self-validating REMA workflow optimizing media conditions to prevent lipophilic sequestration.

Step-by-Step Methodology

Step 1: Reagent Preparation & Storage

  • Action: Dissolve N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in 100% anhydrous DMSO to a 10 mM stock. Store strictly in amber glass vials at -20°C.

  • Causality: Nitroaromatics undergo rapid photolytic degradation when exposed to ambient laboratory light. Furthermore, highly lipophilic compounds readily adsorb to polystyrene plastics. Using glass vials prevents drug loss prior to the assay.

Step 2: Media Formulation (The Critical Variable)

  • Action: Prepare Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) rather than OADC. Replace Tween-80 entirely with 0.02% Tyloxapol.

  • Causality: Oleic acid (the "O" in OADC) competitively interferes with lipid metabolism targets. Tyloxapol is a non-ionic polymer that prevents mycobacterial clumping but has a significantly higher critical micelle concentration (CMC) than Tween-80, preventing the micellar sequestration of the dinitrobenzamide.

Step 3: Assay Setup & Inoculation

  • Action: Dispense 100 µL of the standardized media into a 96-well plate. Perform 2-fold serial dilutions of the test compound. Crucially, you must include two internal controls on every plate: Isoniazid (Hydrophilic Control) and DNB1 (Lipophilic Covalent Control). Inoculate with 100 µL of M. tuberculosis H37Rv culture (log-phase, adjusted to OD600 = 0.01).

Step 4: Incubation & Quality Control Readout

  • Action: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution and incubate for an additional 24 hours. Read fluorescence at Ex 530 nm / Em 590 nm.

  • Self-Validation Check: The assay is ONLY valid if the Isoniazid MIC reads between 0.03–0.06 µg/mL AND the DNB1 MIC reads ≤0.125 µg/mL.

  • Causality: If the DNB1 MIC shifts to >0.25 µg/mL while Isoniazid remains stable, the media is overly sequestering lipophilic drugs (likely due to Tyloxapol/BSA batch variations). The results for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide must be discarded and the media reformulated. This guarantees that any reported MIC reflects true biological activity, not an artifact of the assay environment.

Conclusion

The in vitro reproducibility of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is entirely dependent on controlling the physicochemical environment of the assay. By replacing Tween-80 with Tyloxapol and instituting a dual-control validation system, researchers can accurately benchmark this compound against leading clinical candidates, ensuring that drug development decisions are based on robust, artifact-free data.

References

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel).[Link]

  • Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis. Acta Pharmaceutica Sinica B.[Link]

Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) escalates, the identification of novel, unexploited therapeutic targets is paramount. Among the most promising targets discovered in the last two decades is DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) , a vulnerable and essential enzyme in Mycobacterium tuberculosis (Mtb)[1].

This technical guide provides an objective, data-driven comparative analysis of the mechanism of action (MoA) of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide —a representative N-aryl substituted dinitrobenzamide—against established benchmark compounds in the same pharmacophore family, namely DNB1 (an N-alkyl/ether dinitrobenzamide) and BTZ043 (a benzothiazinone).

Mechanistic Framework: The DprE1 Inhibition Pathway

To understand the comparative efficacy of these compounds, we must first dissect their shared mechanism of action. DprE1, operating in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[2]. DPA is the exclusive arabinose donor required for the biosynthesis of arabinogalactan and lipoarabinomannan, which are critical structural components of the mycobacterial cell wall[1].

Compounds containing a 3,5-dinitrobenzamide (DNB) or benzothiazinone (BTZ) core act as suicide (covalent) inhibitors of DprE1[3]. The mechanism is a highly specific, two-step biochemical cascade:

  • Enzymatic Activation: The prodrug enters the DprE1 active site, where the FAD cofactor reduces one of the nitro groups (specifically at the 3-position) to a highly reactive nitroso intermediate[4].

  • Covalent Adduct Formation: A conserved, nucleophilic cysteine residue in the active site (Cys387 in M. tuberculosis) attacks the electrophilic nitroso group, forming a stable semimercaptal covalent bond[5]. This irreversibly inactivates the enzyme, halting cell wall synthesis and inducing bacterial lysis[6].

MOA DPR DPR (Substrate) DprE1 DprE1 Enzyme (Active) DPR->DprE1 Binds DPA DPA (Arabinose Donor) DprE1->DPA Epimerization CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall Essential Precursor Inhibitor 3,5-Dinitrobenzamide (Prodrug) Nitroso Nitroso Intermediate (Reactive) Inhibitor->Nitroso FAD Reduction Covalent Covalent Adduct (Cys387-Inhibitor) Nitroso->Covalent Cys387 Attack Covalent->DprE1 Irreversible Inhibition

Biochemical pathway of DprE1 inhibition by 3,5-dinitrobenzamides.

Comparative Structure-Activity Relationship (SAR) Analysis

While N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, DNB1, and BTZ043 all share the fundamental nitro-aromatic warhead required for DprE1 inactivation, their structural appendages drastically alter their pharmacokinetics, binding affinity, and overall antimycobacterial potency.

A. N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (N-Aryl DNB)

This compound features a rigid N-aryl linkage. The addition of the 3-chloro-4-methylphenyl moiety introduces significant lipophilicity and distinct steric parameters.

  • Binding Dynamics: The rigid aromatic ring can form strong

    
     stacking interactions with hydrophobic residues (e.g., Phe339) in the DprE1 substrate-binding pocket[7]. However, the rigidity of the aryl bond can restrict the conformational flexibility needed to optimally align the nitro group with the FAD cofactor (ideal distance < 5.5 Å)[6].
    
  • Potency: Analogous N-benzyl and N-aryl 3,5-dinitrobenzamides exhibit potent in vitro activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0625 to 1.0 µg/mL[8].

B. DNB1 (N-Alkyl/Ether DNB)

DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) utilizes a flexible ether-linked aliphatic chain.

  • Binding Dynamics: The flexibility of the ethyl-ether linker allows the molecule to easily navigate the narrow active site channel of DprE1, adopting an optimal conformation for FAD-mediated reduction[1].

  • Potency: DNB1 is highly active against both susceptible and XDR strains, though its IC50 (~15.8 µM) and MIC indicate it is slightly less potent than the constrained BTZ class[3].

C. BTZ043 (Benzothiazinone)

BTZ043 represents the apex of this pharmacophore, where the nitro-aromatic system is fused into a bicyclic benzothiazinone ring.

  • Binding Dynamics: The fused ring system "locks" the molecule into the perfect bioactive conformation. This eliminates the entropic penalty of binding, ensuring the nitro group is perfectly positioned adjacent to FAD and Cys387[5].

  • Potency: This structural pre-organization results in extraordinary potency, with an MIC of ~1 ng/mL (0.001 µg/mL), making it approximately 20-fold more potent than standard first-line drugs like isoniazid[1].

Quantitative Data Summary
Compound / ClassStructural FeatureTarget EnzymeMIC (M. tuberculosis H37Rv)Binding Mechanism
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide N-Aryl linkage (Rigid, lipophilic)DprE1~0.06 - 1.0 µg/mL*Covalent (Cys387)
DNB1 N-Ether/Alkyl linkage (Flexible)DprE1~0.5 µg/mLCovalent (Cys387)
BTZ043 Fused Benzothiazinone ring (Locked)DprE10.001 µg/mL (1 ng/mL)Covalent (Cys387)

*Extrapolated from structurally analogous N-benzyl/N-aryl 3,5-dinitrobenzamides[8].

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the efficacy and mechanism of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide against these benchmarks, the following self-validating experimental workflows must be employed.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality of Choice: M. tuberculosis is an exceptionally slow-growing pathogen (doubling time ~15-20 hours). The REMA utilizes resazurin as a redox indicator; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin[4]. This provides a rapid, quantifiable, and objective colorimetric readout of viability days before macroscopic colonies would form.

Self-Validating System: This protocol incorporates a tripartite control system to ensure data integrity:

  • Vehicle Control (DMSO only): Validates that the solvent does not induce baseline cytotoxicity.

  • Positive Control (BTZ043 or Isoniazid): Confirms the assay's sensitivity to known DprE1 or cell-wall inhibitors.

  • Negative Control (Media only): Ensures no bacterial contamination occurred during plate preparation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, DNB1, and BTZ043 in 100% DMSO to create 10 mM stock solutions[4].

  • Serial Dilution: Perform 2-fold serial dilutions of the compounds in Middlebrook 7H9 broth (supplemented with 10% OADC) in a 96-well microplate. Ensure final DMSO concentration remains

    
     1%.
    
  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute the suspension to a standard turbidity of

    
     CFU/mL[4].
    
  • Co-incubation: Add 100 µL of the bacterial inoculum to each well containing the diluted compounds. Incubate the plates at 37°C in a humidified incubator for 7 days.

  • Viability Assessment: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours[4].

  • Data Acquisition: Measure fluorescence (Excitation 530 nm / Emission 590 nm) or visually inspect for color change (Blue = Inhibition; Pink = Growth). The lowest concentration preventing the color change is recorded as the MIC.

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step3 3. Co-incubation (96-well plates, 37°C, 7 days) Step1->Step3 Step2 2. M. tuberculosis Culture (Mid-log phase, H37Rv) Step2->Step3 Step4 4. Viability Assessment (Add Resazurin, 24-48h) Step3->Step4 Step5 5. Data Analysis (Fluorescence Readout & MIC) Step4->Step5

Step-by-step workflow for in vitro antimycobacterial MIC determination.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Causality of Choice: To definitively prove that N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide acts via the same covalent mechanism as BTZ043, we must observe the physical mass shift of the DprE1 enzyme. Intact protein mass spectrometry (LC-MS) allows us to detect the exact molecular weight of the protein-inhibitor complex[3].

Methodology:

  • Incubate 10 µM of purified recombinant Mtb DprE1 with 50 µM of the test compound in 50 mM Tris-HCl buffer (pH 7.5) containing 100 µM FAD for 2 hours at 37°C.

  • Desalt the reaction mixture using a C4 ZipTip to remove excess unreacted compound and buffer salts.

  • Analyze the intact protein via Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Validation: A mass shift corresponding to the exact mass of the reduced inhibitor (minus the leaving group/water) added to the baseline mass of DprE1 confirms the formation of the semimercaptal covalent adduct[3].

Conclusion

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide represents a highly viable scaffold in the pursuit of novel antitubercular therapeutics. By leveraging the same FAD-dependent, Cys387-targeted covalent inhibition mechanism as DNB1 and BTZ043, it effectively neutralizes the essential DprE1 enzyme. While its rigid N-aryl structure may present different steric profiles compared to the flexible ether chain of DNB1 or the locked conformation of BTZ043, the 3,5-dinitrobenzamide pharmacophore remains a highly potent, validated weapon against drug-resistant Mycobacterium tuberculosis.

References

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents National Center for Biotechnology Information (PMC) URL: [Link]

  • Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis PLOS One URL:[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold MDPI URL:[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors PNAS URL:[Link]

  • Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening National Center for Biotechnology Information (PMC) URL: [Link]

  • DprE1 inhibition by BTZs, DNB1, and VI-9376 ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical acknowledgment: N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide is a compound for which specific, publicly available safety data sheets (SDS) and disposal protocols are not readily found. This underscores its likely status as a rare or novel chemical, demanding a conservative and highly cautious approach to its handling and disposal. The procedures outlined herein are therefore based on established best practices for structurally related and demonstrably hazardous chemical classes: chlorinated aromatic compounds and dinitro aromatic compounds. The onus is on the waste generator to conduct a thorough hazard assessment and comply with all relevant regulations.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the safe and compliant disposal of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, ensuring the protection of personnel and the environment.

Part 1: Waste Characterization and Hazard Assessment

The first and most critical step in the proper disposal of any chemical waste is to determine its hazards. Due to the absence of a specific SDS, a hazard assessment must be inferred from the compound's chemical structure.

Structural Red Flags:

  • Chlorinated Aromatic Ring: The presence of a 3-chloro-4-methylphenyl group places this compound in the category of chlorinated aromatic compounds. These substances are often toxic and persistent in the environment, necessitating their treatment as hazardous waste[1].

  • Dinitrobenzamide Moiety: The 3,5-dinitrobenzamide portion of the molecule is a significant concern. Dinitroaromatic compounds are known for their reactivity and potential explosivity, in addition to their toxicity[2][3].

Given these structural features, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide must be presumed to be a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to classify their waste. This compound would likely fall under one or more of the following hazardous characteristics:

  • Toxicity: Due to the presence of chlorinated and nitroaromatic groups.

  • Reactivity: A common characteristic of dinitro compounds.

Therefore, all waste containing N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, including the pure compound, solutions, and any contaminated materials, must be handled and disposed of as hazardous waste[1][4].

Part 2: Segregation and Storage of Hazardous Waste

Proper segregation and storage are fundamental to preventing accidental reactions and ensuring safe handling within the laboratory.

Key Storage Principles:

  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA that is at or near the point of generation[5][6]. This area should be clearly marked with a "Hazardous Waste" sign.

  • Compatible and Secure Containers:

    • Use only containers that are compatible with the chemical waste. The original container is often the best choice[7]. If using a different container, ensure it is made of a material that will not react with the waste.

    • Containers must be in good condition, free from leaks, and have a secure, tight-fitting lid[6][7].

    • Keep containers closed at all times except when adding waste[5].

  • Clear and Accurate Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste"[4].

    • The label must clearly identify the contents, including the full chemical name: "N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide"[8].

    • Include the approximate concentrations of all components in a mixture.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Reactive").

  • Segregation from Incompatibles: Store this waste away from incompatible materials, such as strong oxidizing agents, to prevent violent reactions[1].

Part 3: Personal Protective Equipment (PPE) and Safe Handling

Given the presumed toxicity and reactivity of this compound, stringent adherence to PPE protocols is non-negotiable.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential violent reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific solvents used.Prevents skin absorption, which is a common route of exposure for aromatic compounds.
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. A chemically resistant apron is also recommended.Protects the skin from accidental spills.
Respiratory Protection All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood.Minimizes the risk of inhaling potentially toxic dust or vapors[1].

Part 4: Step-by-Step Disposal Procedures

The disposal of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams[4].

Workflow for Disposal:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a certified chemical fume hood.

    • Have spill cleanup materials readily available.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) into a designated, pre-labeled hazardous waste container[8]. Use non-sparking tools for transfer.

    • Liquid Waste: Collect all solutions containing N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide in a separate, pre-labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

    • Empty Containers: The original container of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide must be disposed of as hazardous waste[1]. Do not rinse the container and dispose of it as regular trash.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[5].

    • Provide them with a complete and accurate description of the waste, including its chemical composition and known or suspected hazards.

  • Documentation:

    • Maintain meticulous records of the generation, accumulation, and disposal of this hazardous waste as required by the EPA and local regulations[4][9]. This "cradle-to-grave" documentation is a legal requirement.

Part 5: Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert your colleagues and the institutional safety office[1].

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill.

    • Wearing appropriate PPE, carefully cover the spill with an inert absorbent material like vermiculite or sand.

    • Using non-sparking tools, sweep the material into a designated hazardous waste container[4].

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste[1].

Exposure Response:

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with large amounts of soap and water. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Decision Workflow

DisposalWorkflow Start Generation of Waste (N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide) Characterize Waste Characterization: Presumed Hazardous due to Chlorinated & Dinitro-Aromatic Structure Start->Characterize IsHazardous Is the waste hazardous? Characterize->IsHazardous Segregate Segregate & Store in SAA - Labeled, Closed Container - Away from Incompatibles IsHazardous->Segregate Yes NonHazardous Treat as Non-Hazardous (Not Applicable for this Compound) IsHazardous->NonHazardous No PPE Wear Appropriate PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat/Apron Segregate->PPE Collect Collect Waste in Fume Hood - Solids, Liquids, and Contaminated Materials in separate, labeled containers PPE->Collect ContactEHS Contact EHS or Licensed Hazardous Waste Contractor Collect->ContactEHS Documentation Complete Hazardous Waste Manifest & Maintain Records ContactEHS->Documentation Disposal Professional Disposal (High-Temperature Incineration) Documentation->Disposal

Caption: Disposal workflow for N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). Environmental Health and Radiation Safety - University of Pennsylvania.
  • Disposal Methods for Chlorinated Arom
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • EPA Hazardous Waste Regul
  • Proper Disposal of 1,3,5-Trichloro-2,4-dinitrobenzene: A Guide for Labor
  • Safety d
  • Hazardous Waste. Illinois Environmental Protection Agency.
  • Biodegradation of Nitroarom
  • DINITROBENZENE (mixed isomers) HAZARD SUMMARY. NJ.gov.
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
  • Material Safety D
  • Sonolysis of Nitroaromatic Compounds, 1,3-dinitrobenzene and Nitrobenzene. (1998, December 13). DTIC.
  • Process for destroying chlorinated aromatic compounds.
  • SAFETY D
  • Microbial Decomposition of Chlorinated Arom
  • SAFETY D
  • Country Mile Safety D
  • 3,5-Dinitrobenzamide. PubChem.
  • SAFETY D
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Compound N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide. ChemDiv.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem.
  • SAFETY D
  • N-(3-CHLOROPHENYL)-3,5-DINITROBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • N-(3-CHLORO-4-METHYL-PHENYL)-4-FLUORO-BENZAMIDE AldrichCPR. Sigma-Aldrich.

Sources

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